molecular formula C5H8 B1597325 Bicyclo[1.1.1]pentane CAS No. 311-75-1

Bicyclo[1.1.1]pentane

Cat. No.: B1597325
CAS No.: 311-75-1
M. Wt: 68.12 g/mol
InChI Key: MKCBRYIXFFGIKN-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane (BCP) is a rigid, highly strained aliphatic hydrocarbon with a unique three-dimensional architecture . This structure has made it a valuable scaffold in medicinal chemistry and drug development, where it serves as a strategic bioisostere for para-substituted benzene rings, tert-butyl groups, and internal alkynes . Replacing flat aromatic systems with the BCP core can significantly improve key properties in drug candidates, including enhanced aqueous solubility, increased metabolic stability, and a higher fraction of sp3-hybridized carbon atoms (Fsp3), which is associated with a greater likelihood of clinical success . The incorporation of BCP analogues has been demonstrated to maintain biological efficacy while offering superior pharmacokinetic profiles . Historically, the synthesis of BCP derivatives relied on volatile and unstable [1.1.1]propellane, posing practical challenges . Recent methodological advances have enabled more robust and scalable synthetic access to BCP building blocks . These include light-enabled, catalyst-free synthesis of BCP iodides from alkyl iodides and [1.1.1]propellane in flow reactors, allowing for production on a kilogram scale . Other modern approaches involve metallaphotoredox catalysis for C-C bond formation and the development of bench-stable bifunctional reagents, such as iodobicyclo[1.1.1]pentylmethyl thianthrenium (IBM-TT+), which facilitate modular synthesis of diverse 1,3-disubstituted BCPs . These methods provide researchers with efficient routes to over 300 BCP-containing compounds for exploration in drug discovery programs . This compound is supplied as a high-purity compound to support ongoing research efforts. Researchers can utilize this core structure to create bioisosteric analogues of benzyl amines, ethers, esters, and other critical motifs .

Properties

IUPAC Name

bicyclo[1.1.1]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8/c1-4-2-5(1)3-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCBRYIXFFGIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185044
Record name [1]Staffane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

68.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

311-75-1
Record name Bicyclo(1.1.1)pentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000311751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1]Staffane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Bicyclo[1.1.1]pentane: A Technical Guide to its Core Properties and Structure for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the unique structural and physicochemical properties of bicyclo[1.1.1]pentane (BCP) and its emerging role as a key building block in modern medicinal chemistry.

Introduction

This compound (BCP) is a highly strained, bridged bicyclic hydrocarbon that has garnered significant attention in the field of drug discovery and development.[1][2][3] Its rigid, three-dimensional structure and unique electronic properties make it an attractive non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes.[4][5][6] The incorporation of the BCP motif into drug candidates has been shown to confer a range of benefits, including improved aqueous solubility, enhanced metabolic stability, and increased passive permeability, without compromising biological activity.[6][7][8][9][10] This technical guide provides a comprehensive overview of the fundamental properties and structure of BCP, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The utility of BCP as a bioisostere stems from its distinct physicochemical properties compared to the aromatic and aliphatic groups it often replaces. The introduction of a BCP core generally leads to a reduction in lipophilicity and an increase in the fraction of sp³-hybridized carbons (Fsp³), both of which are desirable attributes for improving the "drug-likeness" of a molecule.

PropertyBCP DerivativePhenyl Analoguetert-Butyl AnalogueReference
Calculated logP (cLogP) 3.3 (Fluoro-BCP derivative)4.9 - 5.4 (Fluoro-phenyl derivatives)-[11]
Aqueous Solubility Significantly improvedLowerLower[6][7]
Passive Permeability Significantly improvedLower-[7]
Metabolic Stability ImprovedMore susceptible to oxidationCan be metabolically unstable[1][2][9]
pKa (Carboxylic Acid) 4.1 (gem-dibromo-BCP-COOH)--[12]
pKa (Amine Hydrochloride) Lowered upon fluorination--[11]

Structural Properties and Geometry

The rigid, cage-like structure of BCP provides a fixed orientation for substituents at the bridgehead positions (C1 and C3). This geometric constraint is a key feature when employing BCP as a bioisostere for a para-substituted phenyl ring, as it mimics the linear trajectory of the substituents.

ParameterThis compound (BCP)para-Substituted PhenylCubaneBicyclo[2.2.2]octane (BCO)Reference
Bridgehead Distance (Å) ~1.85~2.79~2.72~2.60[4]
C-C Bond Length (Å) ~1.54 - 1.56~1.39 (aromatic)--[13]
Strain Energy (kcal/mol) ~66.6---[14][15]

The shorter distance between the bridgehead substituents in BCP compared to a para-substituted phenyl ring is a critical design consideration in drug development.[14]

Spectroscopic Data

The characterization of BCP and its derivatives relies on standard spectroscopic techniques. The symmetrical nature of the parent hydrocarbon and its substituted analogues often leads to simplified spectra.

NucleusChemical Shift (δ)MultiplicityNotesReference
¹H NMR 2.14 (s, 6H), 2.24 (s, 6H)SingletFor 1,3-diacetylthis compound[16]
¹³C NMR 26.6, 43.3, 52.0, 205.6-For 1,3-diacetylthis compound[16]
Spectroscopic TechniqueWavenumber (cm⁻¹)AssignmentNotesReference
Infrared (IR) 1699C=O stretchFor 1,3-diacetylthis compound[16]

Experimental Protocols

The synthesis of BCP derivatives has evolved significantly, with several reliable methods now available for their preparation on both small and large scales. A common and versatile precursor is [1.1.1]propellane, which readily undergoes radical addition reactions across its central bond.

Synthesis of 1,3-Diacetylthis compound

This procedure outlines the photochemical addition of 2,3-butanedione (B143835) to [1.1.1]propellane.[16]

Experimental Workflow

G cluster_0 Propellane Generation cluster_1 Photochemical Reaction cluster_2 Workup and Isolation start 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in pentane propellane [1.1.1]Propellane solution start->propellane Reaction with MeLi reagents Add 2,3-butanedione propellane->reagents irradiation Irradiate with 450W UV lamp at -10°C for 8h reagents->irradiation evaporation Evaporate solvents irradiation->evaporation wash Wash with cold pentane:diethyl ether evaporation->wash product 1,3-Diacetylthis compound wash->product G cluster_0 Reaction Setup cluster_1 Addition of Diketone cluster_2 Workup and Isolation reagents Solution of NaOH in water bromine Add Bromine reagents->bromine cool Cool to 0°C bromine->cool addition Add dropwise at T < 3°C cool->addition diketone 1,3-diacetylthis compound in dioxane diketone->addition stir Stir at 0°C for 1h, then RT overnight addition->stir quench Add NaHSO₃ stir->quench extract_chloroform Extract with Chloroform quench->extract_chloroform acidify Acidify aqueous layer with HCl extract_chloroform->acidify extract_product Extract with EtOAc acidify->extract_product product This compound-1,3-dicarboxylic acid extract_product->product G cluster_0 Drug Candidate with Phenyl Ring cluster_1 Bioisosteric Replacement cluster_2 Improved Drug Candidate phenyl p-Substituted Phenyl Ring prop1 Potential Liabilities: - Poor Solubility - Metabolic Instability (Oxidation) - High Lipophilicity phenyl->prop1 bcp This compound Core phenyl->bcp Replace with logic Maintains Linear Substituent Vector bcp->logic improved_drug BCP-Containing Analogue bcp->improved_drug prop2 Improved Properties: - Enhanced Solubility - Increased Metabolic Stability - Lower Lipophilicity - Maintained/Improved Potency improved_drug->prop2

References

Unlocking the Potential of Strained Scaffolds: A Technical Guide to the Theoretical-Computational Studies of Bicyclo[1.1.1]pentane Strain Energy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bicyclo[1.1.1]pentane (BCP) and its derivatives have emerged as crucial building blocks in modern medicinal chemistry and materials science.[1][2] Their rigid, three-dimensional structure makes them excellent bioisosteres for para-substituted benzene (B151609) rings, often imparting improved physicochemical properties to parent molecules.[1][3] However, the inherent ring strain of the BCP core dictates its reactivity and stability.[1] A thorough understanding of this strain energy is paramount for predicting molecular behavior and designing novel BCP-containing compounds. This technical guide provides an in-depth overview of the theoretical and computational approaches used to quantify the strain energy of this compound.

The Strain Energy of this compound: A Quantitative Overview

The strain energy of BCP is a measure of the internal energy resulting from its distorted bond angles and lengths compared to an ideal, strain-free reference compound. Theoretical calculations are the primary means of determining this value. A common and versatile approach involves the use of isodesmic and homodesmotic reactions, which are hypothetical reactions designed to cancel out errors in computational methods.[4]

The table below summarizes the strain energy of this compound calculated using various high-level electronic structure theories.

Computational MethodBasis SetCalculated Strain Energy (kcal/mol)Reference
W1BDNot specified66.9[4]
G-4Not specified66.8[4]
CBS-APNONot specified67.1[4]
CBS-QB3Not specified66.0[4]
M06-2X6-31+G(2df,p)65.5[4]
Experimental EstimateNot specified65-68[1]

Key Computational Protocols for Determining Strain Energy

The calculation of strain energy for cyclic and polycyclic hydrocarbons like BCP relies on carefully designed theoretical experiments. The most common and reliable methods involve the use of isodesmic and homodesmotic reactions. These protocols leverage the principle of cancellation of errors in quantum chemical calculations.

Isodesmic and Homodesmotic Reactions

Isodesmic reactions are hypothetical reactions in which the number and type of each kind of bond are conserved on both the reactant and product sides of the equation. This helps to cancel out systematic errors in the calculation of electron correlation and basis set effects.

Homodesmotic reactions are a more refined type of isodesmic reaction where the hybridization state of the atoms and the number of attached hydrogens are also conserved.[5] This leads to an even better cancellation of errors and provides a more accurate measure of strain energy.

A general workflow for calculating strain energy using these methods is as follows:

  • Define the Reaction: Construct an appropriate isodesmic or homodesmotic reaction where the strained molecule (BCP) is a reactant, and the products are strain-free reference molecules.

  • Geometry Optimization: Perform geometry optimization for all molecules involved in the reaction using a chosen level of theory and basis set.

  • Frequency Calculation: Calculate the vibrational frequencies of the optimized structures to confirm they are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE).

  • Energy Calculation: Compute the single-point electronic energies of the optimized geometries at a high level of theory.

  • Enthalpy Calculation: Calculate the enthalpy of the reaction (ΔH_rxn) at 298 K by combining the electronic energies, ZPVEs, and thermal corrections. The strain energy of the target molecule is then derived from this reaction enthalpy.

computational_workflow start Define Isodesmic/ Homodesmotic Reaction geom_opt Geometry Optimization of all Reactants and Products start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc energy_calc Single-Point Energy Calculation freq_calc->energy_calc enthalpy_calc Calculate Reaction Enthalpy (ΔH_rxn) energy_calc->enthalpy_calc strain_energy Derive Strain Energy enthalpy_calc->strain_energy

A general computational workflow for determining strain energy.
Example: Homodesmotic Reaction for this compound

A key aspect of accurately determining strain energy is the design of an appropriate reaction. For this compound, a homodesmotic reaction can be constructed to isolate the strain of the cage structure. In this reaction, the C-C bonds of BCP are exchanged with those in less strained, open-chain molecules, while conserving the number and types of bonds and the hybridization of the carbon atoms.

The diagram below illustrates the principle of a homodesmotic reaction for BCP. The strained BCP molecule reacts to form less strained molecules where the number of each type of carbon-carbon and carbon-hydrogen bond is conserved. The enthalpy change of this reaction is directly related to the strain energy of the BCP.

homodesmotic_reaction cluster_reactants Reactants cluster_products Products BCP This compound (Strained) BCP_plus_ethane ethane 5 x Ethane products_plus BCP_plus_ethane->products_plus       ΔH_rxn ≈ Strain Energy neopentane Neopentane (Strain-free reference) propane 2 x Propane (Strain-free reference)

Homodesmotic reaction for this compound.

The Significance of Strain in Drug Development

The substantial strain energy of the BCP core is not a liability but rather a key feature that can be harnessed in drug design.[1] This stored energy can influence the molecule's conformation, electronics, and reactivity.[1] For instance, the rigid BCP scaffold can precisely orient substituents in three-dimensional space to optimize interactions with biological targets. Furthermore, the strain can be strategically released in certain chemical transformations, providing a thermodynamic driving force for desired reactions.[1] A comprehensive understanding of the strain energy, therefore, allows for the rational design of BCP-containing molecules with tailored properties for pharmaceutical applications.

References

An In-Depth Technical Guide to the Electronic Properties of the Bicyclo[1.1.1]pentane Cage

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bicyclo[1.1.1]pentane (BCP) is a unique, highly strained, three-dimensional bridged ring system that has rapidly emerged from a chemical curiosity to a cornerstone in modern medicinal chemistry and materials science.[1][2] Its rigid, rod-like structure serves as a compelling bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[3][4] The strategic replacement of these common moieties with the BCP cage, a concept often termed "escaping from flatland," can dramatically improve the physicochemical and pharmacokinetic properties of drug candidates, including enhanced aqueous solubility, greater metabolic stability, and improved permeability.[5][6][7]

This technical guide provides a comprehensive exploration of the core electronic properties of the BCP scaffold. It details the nature of its bonding, the mechanisms of electronic effect transmission, and the experimental and computational methods used for its characterization. The aim is to furnish researchers, scientists, and drug development professionals with the foundational knowledge required to effectively leverage the BCP motif in molecular design.

Core Electronic Structure and Properties

The defining feature of the BCP cage is its significant strain energy, calculated to be approximately 66.6 kcal/mol.[2] This strain arises from the severe deviation of its bond angles from the ideal sp³ hybridization. The molecule's electronic structure is notable for the proximity of its two bridgehead carbons (C1 and C3), which have a non-bonded separation of only ~1.8 to 1.9 Å.[8][9] This short distance leads to significant through-space interaction and a high electron density within the cage, which is fundamental to its ability to transmit electronic effects.[8][9]

Computational studies have been instrumental in elucidating the electronic landscape of BCP. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its reactivity. Halogen substitution, for instance, has been shown to significantly affect the HOMO-LUMO gap and the nucleophilicity of the BCP system.[10][11]

Transmission of Electronic Substituent Effects

Despite being a saturated aliphatic system, the BCP cage is an effective transmitter of electronic effects between substituents at the C1 and C3 bridgehead positions. This transmission is not based on a conjugated π-system, as in a phenyl ring, but rather on a combination of through-bond and through-space interactions.[8][9]

The primary mechanisms include:

  • Polar (Field) Effect: The long-range electrostatic influence of a substituent's dipole moment is transmitted through the space within and around the rigid cage.[8][9]

  • Electronegativity Effect: The electronegativity of a substituent directly influences the electron density of the cage, an effect that propagates through the sigma bonds.[8][12]

  • Hyperconjugative Interactions: The σ orbitals of the C-C bonds within the cage can interact with the orbitals of the substituents. This allows for the transmission of π-effects (resonance) from substituents like π-donors (e.g., -NH₂) or π-acceptors (e.g., -NO₂). Electron density can be transferred from a lone pair orbital of a donor substituent into a σ*(C-C) orbital of the cage, or from a σ(C-C) orbital into an empty orbital of an acceptor substituent.[8][9]

A study involving Ph-[BCP]-X derivatives demonstrated that the BCP framework transmits these short-range hyperconjugative and electronegativity effects, which originate from the high electron density inside the cage.[8]

Quantitative Electronic and Structural Data

The unique electronic nature of the BCP cage is reflected in its structural and calculated properties. The following tables summarize key quantitative data for comparison.

ParameterThis compound (BCP)para-Disubstituted PhenylCubane (CUB)Bicyclo[2.2.2]octane (BCO)Reference(s)
Bridgehead/Substituent Distance (Å) ~1.85~2.79~2.72~2.60[3]
Character Saturated, 3D, RigidAromatic, 2D, PlanarSaturated, 3D, RigidSaturated, 3D, Rigid[5][6]
Lipophilicity Least LipophilicMore LipophilicMost LipophilicMore Lipophilic[3]

Table 1: Comparison of BCP with other common bioisosteric spacers.

Compound SeriesPropertyObservationReference(s)
Halogenated BCP CarbenesSinglet-Triplet Gap (ΔEs-t)The stability and HOMO-LUMO gap are significantly influenced by the nature and number of halogen substituents.[10]
Halogenated BCP CarbenesNucleophilicity (N)Nucleophilicity of the carbenic center decreases with the increasing electronegativity of the halogen substituent.[10]
Ph-[BCP]n-XBenzene (B151609) Ring DeformationFor n=1, deformation is controlled by polar, electronegativity, and π-transfer effects. For n ≥ 3, it is controlled entirely by the long-range polar effect.[8][9]
Substituted BCPsTransannular Distance (C1-C3)The distance between bridgehead carbons is dependent on the electronic nature of the substituents.[13]

Table 2: Summary of substituent effects on the electronic and structural properties of the BCP cage.

The BCP Cage as a Phenyl Ring Bioisostere

The most significant application of BCP in drug discovery is its role as a non-classical bioisostere for the para-substituted phenyl ring.[6][14] This substitution strategy is a powerful tool for lead optimization.

Rationale and Consequences

The BCP cage mimics the spatial arrangement of a 1,4-disubstituted benzene ring, presenting substituents at a similar distance and with a comparable exit vector.[7] However, by replacing the sp²-hybridized carbons of the aromatic ring with sp³-hybridized carbons, the BCP moiety introduces significant three-dimensionality.

The logical workflow of this bioisosteric replacement and its impact on molecular properties is illustrated below.

G cluster_0 Initial State: Phenyl-Containing Compound cluster_1 Action cluster_2 Resulting State: BCP-Containing Analog cluster_3 *Potency is maintained if π-stacking is not critical for target binding. Phenyl p-Substituted Phenyl Ring Prop_Phenyl Properties: - Planar (2D) - Prone to π-stacking - Potential for CYP450 oxidation - Lower aqueous solubility Action Bioisosteric Replacement 'Escape from Flatland' Phenyl->Action BCP 1,3-Disubstituted BCP Cage Action->BCP Prop_BCP Improved Properties: - 3D Structure - Reduced non-specific binding - Improved metabolic stability - Enhanced aqueous solubility - Maintained/Improved Potency* Note Note G cluster_0 Step 1: Photochemical Cycloaddition (in-flow) cluster_1 Step 2: Haloform Reaction (batch) prop [1.1.1]Propellane diketone BCP Diketone Intermediate prop->diketone 365 nm LED diacetyl Diacetyl diacetyl->diketone diacid This compound- 1,3-dicarboxylic Acid diketone->diacid 1. NaOH, Br₂ 2. Acidification

References

The Spectroscopic Signature of Bicyclo[1.1.1]pentane Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[1.1.1]pentane (BCP) and its derivatives have emerged as crucial motifs in modern medicinal chemistry and materials science. Their rigid, three-dimensional structure serves as a bioisostere for para-substituted phenyl rings, alkynes, and tert-butyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability. A thorough understanding of the spectroscopic characteristics of BCPs is paramount for their unambiguous identification, characterization, and the analysis of their purity. This technical guide provides a comprehensive overview of the key spectroscopic signatures of BCP derivatives, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS).

The Unique Structure of this compound

The highly strained and rigid cage structure of the BCP core gives rise to its distinctive spectroscopic features. The molecule consists of two bridgehead carbons (C1 and C3) and three bridging methylene (B1212753) groups (C2, C4, and C5). This arrangement dictates specific spatial relationships and bond angles that directly influence the chemical environment of the constituent atoms and their responses to various spectroscopic techniques.

This compound Core Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of BCP derivatives. The unique geometry of the BCP cage leads to characteristic chemical shifts and coupling constants.

¹H NMR Spectroscopy

The proton NMR spectra of BCP derivatives are typically simple and well-resolved. The key features are the signals corresponding to the bridgehead and bridge (methylene) protons.

  • Bridgehead Protons (H1, H3): When substituted with non-aromatic groups, the bridgehead protons of the BCP core generally appear downfield compared to the bridge protons.[1] Their chemical shift is sensitive to the nature of the substituent at the other bridgehead position.

  • Bridge Protons (H2, H4, H5): The six equivalent bridge protons typically appear as a singlet or a narrow multiplet in a more upfield region of the spectrum.[2]

Table 1: Representative ¹H NMR Data for this compound Derivatives

CompoundSolventBridgehead-H (δ, ppm)Bridge-H (δ, ppm)Other Signals (δ, ppm)
This compound-1,3-dicarboxylic acidDMSO-d₆-2.14 (s, 6H)12.50 (br s, 2H)[2]
3-(Methoxycarbonyl)this compound-1-carboxylic AcidCDCl₃-2.31 (s, 3H), 2.34 (s, 6H)3.68 (s, 3H), 11.15 (br s, 1H)[2][3]
(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanolCDCl₃1.81 (s, 1H)1.99 (d, J = 2.5 Hz, 6H)3.82 (s, 2H)[2]
1-(3-Iodobicyclo[1.1.1]pentanyl)pyridinium IodideDMSO-d₆-2.97 (s, 6H)9.09 (d, 2H), 8.68 (t, 1H), 8.21 (t, 2H)[4]
This compound-1,3-diylbis(diphenylmethanol)CDCl₃--7.2-7.4 (m, 20H), 2.5 (s, 2H)[5]
¹³C NMR Spectroscopy

The carbon NMR spectra of BCP derivatives are characterized by signals for the bridgehead and bridge carbons.

  • Bridgehead Carbons (C1, C3): The chemical shifts of the bridgehead carbons are highly dependent on the attached substituents.

  • Bridge Carbons (C2, C4, C5): The methylene bridge carbons typically resonate at a higher field (more shielded) compared to the substituted bridgehead carbons.

Table 2: Representative ¹³C NMR Data for this compound Derivatives

CompoundSolventBridgehead-C (δ, ppm)Bridge-C (δ, ppm)Other Signals (δ, ppm)
This compound-1,3-dicarboxylic acidDMSO-d₆37.6 (d, J = 72 Hz)54.3 (d, J = 21 Hz)175.6[2]
3-(Methoxycarbonyl)this compound-1-carboxylic AcidCDCl₃37.6, 37.752.1, 54.351.9, 52.9, 169.8, 170.3, 175.2[2][3]
(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanolCDCl₃29.3 (d, J = 41 Hz)52.4 (d, J = 21 Hz)60.8 (d, J = 27 Hz), 75.9 (d, J = 329 Hz)[2]
1-(3-Iodobicyclo[1.1.1]pentanyl)pyridinium IodideDMSO-d₆-4.8, 60.761.2127.8, 142.5, 146.6[4]
This compound-1,3-diylbis(bis(4-methoxyphenyl)methanol)CDCl₃43.1, 57.151.955.2, 82.2, 113.3, 127.8, 128.2, 138.8, 158.8[6]
Coupling Constants

A notable feature in the NMR spectra of BCPs is the presence of long-range coupling constants, which are transmitted through the rigid cage structure. For instance, in fluorinated BCP derivatives, large proximate ⁴JFF coupling constants (50-100 Hz) are observed.[5][7]

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups and the overall vibrational modes of BCP derivatives.

  • C-H Stretching: The C-H stretching vibrations of the BCP core typically appear in the region of 2800-3000 cm⁻¹.[8]

  • Cage Vibrations: The highly strained BCP cage exhibits characteristic skeletal vibrations, often referred to as "cage modes," which can be observed in both IR and Raman spectra.

  • Raman Spectroscopy: A particularly interesting feature in the Raman spectra of BCPs is the unusually high intensity of the bridgehead C-H stretching mode.[9][10][11]

Table 3: Key Vibrational Spectroscopy Data for this compound Derivatives

Functional GroupTechniqueCharacteristic Absorption (cm⁻¹)Notes
C-H (alkyl)IR2800-3000Stretching vibrations of the BCP core.[8]
C=O (acid)IR1680-1700Strong absorption for carboxylic acid derivatives.[1]
O-H (acid)IR2500-3300 (broad)Characteristic broad absorption for the hydroxyl group of a carboxylic acid.[1]
Bridgehead C-HRaman~2900-3000Unusually intense stretching mode.[9][10][11]

Mass Spectrometry (MS)

Mass spectrometry is routinely used to determine the molecular weight and elemental composition of BCP derivatives, typically through high-resolution mass spectrometry (HRMS). The fragmentation patterns in electron ionization (EI) mass spectrometry can provide structural information, although the rigid BCP core can be resistant to extensive fragmentation. The molecular ion peak (M⁺) is usually well-defined.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of BCP derivatives. Specific parameters may need to be optimized based on the instrument and the specific properties of the compound.

BCP_Characterization_Workflow General Workflow for Spectroscopic Characterization of BCP Derivatives cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_analysis Data Interpretation Synthesize Synthesize BCP Derivative Purify Purify (e.g., Chromatography, Recrystallization) Synthesize->Purify NMR NMR Spectroscopy (¹H, ¹³C, etc.) Purify->NMR IR_Raman IR/Raman Spectroscopy Purify->IR_Raman MS Mass Spectrometry (HRMS) Purify->MS Analyze Analyze Spectra & Correlate Data NMR->Analyze IR_Raman->Analyze MS->Analyze Structure Confirm Structure & Purity Analyze->Structure

Spectroscopic Characterization Workflow
NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-20 mg of the BCP derivative for ¹H NMR and 20-50 mg for ¹³C NMR.[2]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a clean NMR tube.[2]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

    • If necessary, add an internal standard (e.g., tetramethylsilane, TMS).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the nucleus of interest (e.g., ¹H, ¹³C).

  • Data Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • For ¹³C NMR, a sufficient number of scans will be required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

    • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample holder (or pure solvent).

    • Acquire the spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the BCP derivative in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (High-Resolution Mass Spectrometry - HRMS):

    • Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[12]

    • Introduce the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in the desired mass range, ensuring high resolution to determine the accurate mass of the molecular ion.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion peak.

    • Use the accurate mass to calculate the elemental composition of the molecule.

Conclusion

The spectroscopic signature of this compound derivatives is rich with information that directly reflects their unique and highly strained three-dimensional structure. A proficient understanding and application of NMR, IR, Raman, and mass spectrometry are essential for any researcher working with these valuable chemical entities. This guide provides a foundational understanding of the key spectroscopic features and standard experimental protocols to aid in the successful characterization of novel BCP derivatives in a research and drug development setting.

References

Bicyclo[1.1.1]pentane (BCP) as a Phenyl Bioisostere: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Escaping Flatland in Medicinal Chemistry

The para-substituted phenyl ring is a ubiquitous scaffold in medicinal chemistry, prized for its rigid structure that effectively orients substituents into defined vectors. However, its aromatic, planar, and lipophilic nature frequently contributes to suboptimal physicochemical properties in drug candidates, such as poor aqueous solubility, high metabolic lability (particularly through CYP450-mediated oxidation), and a tendency for non-specific protein binding.[1][2]

Bioisosteric replacement is a cornerstone strategy in drug design to mitigate these liabilities while retaining or enhancing biological activity. Bicyclo[1.1.1]pentane (BCP) has emerged as a premier non-classical bioisostere for the 1,4-disubstituted phenyl ring.[3][4] As a saturated, three-dimensional cage structure, BCP mimics the key spatial arrangement of a phenyl ring—positioning substituents at a similar distance and with a linear exit vector—but introduces a significantly different electronic and physicochemical profile.[2][5] The replacement of a flat, sp²-hybridized aromatic ring with a carbon-rich, sp³-hybridized BCP core can lead to dramatic improvements in a compound's drug-like properties.[6][7] This guide provides an in-depth technical overview of BCP as a phenyl surrogate, presenting comparative data, experimental protocols, and key conceptual frameworks.

Comparative Analysis: Phenyl vs. BCP Core

The utility of BCP as a bioisostere stems from its ability to replicate the geometry of a para-substituted phenyl ring while improving its properties. The distance between the bridgehead carbons (C1 and C3) of BCP is shorter than the C1-C4 distance of a phenyl ring, yet it effectively acts as a rigid spacer.[6] This structural mimicry is often well-tolerated in ligand-protein interactions where the phenyl ring primarily serves a scaffolding role rather than engaging in crucial π-π stacking interactions.[5][6]

The most significant advantages of the BCP-for-phenyl substitution are observed in the compound's physicochemical profile. The introduction of the sp³-rich, non-planar BCP core disrupts planarity and often reduces lipophilicity, which can lead to substantial gains in aqueous solubility and passive permeability.[7] Furthermore, the saturated C-H bonds of the BCP cage are generally more resistant to oxidative metabolism by CYP450 enzymes compared to the electron-rich phenyl ring, enhancing metabolic stability.[1][8]

G cluster_phenyl 1,4-Disubstituted Phenyl Ring cluster_bcp 1,3-Disubstituted BCP p1 r1 r2 p_start->p_end  ~5.7 Å bcp1 r3 r4 b_start->b_end  ~4.7 Å note1 note1 note2 note2

Caption: Structural and property comparison of a phenyl ring and a BCP bioisostere.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from key case studies where a para-phenylene ring was replaced by a BCP moiety.

Table 1: Physicochemical Property Improvements in a γ-Secretase Inhibitor

This case study compares the parent γ-secretase inhibitor BMS-708,163 with its BCP analogue. The replacement of the central fluorophenyl ring with BCP led to equipotent enzyme inhibition but with vastly improved drug-like properties.[3][7]

CompoundStructureAqueous Solubility (μg/mL)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
BMS-708,163 (Parent) p-F-Phenyl1.9 (pH 7.4)1.1
BCP Analogue BCP62.1 (pH 7.4)12.8
Improvement -~33-fold ~11.6-fold

Data sourced from Stepan, A. F., et al. (2012). J. Med. Chem.[3]

Table 2: Pharmacokinetic and Potency Data for an LpPLA₂ Inhibitor

In the development of LpPLA₂ inhibitors, replacing a phenyl ring in darapladib (B1669826) with a BCP core maintained high potency while significantly enhancing solubility and permeability.[9]

CompoundStructureLpPLA₂ Potency (pIC₅₀)Kinetic Solubility (μM)Artificial Membrane Permeability (AMP, nm/s)
Darapladib Analogue (Parent) Phenyl10.28230
BCP Analogue BCP10.174705
Change -Maintained 9.25-fold Increase 3-fold Increase

Data sourced from Chambers, J., et al. (2016). ACS Med. Chem. Lett.[9]

Experimental Protocols

General Protocol for Synthesis of a 1,3-Disubstituted BCP Analogue

The synthesis of BCP-containing molecules has been significantly enabled by methods involving the ring-opening of [1.1.1]propellane.[3][4][10] Radical addition is a common and versatile strategy. The following is a generalized protocol for the synthesis of a 1-(amino)-3-(aryl) BCP derivative, a common structural motif.

G start [1.1.1]Propellane + Aryl Halide (Ar-X) step1 Step 1: Radical Initiation (e.g., Photoredox Catalyst + Light or Et₃B) Generates Aryl Radical (Ar•) start->step1 Reaction Setup step2 Step 2: Radical Addition Ar• adds to central C-C bond of propellane, forming a bridgehead BCP radical. step1->step2 step3 Step 3: Radical Trapping BCP radical is trapped by a nitrogen-centered radical precursor (e.g., Di-tert-butyl azodicarboxylate). step2->step3 step4 Step 4: Deprotection Removal of protecting groups (e.g., Boc) from the nitrogen moiety. step3->step4 end Final Product: 1-Amino-3-aryl-BCP step4->end Purification

Caption: General workflow for the synthesis of a 1,3-disubstituted BCP derivative.

Methodology:

  • Radical Generation: In a suitable degassed solvent (e.g., DMSO or MeCN), an aryl halide (Ar-I or Ar-Br, 1.0 eq) is combined with a solution of [1.1.1]propellane (1.2-1.5 eq). A radical initiator is introduced. For photoredox catalysis, an iridium or organic photocatalyst (e.g., 4CzIPN, 1-2 mol%) is added, and the mixture is irradiated with visible light (e.g., 390 nm LED).[11] Alternatively, a chemical initiator like triethylborane (B153662) (Et₃B) can be used.[3] This step generates an aryl radical (Ar•).

  • Addition to Propellane: The highly reactive aryl radical adds across the strained central C1-C3 bond of [1.1.1]propellane. This ring-opening reaction forms a more stable 3-aryl-bicyclo[1.1.1]pentan-1-yl radical intermediate.[12]

  • Radical Trapping/Functionalization: The bridgehead BCP radical is trapped by an electrophilic aminating reagent. For instance, a nitrogen-centered radical precursor or a suitable trapping agent like di-tert-butyl azodicarboxylate is used, followed by reduction, to install a protected amine.[12] In modern multicomponent reactions, this step can be a sophisticated cascade.[13][14]

  • Deprotection and Isolation: The resulting protected BCP-amine is subjected to standard deprotection conditions (e.g., trifluoroacetic acid for Boc group removal). The final product is then purified using standard techniques such as column chromatography or crystallization to yield the desired 1-amino-3-aryl-BCP.

Note: This is a representative protocol. Specific conditions, catalysts, and reagents vary widely depending on the desired substituents and should be optimized based on literature precedents for similar transformations.[3][11][15]

Protocol for In Vitro Metabolic Stability Assay Using Hepatocytes

This assay measures the rate of disappearance of a parent compound in the presence of liver cells (hepatocytes) to predict its hepatic clearance.[16][17]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of a BCP-containing compound compared to its phenyl analogue.

Materials:

  • Cryopreserved human (or other species) hepatocytes.[18]

  • Williams' Medium E, supplemented (Incubation Medium).[18][19]

  • Test compounds (10 mM stock in DMSO).

  • Control compounds (e.g., high-turnover Midazolam, low-turnover Diazepam).

  • 96-well plates (non-coated).

  • Acetonitrile (ACN) with an internal standard (IS) for reaction quenching.

  • LC-MS/MS system for analysis.

Methodology:

  • Hepatocyte Preparation: Cryopreserved hepatocytes are thawed rapidly in a 37°C water bath and gently resuspended in pre-warmed Incubation Medium. Cell viability is assessed (e.g., via Trypan Blue exclusion), and the cell suspension is diluted to a final concentration of 1 x 10⁶ viable cells/mL.[18][20]

  • Compound Preparation: Test and control compounds are diluted from their DMSO stocks into the Incubation Medium to achieve a final working concentration (typically 1 µM). The final DMSO concentration in the incubation should be ≤ 0.1% to avoid cytotoxicity.[18]

  • Incubation: 50 µL of the hepatocyte suspension is added to wells of a 96-well plate. The plate is pre-incubated at 37°C with shaking. To initiate the metabolic reaction, 50 µL of the compound working solution is added to the wells.

  • Time-Point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60, 120 minutes).[17][18] The reaction in each aliquot is immediately terminated by adding it to a collection plate containing cold ACN with a suitable internal standard (e.g., Tolbutamide, Terfenadine).[17]

  • Sample Processing & Analysis: The quenched samples are centrifuged to precipitate proteins. The supernatant is then transferred for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.[16][17]

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t₁/₂) is determined from the slope of the natural log of the percent remaining vs. time curve. Intrinsic clearance (Clᵢₙₜ) is then calculated using the formula: Clᵢₙₜ = (0.693 / t₁/₂) * (incubation volume / number of cells).[18][19]

Signaling Pathway Context: γ-Secretase Inhibition

One of the most cited examples of BCP's successful application is in the optimization of γ-secretase inhibitors for potential Alzheimer's disease therapy.[1][7][21] The γ-secretase enzyme complex cleaves the amyloid precursor protein (APP), producing amyloid-beta (Aβ) peptides that can aggregate into neurotoxic plaques. Inhibitors aim to block this process. The BCP-containing inhibitor demonstrated that the core structural requirements for binding and inhibition could be met while dramatically improving the compound's "drug-likeness."

G cluster_membrane Cell Membrane cluster_outside Extracellular cluster_inside Intracellular APP Amyloid Precursor Protein (APP) GS γ-Secretase Complex APP->GS Cleavage Event Ab Aβ Peptides (e.g., Aβ40, Aβ42) GS->Ab Produces Plaques Amyloid Plaques Ab->Plaques Aggregates to Neurotox Neurotoxicity Plaques->Neurotox Leads to Inhibitor BCP-based γ-Secretase Inhibitor Inhibitor->GS INHIBITS

Caption: Role of a BCP-based inhibitor in the γ-secretase signaling pathway.

Conclusion

This compound has been firmly established as a valuable bioisostere for the para-substituted phenyl ring in modern drug discovery.[4] Its application offers a robust strategy to overcome common liabilities associated with aromatic rings, such as poor solubility and high metabolic turnover.[6][7][8] By providing a rigid, three-dimensional scaffold that preserves critical substituent vectors, BCP allows medicinal chemists to significantly improve the physicochemical and pharmacokinetic profiles of lead compounds, often without compromising biological potency. The continued development of novel synthetic methodologies will further expand the accessibility and application of this unique molecular scaffold, paving the way for the design of safer and more effective medicines.[3][14]

References

Synthesis of [1.1.1]Propellane as a Precursor to Bicyclo[1.1.1]pentane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of [1.1.1]propellane and its critical role as a precursor to bicyclo[1.1.1]pentane (BCP) derivatives, which are of significant interest in medicinal chemistry. BCPs are recognized as valuable bioisosteres for para-substituted benzene (B151609) rings, tert-butyl groups, and alkynes, often improving the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This guide details the key synthetic methodologies for [1.1.1]propellane, presents quantitative data in a structured format, and offers detailed experimental protocols.

Introduction to [1.1.1]Propellane and its Significance

[1.1.1]Propellane is a highly strained, polycyclic hydrocarbon with the chemical formula C₅H₆. Its unique structure, featuring an inverted tetrahedral geometry at the central bridgehead carbons, makes it a reactive and versatile building block in organic synthesis. The high strain energy of approximately 102 kcal/mol drives the cleavage of the central C-C bond, enabling a variety of addition reactions to form 1,3-disubstituted this compound (BCP) scaffolds.[3] The ability to readily generate these rigid, three-dimensional structures has positioned [1.1.1]propellane as a key precursor in the synthesis of novel BCP-containing drug candidates.

Synthetic Routes to [1.1.1]Propellane

Several synthetic routes to [1.1.1]propellane have been developed, with the Szeimies modification of the Wiberg synthesis being one of the most widely adopted due to its improved yield and convenience.[3][4]

The Wiberg Synthesis

The first synthesis of [1.1.1]propellane was reported by Kenneth B. Wiberg and F. Walker in 1982.[3] This route begins with the Hunsdiecker reaction of this compound-1,3-dicarboxylic acid to yield the corresponding dibromide, followed by a coupling reaction with n-butyllithium.[3]

The Szeimies Synthesis and Modifications

A more practical and higher-yielding synthesis was developed by Szeimies and coworkers. This method starts with the dibromocarbene addition to 3-chloro-2-(chloromethyl)propene, followed by deprotonation with methyllithium (B1224462) and subsequent nucleophilic displacements.[3][4] This procedure, with further modifications, has become a standard for producing [1.1.1]propellane solutions for subsequent reactions.[4]

Szeimies_Synthesis cluster_start Starting Material cluster_step1 Step 1: Dibromocarbene Addition cluster_step2 Step 2: Double Transmetalation A 3-chloro-2-(chloromethyl)propene B 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128) A->B CHBr3, NaOH, PTC* C [1.1.1]Propellane B->C MeLi, Et2O caption *PTC: Phase Transfer Catalyst (e.g., dibenzo-18-crown-6 (B77160) with pinacol (B44631) cocatalyst)

Szeimies Synthesis of [1.1.1]Propellane

Experimental Protocols for [1.1.1]Propellane Synthesis

The following protocols are based on the modified Szeimies synthesis, which is a common laboratory-scale preparation.

Synthesis of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane

This procedure is a modification of the method reported by Szeimies and coworkers and offers an improved workup and yield.[4]

Materials:

Procedure:

  • To a mechanically stirred solution of 3-chloro-2-(chloromethyl)propene, pinacol, and dibenzo-18-crown-6 in dichloromethane, add bromoform.

  • Cool the mixture and add a cold 50% sodium hydroxide solution to initiate the reaction.

  • Stir the reaction mixture for 1 hour at room temperature and then at 40°C for 4 days.[5]

  • After the reaction is complete, dilute the mixture with pentane and filter to remove solid residues.

  • Concentrate the filtrate using a rotary evaporator.

  • The crude product can be purified by distillation under reduced pressure followed by low-temperature recrystallization from pentane to yield white crystals.[4]

Synthesis of [1.1.1]Propellane

Materials:

  • 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane

  • Pentane

  • Methyllithium (MeLi) in diethyl ether (Et₂O)

  • Argon atmosphere

Procedure:

  • In a flame-dried, three-necked round-bottomed flask under an argon atmosphere, dissolve 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in pentane.[4]

  • Cool the flask to -78°C.

  • Add a solution of methyllithium in diethyl ether dropwise over 15 minutes with vigorous stirring.

  • Maintain the reaction mixture at -78°C for 10-15 minutes.

  • Replace the cooling bath with an ice-water bath (0°C) and continue stirring for an additional hour.[4]

  • The volatile materials, containing [1.1.1]propellane in a mixture of diethyl ether and pentane, are then transferred under reduced pressure to a flame-dried receiving flask cooled to -196°C.[4] The resulting solution of [1.1.1]propellane is stored at low temperature and its concentration is determined by titration, for example, by reacting an aliquot with thiophenol.[4][6]

Quantitative Data for [1.1.1]Propellane Synthesis

The yields of the synthetic steps can vary, but well-optimized procedures provide good results.

StepPrecursorReagentsYieldReference
1,1-dibromo-2,2-bis(chloromethyl)cyclopropane3-chloro-2-(chloromethyl)propeneCHBr₃, 50% NaOH, pinacol, dibenzo-18-crown-660-80%[4]
[1.1.1]Propellane1,1-dibromo-2,2-bis(chloromethyl)cyclopropaneMeLi in Et₂O75-88%[4]

Conversion of [1.1.1]Propellane to this compound (BCP) Derivatives

The central bond of [1.1.1]propellane is susceptible to cleavage by a variety of reagents, including radicals, anions, and electrophiles, leading to the formation of 1,3-disubstituted BCPs.[7][8][9]

Radical Addition Reactions

Radical additions are a common and versatile method for functionalizing [1.1.1]propellane. These reactions can be initiated by light, heat, or a radical initiator.[6][9]

Radical_Addition cluster_start Reactants cluster_process Process cluster_product Product A [1.1.1]Propellane D Radical Addition to Propellane A->D B Radical Precursor (R-X) C Radical Initiation (e.g., light, heat, initiator) B->C C->D E Chain Propagation / Termination D->E F 1-R-3-X-Bicyclo[1.1.1]pentane E->F

General Workflow for Radical Addition to [1.1.1]Propellane

Example Experimental Protocol: Radical Addition of Thiophenol

This reaction is often used to quantify the yield of [1.1.1]propellane solutions.[4]

Materials:

  • Solution of [1.1.1]propellane in diethyl ether/pentane

  • Thiophenol

Procedure:

  • Transfer a known volume of the [1.1.1]propellane solution to a tared, flame-dried, argon-purged flask.

  • Add a slight excess of thiophenol via syringe.

  • Stir the mixture at room temperature under normal room light for 15 minutes.[4]

  • The reaction is assumed to be quantitative, and the yield of the resulting bicyclo[1.1.1]pentyl phenyl sulfide (B99878) can be determined by ¹H NMR or GLC to calculate the concentration of the original propellane solution.[4]

Electrophilic Activation

While challenging due to the facile decomposition of BCP cations, recent advances have enabled the electrophilic activation of [1.1.1]propellane, particularly for the synthesis of nitrogen-substituted BCPs.[7][8] This often involves the formation of a halogen bond complex to promote nucleophilic attack.[7]

Photocatalyzed Reactions

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of complex BCP derivatives from [1.1.1]propellane. These methods allow for the generation of a wide range of radicals under mild conditions, leading to the formation of unsymmetrical 1,3-disubstituted BCPs.[10][11]

Photocatalysis_Workflow cluster_components Reaction Components cluster_cycle Photocatalytic Cycle cluster_product Product A [1.1.1]Propellane E Visible Light Excitation of Photocatalyst B Radical Precursor C Photocatalyst D Nucleophile / Trapping Agent F Single Electron Transfer (SET) to form Radical E->F G Radical Addition to Propellane to form BCP Radical F->G H Trapping of BCP Radical G->H I Catalyst Regeneration H->I J Functionalized BCP Derivative H->J I->E

Generalized Photocatalytic Functionalization of [1.1.1]Propellane

Quantitative Data for BCP Synthesis from [1.1.1]Propellane

The following table summarizes representative yields for the synthesis of various BCP derivatives.

BCP Derivative TypeReagentsReaction TypeYield RangeReferences
1-Halo-3-alkyl-BCPsAlkyl halides, triethylboraneRadical AdditionGood[9]
Nitrogen-substituted BCPsAnilines, N-iodosuccinimideElectrophilic ActivationModerate[7][8]
1,3-Disubstituted BCP ketonesAlkyl precursors (hypervalent iodine), aryl aldehydes, photocatalystPhotocatalyzed RadicalModerate-Good[10]
1,3-Diheteroaryl BCPsHeteroaryl halides, heterocycles, photocatalystPhotocatalyzed RadicalGood[11]
BCP SulfidesAromatic disulfides, UV lightRadical AdditionUp to 98%[6]

Conclusion

[1.1.1]Propellane is a cornerstone in the synthesis of this compound derivatives for drug discovery. The robust and scalable synthetic routes to propellane, coupled with the diverse and mild methods for its subsequent functionalization, provide medicinal chemists with a powerful toolkit to explore novel chemical space. The continued development of new catalytic systems, such as photoredox and electrophilic activation, will undoubtedly expand the utility of [1.1.1]propellane in generating the next generation of BCP-containing therapeutics.

References

The Bicyclo[1.1.1]pentane Core: A Technical Guide to its Fundamental Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[1.1.1]pentane (BCP) core has emerged as a paramount structural motif in modern medicinal chemistry and materials science. Its rigid, three-dimensional framework offers a unique geometric profile that has positioned it as a highly sought-after bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes. This guide provides an in-depth exploration of the fundamental reactivity of the BCP core, presenting key data, detailed experimental protocols, and mechanistic insights to empower researchers in leveraging its unique properties. The strategic incorporation of BCPs, a concept often referred to as "escaping from flatland," can significantly enhance the physicochemical and pharmacokinetic profiles of lead compounds, offering improved solubility, metabolic stability, and novel intellectual property landscapes.[1][2][3][4]

Structural and Physicochemical Properties

The BCP core is a highly strained yet remarkably stable carbocycle, comprised of three fused cyclobutane (B1203170) rings.[2] This high degree of strain, estimated to be around 66.6 kcal/mol, is a key driver of its reactivity, particularly in the context of its precursor, [1.1.1]propellane.[2] Despite this strain, the BCP cage is kinetically inert to many ring-opening reactions, contributing to its utility as a stable scaffold in drug design.[2]

The bridgehead substituents of a 1,3-disubstituted BCP perfectly replicate the 180° exit vector of a para-substituted arene, albeit with a shorter substituent separation of approximately 1 Å.[2] This structural mimicry allows for the preservation of key binding interactions while introducing the benefits of a saturated, three-dimensional core.

PropertyThis compound (BCP) CorePhenyl Ring
Geometry Three-dimensional, rigid cagePlanar
Substituent Exit Vector (1,3- or 1,4-) ~180°180°
Distance between substituents ~1.85 Å~2.79 Å
Hybridization of core carbons sp³sp²
Lipophilicity (cLogP) LowerHigher
Aqueous Solubility Generally HigherGenerally Lower
Metabolic Stability Generally HigherProne to oxidative metabolism
Strain Energy ~66.6 kcal/molLow (aromatic stabilization)

Core Reactivity: The Role of [1.1.1]Propellane

The majority of synthetic routes to functionalized BCPs commence with [1.1.1]propellane, a highly strained and reactive hydrocarbon. The central bond between the two bridgehead carbons of [1.1.1]propellane is exceptionally weak and susceptible to cleavage by a variety of reagents, including radicals, nucleophiles, and electrophiles. This reactivity provides a versatile entry point for the introduction of a wide array of functional groups at the bridgehead positions of the BCP core.[4][5][6][7]

Radical Additions to [1.1.1]Propellane

Radical additions represent one of the most common and efficient methods for the functionalization of [1.1.1]propellane.[6] A broad range of radical precursors can be employed to generate carbon- and heteroatom-centered radicals that readily add across the central C-C bond of propellane. These reactions are often initiated by light, radical initiators (e.g., AIBN, triethylborane), or through photoredox catalysis.[5][8][9] The resulting bicyclo[1.1.1]pentyl radical intermediate can then be trapped by a variety of radical acceptors or participate in chain reactions.

radical_addition_to_propellane Radical_Source Radical Source (e.g., R-X, Aldehyde) Radical R• Radical_Source->Radical Initiation Initiator Initiator (Light, AIBN, Et3B) Initiator->Radical BCP_Radical Bicyclo[1.1.1]pentyl Radical Intermediate Radical->BCP_Radical Addition Propellane [1.1.1]Propellane Propellane->BCP_Radical Functionalized_BCP 1,3-Disubstituted BCP BCP_Radical->Functionalized_BCP Trapping Radical_Trap Radical Trap (e.g., Alkene, Halogen) Radical_Trap->Functionalized_BCP

Caption: Radical addition to [1.1.1]propellane for BCP synthesis.

Nucleophilic Additions to [1.1.1]Propellane

The central bond of [1.1.1]propellane can also be cleaved by nucleophiles, leading to the formation of a bicyclo[1.1.1]pentyl anion, which can then be trapped with an electrophile.[10][11] This approach is complementary to radical additions and allows for the introduction of different functional groups. A variety of nucleophiles, including organolithiums, Grignard reagents, and "turbo" amides, have been successfully employed in this transformation.

nucleophilic_addition_to_propellane Nucleophile Nucleophile (e.g., R-Li, R-MgBr) BCP_Anion Bicyclo[1.1.1]pentyl Anion Intermediate Nucleophile->BCP_Anion Addition Propellane [1.1.1]Propellane Propellane->BCP_Anion Functionalized_BCP 1-Substituted BCP BCP_Anion->Functionalized_BCP Trapping Electrophile Electrophile (e.g., H+, R-X) Electrophile->Functionalized_BCP

Caption: Nucleophilic addition to [1.1.1]propellane.

Functionalization of the this compound Core

While the majority of BCP functionalization strategies focus on the bridgehead positions via [1.1.1]propellane, methods for the derivatization of the bridge (C2) positions are also emerging, providing access to congeners that can mimic ortho- and meta-substituted arenes.[1][12][13]

Bridgehead Functionalization

Post-synthetic modification of bridgehead-functionalized BCPs is a common strategy to introduce further diversity. For instance, bridgehead halides can be converted to a variety of other functional groups through standard transformations like cross-coupling reactions.

Bridge Functionalization

Direct C-H functionalization of the BCP core at the bridge positions is challenging due to the high bond dissociation energy of these C-H bonds. However, recent advances have demonstrated that this can be achieved through directed C-H activation or radical-mediated hydrogen atom transfer processes.[14][15][16]

bcp_functionalization_workflow cluster_bridgehead Bridgehead Functionalization cluster_bridge Bridge Functionalization Propellane [1.1.1]Propellane Radical_Addition Radical Addition Propellane->Radical_Addition Nucleophilic_Addition Nucleophilic Addition Propellane->Nucleophilic_Addition Bridgehead_Functionalized_BCP 1,3-Disubstituted BCP Radical_Addition->Bridgehead_Functionalized_BCP Nucleophilic_Addition->Bridgehead_Functionalized_BCP Cross_Coupling Cross-Coupling Bridgehead_Functionalized_BCP->Cross_Coupling Further_Derivatization_BH Further Derivatization Cross_Coupling->Further_Derivatization_BH BCP_Core This compound CH_Activation C-H Activation BCP_Core->CH_Activation Bridge_Functionalized_BCP 2-Substituted BCP CH_Activation->Bridge_Functionalized_BCP Further_Derivatization_B Further Derivatization Bridge_Functionalized_BCP->Further_Derivatization_B

Caption: Synthetic strategies for BCP functionalization.

Experimental Protocols

Synthesis of [1.1.1]Propellane

The synthesis of [1.1.1]propellane is a critical first step for accessing the BCP core. A common laboratory-scale procedure involves the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128) with an alkyllithium reagent.[17]

Materials:

  • 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane

  • Methyllithium (B1224462) (in diethyl ether)

  • Anhydrous diethyl ether

  • Argon or Nitrogen for inert atmosphere

  • Dry ice/acetone bath

  • Ice-water bath

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet is charged with a solution of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in anhydrous diethyl ether.

  • The flask is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of methyllithium in diethyl ether is added dropwise to the stirred solution over 15 minutes.

  • The reaction mixture is stirred at -78 °C for an additional 10-15 minutes.

  • The -78 °C bath is replaced with an ice-water bath, and the mixture is stirred for another hour.

  • The volatile materials, including the [1.1.1]propellane product, are transferred under reduced pressure to a cold (-196 °C) receiving flask.

  • The yield of [1.1.1]propellane can be determined by reacting an aliquot of the solution with a slight excess of thiophenol and quantifying the resulting bicyclo[1.1.1]pentyl phenyl sulfide (B99878) by ¹H NMR or GC.[17]

Synthesis of this compound-1,3-dicarboxylic Acid

This compound-1,3-dicarboxylic acid is a versatile building block for the synthesis of various BCP derivatives. It can be prepared from 1,3-diacetylthis compound via a haloform reaction.[3][18][19]

Materials:

Procedure:

  • A solution of sodium hydroxide in water is prepared in a three-necked round-bottom flask equipped with a mechanical stirrer, an addition funnel, and a thermometer.

  • The solution is cooled to 0 °C, and bromine is added dropwise.

  • A solution of 1,3-diacetylthis compound in dioxane is added dropwise to the cooled mixture, maintaining the temperature below 3 °C.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight.

  • Sodium bisulfite is added to quench any remaining bromine, and the solution is extracted with chloroform to remove organic impurities.

  • The aqueous layer is acidified with concentrated hydrochloric acid, leading to the precipitation of the dicarboxylic acid.

  • The product is collected by filtration, washed with cold water, and dried.

Conclusion

The this compound core offers a compelling three-dimensional alternative to traditional planar aromatic systems in drug discovery and materials science. Its unique structural and physicochemical properties, coupled with an increasingly sophisticated synthetic toolbox for its preparation and functionalization, have solidified its position as a key building block for the design of novel molecules with enhanced properties. A thorough understanding of the fundamental reactivity of the BCP core, particularly the strain-release chemistry of its precursor [1.1.1]propellane, is crucial for harnessing its full potential. This guide provides a foundational overview to aid researchers in the strategic application of this remarkable carbocycle.

References

A Technical Guide to Bicyclo[1.1.1]pentane: Nomenclature and Numbering Conventions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bicyclo[1.1.1]pentane (BCP) and its derivatives have emerged as crucial building blocks in modern medicinal chemistry and materials science. Their rigid, three-dimensional structure provides a unique scaffold that can serve as a bioisostere for various functional groups, including para-substituted phenyl rings. This guide provides an in-depth overview of the systematic IUPAC nomenclature and numbering conventions for the BCP core, alongside relevant physicochemical data and experimental protocols for the synthesis of key derivatives.

The this compound Core: Structure and Significance

This compound is a saturated bicyclic hydrocarbon with the chemical formula C₅H₈.[1] Its structure consists of two bridgehead carbon atoms connected by three bridges, each containing a single carbon atom. This arrangement results in a highly strained and rigid cage-like molecule. The unique geometry of the BCP core, particularly the linear disposition of substituents at the bridgehead positions (C1 and C3), makes it an attractive surrogate for a para-substituted benzene (B151609) ring in drug design.[2] This substitution can lead to improved physicochemical properties such as increased aqueous solubility and metabolic stability.[3]

IUPAC Nomenclature and Numbering of this compound Derivatives

The systematic naming of this compound and its derivatives follows the general IUPAC rules for bicyclic alkanes.

Numbering the BCP Core

The numbering of the this compound skeleton is fundamental to the correct naming of its derivatives. The process is as follows:

  • Identify the Bridgehead Carbons: These are the two non-adjacent carbon atoms that are common to all three rings. In the BCP core, these are designated as C1 and C3.

  • Numbering Path: The numbering starts at one of the bridgehead carbons, designated as C1.

  • Longest Path First: The numbering proceeds along the longest bridge to the other bridgehead carbon. In the case of BCP, all three bridges are of equal length (one carbon atom). Therefore, any of the three paths can be chosen.

  • Numbering the Second Bridge: After reaching the second bridgehead carbon (C3), the numbering continues along the next longest bridge back to the starting bridgehead.

  • Numbering the Shortest Bridge: Finally, the carbon atom in the shortest bridge is numbered.

BCP_Numbering cluster_paths Numbering Paths C1 1 C2 2 C1->C2 Path 1 C5 5 C1->C5 Path 3 C3 3 C2->C3 C4 4 C3->C4 Path 2 C4->C1 C5->C3

Figure 1: IUPAC numbering convention for the this compound core.
Naming Substituted Bicyclo[1.1.1]pentanes

The IUPAC name for a substituted BCP derivative is constructed as follows:

  • Parent Name: The parent name is "this compound".[1]

  • Substituents: Identify all substituent groups attached to the BCP core.

  • Locants: Assign a locant (the number of the carbon atom to which it is attached) to each substituent.

  • Alphabetical Order: List the substituents in alphabetical order, preceded by their locants.

  • Prefixes: Use prefixes such as "di-", "tri-", etc., if multiple identical substituents are present. These prefixes are not considered for alphabetization.

Examples:

  • Bicyclo[1.1.1]pentan-1-ol: An alcohol group at one of the bridgehead carbons.

  • 3-Methylbicyclo[1.1.1]pentan-1-amine: A methyl group at one bridgehead and an amine group at the other.

  • This compound-1,3-dicarboxylic acid: Carboxylic acid groups at both bridgehead positions.

Nomenclature_Workflow start Start with the chemical structure identify_core Identify the this compound core start->identify_core number_core Number the carbon atoms (Start at a bridgehead, proceed along bridges) identify_core->number_core identify_substituents Identify all substituent groups number_core->identify_substituents assign_locants Assign locants to each substituent identify_substituents->assign_locants alphabetize Alphabetize substituents assign_locants->alphabetize assemble_name Assemble the full IUPAC name: [Substituents]this compound[Suffix] alphabetize->assemble_name end_node Final IUPAC Name assemble_name->end_node

Figure 2: Logical workflow for the IUPAC nomenclature of substituted bicyclo[1.1.1]pentanes.

Physicochemical Data of this compound and Derivatives

The unique structural features of the BCP core give rise to distinct physicochemical properties. The following table summarizes key quantitative data for the parent BCP and some of its derivatives.

PropertyThis compoundThis compound-1,3-dicarboxylic acid1-Aminothis compound
Molecular Formula C₅H₈[1]C₇H₈O₄C₅H₉N
Molar Mass ( g/mol ) 68.12[4]156.1483.13
C1-C3 Distance (Å) ~1.845 - 1.871.804(8) - 1.923(3)[5]-
C1-C2 Bond Length (Å) ~1.54--
¹H NMR (δ, ppm) 2.48 (2H, quintet), 1.86 (6H, quintet)2.31 (s, 6H)[6]-
¹³C NMR (δ, ppm) 39.9 (C1, C3), 51.5 (C2, C4, C5)170.3, 54.3, 51.9, 45.8, 28.5[6]-

Note: NMR data can vary depending on the solvent and specific derivative.

Experimental Protocols

The synthesis of functionalized BCP derivatives is crucial for their application in drug discovery and materials science. Below are detailed methodologies for the preparation of key BCP intermediates.

Synthesis of this compound-1,3-dicarboxylic Acid

This procedure follows a two-step synthesis starting from [1.1.1]propellane.[6][7][8]

Step 1: Synthesis of 1,3-Diacetylthis compound [6][7][8]

  • Reagents and Materials: [1.1.1]Propellane solution in pentane, 2,3-butanedione, 450W medium-pressure UV lamp, rotary evaporator, pentane, diethyl ether.

  • Procedure:

    • To a solution of [1.1.1]propellane in pentane, add freshly distilled 2,3-butanedione.

    • Irradiate the mixture with a 450W medium-pressure UV lamp at -10 ± 5°C for 8 hours.

    • Evaporate the solvents using a rotary evaporator.

    • Wash the resulting crystalline material with cold 2:1 pentane:diethyl ether to yield 1,3-diacetylthis compound.

Step 2: Synthesis of this compound-1,3-dicarboxylic Acid [6][7][8]

  • Reagents and Materials: 1,3-Diacetylthis compound, sodium hydroxide (B78521), bromine, dioxane, sodium bisulfite, chloroform, concentrated hydrochloric acid, diethyl ether, mechanical stirrer, addition funnel, thermometer.

  • Procedure:

    • Prepare a solution of sodium hydroxide in water and cool to 0°C. Add bromine to this solution.

    • Dissolve the 1,3-diacetylthis compound from Step 1 in dioxane.

    • Add the diketone solution dropwise to the bromine solution, maintaining the temperature below 3°C.

    • Stir the reaction mixture for 1 hour at 0°C, then overnight at room temperature.

    • Add sodium bisulfite and extract the solution with chloroform.

    • Acidify the aqueous layer with concentrated hydrochloric acid.

    • Continuously extract the acidified solution with diethyl ether for 50 hours to obtain this compound-1,3-dicarboxylic acid.

Synthesis of Dibenzyl this compound-1,3-dicarboxylate[9]
  • Reagents and Materials: this compound-1,3-dicarboxylic acid, lithium carbonate (Li₂CO₃), dimethylformamide (DMF), benzyl (B1604629) bromide (BnBr), round-bottom flask, stir bar, rubber septum, water condenser.

  • Procedure:

    • To a round-bottom flask containing a stir bar, add this compound-1,3-dicarboxylic acid and lithium carbonate.

    • Flush the flask with nitrogen gas.

    • Add DMF, followed by benzyl bromide.

    • Affix a water condenser and heat the reaction mixture to 70°C with stirring for 18 hours under a nitrogen atmosphere.

    • After cooling, the product can be isolated and purified using standard techniques.

Conclusion

A thorough understanding of the nomenclature and numbering conventions for this compound is essential for clear communication and documentation in scientific research. The systematic application of IUPAC rules allows for the unambiguous identification of complex BCP derivatives. The synthetic protocols provided offer a foundation for the preparation of key BCP building blocks, enabling further exploration of their potential in drug development and materials science. The unique physicochemical properties of the BCP core continue to make it a subject of intense investigation, with new applications and derivatives being reported regularly.

References

Methodological & Application

Synthetic Routes to 1,3-Disubstituted Bicyclo[1.1.1]pentanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial motifs in modern medicinal chemistry and materials science. Their rigid, three-dimensional structure makes them valuable as bioisosteres for commonly used groups like para-substituted phenyl rings, tert-butyl groups, and internal alkynes. The replacement of these flat or flexible moieties with a BCP core can significantly improve a molecule's physicochemical properties, such as aqueous solubility, metabolic stability, and passive permeability, while maintaining or enhancing biological activity.[1][2][3] This application note provides a detailed overview of the primary synthetic strategies for accessing 1,3-disubstituted BCPs, complete with experimental protocols for key transformations, quantitative data on reaction scope, and visualizations of the reaction pathways.

The synthesis of the BCP scaffold predominantly relies on the unique reactivity of [1.1.1]propellane, a highly strained molecule with a reactive central bond.[4] Major synthetic approaches involve the ring-opening of [1.1.1]propellane through radical, anionic, or transition-metal-mediated pathways. Additionally, functionalization of pre-existing BCP cores, such as 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), offers a complementary route to a diverse range of 1,3-disubstituted derivatives.[5]

Key Synthetic Strategies

The most prevalent methods for constructing 1,3-disubstituted BCPs can be broadly categorized as follows:

  • Ring-Opening of [1.1.1]Propellane:

    • Radical Additions: This is a widely used method where a radical species adds to the central bond of propellane, generating a bicyclo[1.1.1]pentyl radical, which can be trapped by another reagent.

    • Anionic Additions: Nucleophiles such as organolithium or Grignard reagents can open the propellane ring to form a BCP-anion, which is then quenched with an electrophile.[6]

    • Multicomponent Reactions: These powerful methods allow for the simultaneous introduction of two different functional groups in a single step, often employing radical pathways.[7][8]

  • Cross-Coupling Reactions: Pre-functionalized BCPs, such as BCP-halides or BCP-boronates, can be coupled with a variety of partners using transition metal catalysis (e.g., Negishi, Suzuki-Miyaura couplings).[4][9]

  • Nucleophilic Substitution on BCP Derivatives: The use of stable precursors like 1,3-diiodothis compound (DIBCP) allows for the introduction of various nucleophiles at the bridgehead positions.[5][10][11]

Experimental Protocols

Protocol 1: Synthesis of [1.1.1]Propellane Precursor and [1.1.1]Propellane Solution

Part A: Synthesis of 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128)

This procedure is a modification of the method reported by Lynch and Dailey.[12]

  • Materials: 3-Chloro-2-(chloromethyl)propene, bromoform (B151600), sodium hydroxide, benzyltriethylammonium chloride, dichloromethane (B109758).

  • Procedure:

    • To a vigorously stirred solution of 3-chloro-2-(chloromethyl)propene (1.0 eq) and benzyltriethylammonium chloride (0.02 eq) in dichloromethane, add a 50% aqueous solution of sodium hydroxide.

    • Cool the mixture in an ice bath and add bromoform (1.5 eq) dropwise, maintaining the temperature below 20 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 48 hours.

    • Dilute the mixture with water and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by distillation under reduced pressure or used directly in the next step.

Part B: Preparation of [1.1.1]Propellane Solution

This procedure is based on the work of Szeimies and co-workers and subsequently modified.[4]

  • Materials: 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane, methyllithium (B1224462) or phenyllithium (B1222949), diethyl ether or pentane.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and an argon inlet, dissolve 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (1.0 eq) in anhydrous diethyl ether or pentane.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of methyllithium or phenyllithium (2.0-2.2 eq) via the dropping funnel, maintaining the temperature below -70 °C.

    • After the addition is complete, stir the mixture at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

    • The resulting solution of [1.1.1]propellane is used in situ for subsequent reactions. The concentration can be determined by reacting an aliquot with a known amount of iodine or thiophenol and quantifying the product.[1][13]

Protocol 2: Synthesis of 1,3-Diiodothis compound (DIBCP)

This protocol describes the trapping of in situ generated [1.1.1]propellane with iodine.[1][5]

  • Materials: [1.1.1]Propellane solution, iodine, diethyl ether/pentane.

  • Procedure:

    • To the freshly prepared solution of [1.1.1]propellane at room temperature, add small pieces of iodine with stirring under ambient light until the dark color of iodine persists.

    • Alternatively, a solution of iodine in diethyl ether/pentane can be added dropwise.

    • Stir the reaction mixture for 30 minutes.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by sublimation or recrystallization to yield 1,3-diiodothis compound as a crystalline solid.

Protocol 3: Photochemical Synthesis of this compound-1,3-dicarboxylic Acid

This two-step procedure is based on the work of Kaszynski and Michl.[12]

Part A: 1,3-Diacetylthis compound

  • Materials: [1.1.1]Propellane solution, 2,3-butanedione (B143835) (diacetyl), pentane.

  • Procedure:

    • To a solution of [1.1.1]propellane, add freshly distilled 2,3-butanedione.

    • Irradiate the mixture with a medium-pressure UV lamp at -10 °C for 8 hours.

    • Evaporate the solvents under reduced pressure.

    • Wash the resulting crystalline material with cold pentane:diethyl ether (2:1) to obtain 1,3-diacetylthis compound.

Part B: this compound-1,3-dicarboxylic Acid

  • Materials: 1,3-Diacetylthis compound, sodium hydroxide, bromine, dioxane, hydrochloric acid.

  • Procedure:

    • Prepare a solution of sodium hypobromite (B1234621) by adding bromine to a cooled (0 °C) aqueous solution of sodium hydroxide.

    • Add a solution of 1,3-diacetylthis compound in dioxane dropwise to the sodium hypobromite solution, maintaining the temperature below 3 °C.

    • Stir the mixture overnight at room temperature.

    • Add sodium bisulfite to quench excess hypobromite and extract with chloroform (B151607) to remove organic impurities.

    • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the dicarboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry to obtain this compound-1,3-dicarboxylic acid.[2][14]

Protocol 4: General Procedure for Atom Transfer Radical Addition (ATRA) to [1.1.1]Propellane

This protocol is a representative example of a photoredox-catalyzed multicomponent reaction.[15]

  • Materials: Alkene (1.5 eq), alkyl iodide (1.5 eq), 4CzIPN (2.5 mol%), [1.1.1]propellane solution (1.0 eq), dichloromethane.

  • Procedure:

    • In a Schlenk tube equipped with a magnetic stir bar, charge the alkene, alkyl iodide, and the photocatalyst (4CzIPN).

    • Add the solution of [1.1.1]propellane.

    • Dilute the mixture with dichloromethane to the desired concentration (e.g., ~0.1 M).

    • Degas the reaction mixture by freeze-pump-thaw cycles.

    • Irradiate the mixture with blue LEDs at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Concentrate the reaction mixture and purify the residue by column chromatography on silica (B1680970) gel.

Protocol 5: Negishi Cross-Coupling of a BCP-Zinc Reagent (Illustrative)

This protocol is adapted from general Negishi coupling procedures for the synthesis of 1-aryl-3-iodothis compound.[16][17][18]

  • Materials: 1,3-Diiodothis compound (DIBCP), n-butyllithium or isopropylmagnesium chloride lithium chloride, zinc chloride, aryl halide, palladium catalyst (e.g., Pd(dba)₂), ligand (e.g., SPhos), THF.

  • Procedure:

    • Formation of the BCP-Zinc Reagent:

      • Dissolve DIBCP (1.0 eq) in anhydrous THF and cool to -78 °C.

      • Slowly add n-butyllithium (1.0 eq) and stir for 30 minutes to form the BCP-lithium species.

      • Alternatively, use a Grignard reagent like i-PrMgCl·LiCl for the metal-halogen exchange.

      • Add a solution of zinc chloride (1.1 eq) in THF and allow the mixture to warm to room temperature.

    • Cross-Coupling:

      • In a separate flask, charge the palladium catalyst (e.g., 2-5 mol%) and the ligand.

      • Add the aryl halide (1.0-1.2 eq) and THF.

      • Add the freshly prepared BCP-zinc reagent solution to the catalyst mixture.

      • Heat the reaction mixture (e.g., 50-65 °C) until the starting material is consumed (monitored by TLC or GC-MS).

    • Work-up:

      • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

      • Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

      • Purify the product by column chromatography.

Quantitative Data

The following tables summarize the yields for various synthetic routes to 1,3-disubstituted BCPs.

Table 1: Radical Additions to [1.1.1]Propellane

Radical PrecursorSecond ComponentCatalyst/InitiatorProductYield (%)Reference
CCl₃Br-AIBN, 80 °C1-Bromo-3-(trichloromethyl)BCP70[6]
I₂-hv1,3-DiiodoBCPHigh[1]
PhSH--1-Phenylthio-BCPQuantitative[7][13]
Diacetyl-hv1,3-DiacetylBCP70[12]
Ethyl IodoacetateStyrene4CzIPN, blue LED1-(1-Iodo-2-phenylethyl)-3-(ethoxycarbonylmethyl)BCP65[15]
t-Butyl IodideAcrylonitrile4CzIPN, blue LED1-(2-Cyano-1-iodoethyl)-3-tert-butylBCP72[15]

Table 2: Anionic and Nucleophilic Additions

Nucleophile/Anion SourceElectrophile/Second ComponentConditionsProductYield (%)Reference
MeLiMeI-78 °C to rt1,3-DimethylBCP65[6]
PhLiCO₂-78 °C to rt1-Phenyl-BCP-3-carboxylic acid-[4]
2-Azaallyl anioni-PrOBpinrt1-(Benzylaminomethyl)-3-(pinacolatoboryl)BCPGood[4]
Pyridine-Acetone, rt, 3 days1-(Pyridinium-1-yl)-3-iodoBCP77[5][11]
Tetrahydrothiophene-Acetone, rt, 3 days1-(Tetrahydrothiophenium-1-yl)-3-iodoBCP47[5]

Table 3: Multicomponent and Cross-Coupling Reactions

BCP PrecursorCoupling Partner 1Coupling Partner 2Catalyst SystemProductYield (%)Reference
[1.1.1]PropellaneHydrazyl reagentDi-tert-butyl azodicarboxylateFe(Pc), TBHPCarboaminated BCPGood[7][19][20]
[1.1.1]PropellaneAlkyl radical precursorAmineIr(ppy)₃, Cu(acac)₂1-Alkyl-3-aminoBCPGood[7]
BCP-ZnClAryl-I-Pd(dba)₂, SPhos1-Aryl-BCP70-90[4]
BCP-B(pin)Aryl-Br-Pd(OAc)₂, cataCXium A, Cu₂O1-Aryl-BCPGood[4]

Visualizations

Diagram 1: General Synthetic Pathways to 1,3-Disubstituted BCPs

G cluster_0 [1.1.1]Propellane as Precursor cluster_1 Functionalized BCPs as Precursors propellane [1.1.1]Propellane radical_add Radical Addition propellane->radical_add R• anionic_add Anionic Addition propellane->anionic_add Nu⁻ multicomp Multicomponent Reaction propellane->multicomp R¹•, R²X product 1,3-Disubstituted BCP radical_add->product anionic_add->product multicomp->product bcp_halide BCP-Halide cross_coupling Cross-Coupling bcp_halide->cross_coupling R-M substitution Nucleophilic Substitution bcp_halide->substitution Nu⁻ bcp_boronate BCP-Boronate bcp_boronate->cross_coupling R-X cross_coupling->product substitution->product

Caption: Overview of major synthetic strategies to 1,3-disubstituted BCPs.

Diagram 2: Radical Chain Mechanism for Atom Transfer Radical Addition (ATRA)

G cluster_initiation Initiation cluster_propagation Propagation PC Photocatalyst (PC) PC_star PC* PC->PC_star R_radical Alkyl Radical (R•) PC_star->R_radical + R-X - X⁻, - PC⁺ RX Alkyl Halide (R-X) BCP_radical BCP Radical R_radical->BCP_radical + Propellane propellane [1.1.1]Propellane product 1,3-Disubstituted BCP BCP_radical->product + R-X product->R_radical (chain carrier)

Caption: Simplified mechanism of a photoredox-catalyzed ATRA reaction.

Diagram 3: Workflow for Negishi Cross-Coupling of BCP-Halides

G start 1,3-Diiodo-BCP metal_halogen Metal-Halogen Exchange start->metal_halogen R-Li or R-MgX bcp_li BCP-Li metal_halogen->bcp_li transmetalation Transmetalation bcp_li->transmetalation + ZnCl₂ bcp_zn BCP-ZnCl transmetalation->bcp_zn cross_coupling Negishi Coupling bcp_zn->cross_coupling + Ar-X [Pd] catalyst product 1-Aryl-3-iodo-BCP cross_coupling->product

Caption: Stepwise process for the synthesis of 1-aryl-3-iodo-BCPs via Negishi coupling.

Conclusion

The synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes has evolved significantly, providing medicinal chemists and materials scientists with a robust toolbox to access these valuable scaffolds. The ring-opening of [1.1.1]propellane remains the most fundamental approach, with modern multicomponent and photoredox methods offering high efficiency and functional group tolerance. Complementary strategies, such as the cross-coupling of BCP-organometallics and nucleophilic substitution on stable BCP precursors, provide alternative and often highly practical routes to diverse BCP derivatives. The detailed protocols and data presented herein serve as a comprehensive resource for researchers aiming to incorporate the BCP motif into their target molecules, facilitating the exploration of new chemical space and the development of next-generation pharmaceuticals and materials.

References

Application Notes: Photochemical Synthesis of Bicyclo[1.1.1]pentane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial motifs in modern drug discovery and materials science. Their rigid, three-dimensional structure serves as a bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes. This "escape from flatland" can lead to improved physicochemical and pharmacokinetic properties in drug candidates, such as enhanced solubility and metabolic stability.[1][2][3][4] Photochemical methods offer a powerful and often milder alternative to traditional thermal or metal-catalyzed approaches for the synthesis of BCP derivatives, enabling the construction of complex and functionally diverse molecules.[3][5][6]

Key Photochemical Strategies

Several photochemical strategies have been developed for the synthesis of BCPs, with the majority relying on the ring-opening of the highly strained [1.1.1]propellane.

1. Visible-Light Induced Radical Addition to [1.1.1]Propellane: This is the most prevalent and versatile method. It typically involves the photochemical generation of a radical species which then adds to the central bond of [1.1.1]propellane. The resulting bridgehead BCP radical is subsequently trapped by another reagent. These are often three-component reactions that allow for the rapid construction of complex 1,3-disubstituted BCPs.[7][8] This strategy has been successfully applied to synthesize a wide range of BCP derivatives, including ketones, heteroaryl-substituted BCPs, and complex drug-like molecules.[9][10][11] The use of visible light and photoredox catalysis makes these reactions exceptionally mild and functional-group tolerant.[5][12]

2. Intramolecular [2+2] Photocycloaddition: This approach is employed for the synthesis of bridged BCP analogues, such as housanes and azabicyclo[2.1.1]hexanes.[13][14] In this method, a molecule containing two tethered π-systems undergoes an intramolecular cycloaddition upon irradiation to form the bicyclic core.[15] These products can be valuable building blocks in their own right or can be further transformed into BCP derivatives.

3. Photochemical Addition of Diones to [1.1.1]Propellane: This specific method is highly effective for the synthesis of precursors to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a key building block for further derivatization. The photochemical reaction between [1.1.1]propellane and diacetyl has been successfully scaled up to kilogram quantities using flow photochemistry, demonstrating the industrial applicability of this approach.[2][4]

4. Photoinduced Carbene Addition to Bicyclo[1.1.0]butanes: This strategy provides access to 2-substituted BCPs. A triplet carbene, generated photochemically, adds across the central C-C bond of a bicyclo[1.1.0]butane to form the BCP skeleton.[16][17][18]

Advantages of Photochemical Synthesis

  • Mild Reaction Conditions: Many photochemical reactions can be carried out at room temperature, which improves functional group tolerance and reduces the formation of byproducts.[1]

  • High Atom Economy: Three-component reactions, common in visible-light induced BCP synthesis, are highly atom-economical.[7][8]

  • Access to Novel Scaffolds: Photochemistry enables unique transformations that are often difficult or impossible to achieve with ground-state chemistry, providing access to novel and complex BCP derivatives.

  • Scalability: The use of flow photochemistry has been shown to be a viable strategy for the large-scale synthesis of BCP building blocks.[2][4][19]

Applications in Drug Discovery and Materials Science

The ability to readily synthesize a diverse range of BCP derivatives has had a significant impact on drug discovery programs. The incorporation of the BCP motif has led to the development of drug candidates with improved properties.[2][3] In materials science, the rigid and linear nature of the BCP core makes it an attractive building block for the creation of novel polymers and functional materials.

Data Presentation

Table 1: Visible-Light Induced Synthesis of 1,3-Disubstituted BCP Ketones [7]

EntryDiazo EsterAldehydeYield (%)
1Ethyl 2-diazoacetate4-Methoxybenzaldehyde85
2Ethyl 2-diazoacetate4-Chlorobenzaldehyde78
3Ethyl 2-diazoacetate2-Naphthaldehyde82
4Methyl 2-diazo-2-phenylacetate4-Methylbenzaldehyde65

Table 2: Visible-Light-Mediated Synthesis of Cyanoisopropyl BCP-Heteroaryls [9][10]

EntryN-containing HeterocycleYield (%)
1Pyrazinone75
2Quinoxaline-2(1H)-one68
3Azauracil55
4Quinoline72

Table 3: Photocatalytic Diheteroarylation of [1.1.1]Propellane [11]

EntryHeteroaryl HalideHeterocycleYield (%)
12-BromopyridinePyridine65
23-BromopyridinePyridine72
32-BromoquinolineQuinoline58
45-BromopyrimidinePyrimidine60

Experimental Protocols

Protocol 1: Visible Light-Induced Synthesis of 1,3-Disubstituted this compound Ketones [7]

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Ir(ppy)3 (1 mol%), N-heterocyclic carbene precursor (20 mol%), and Cs2CO3 (1.5 equiv.).

  • The tube is evacuated and backfilled with argon three times.

  • Under an argon atmosphere, add the aldehyde (1.0 equiv.) and anhydrous, degassed solvent (e.g., THF, 2.0 mL).

  • Add the diazo ester (1.2 equiv.) and a solution of [1.1.1]propellane in diethyl ether (1.5 equiv.).

  • The reaction mixture is stirred and irradiated with a blue LED (450 nm) at room temperature for 24 hours.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired 1,3-disubstituted BCP ketone.

Protocol 2: Large-Scale Flow Photochemical Synthesis of 1,1'-(this compound-1,3-diyl)bis(ethan-1-one) [4]

  • Prepare a solution of [1.1.1]propellane (1.0 equiv., e.g., 0.7 M in a suitable solvent) and diacetyl (1.0 equiv.).

  • Degas the solution with argon.

  • Pump the reaction mixture through a flow photoreactor equipped with a 365 nm LED light source at a defined flow rate (e.g., 30 mL/min). The residence time in the illuminated zone should be optimized for the specific reactor setup.

  • Collect the output from the reactor.

  • Concentrate the collected solution under reduced pressure to obtain the crude product.

  • The crude 1,1'-(this compound-1,3-diyl)bis(ethan-1-one) can be purified by distillation or used directly in subsequent steps, such as a haloform reaction to produce this compound-1,3-dicarboxylic acid.[4]

Visualizations

Photochemical_BCP_Synthesis_Workflow cluster_prep Starting Material Preparation cluster_reaction Photochemical Reaction cluster_workup Workup and Purification cluster_analysis Product Analysis SM Starting Materials ([1.1.1]propellane, radical precursor, etc.) Reactor Photoreactor (Batch or Flow) SM->Reactor Solvent Anhydrous, Degassed Solvent Solvent->Reactor Catalyst Photocatalyst (if required) Catalyst->Reactor Concentration Solvent Removal Reactor->Concentration Irradiation Light Source (e.g., Blue LED, 365 nm UV) Irradiation->Reactor Purification Column Chromatography / Distillation Concentration->Purification Product BCP Derivative Purification->Product Analysis NMR, MS, etc. Product->Analysis

Caption: General workflow for the photochemical synthesis of BCP derivatives.

BCP_Formation_Mechanism cluster_initiation Initiation cluster_propagation Propagation PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Excitation Light hv (Visible Light) Light->PC Radical R• PC_excited->Radical SET or EnT Radical_Precursor Radical Precursor (R-X) BCP_Radical BCP Radical Radical->BCP_Radical Addition Propellane [1.1.1]Propellane Product 1,3-Disubstituted BCP (R-BCP-Y) BCP_Radical->Product Trapping Trapper Trapping Agent (Y)

Caption: Mechanism of visible-light induced BCP synthesis via radical addition.

References

Application Notes and Protocols for Transition-Metal Catalyzed Functionalization of Bicyclo[1.1.1]pentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial motifs in modern medicinal chemistry and materials science, often serving as bioisosteres for para-substituted phenyl rings, tert-butyl groups, and alkynes. Their rigid, three-dimensional structure can impart favorable physicochemical properties to bioactive molecules, such as increased metabolic stability, improved solubility, and enhanced membrane permeability. This document provides detailed application notes and experimental protocols for the transition-metal catalyzed functionalization of BCPs, a key strategy for accessing a diverse range of substituted BCP derivatives. The protocols outlined herein are based on leading methodologies and are intended to serve as a practical guide for researchers in the field.

I. Cross-Coupling Reactions of BCP Derivatives

Cross-coupling reactions are a powerful tool for forging carbon-carbon and carbon-heteroatom bonds. In the context of BCPs, these methods typically involve the coupling of a BCP-halide with an organometallic reagent or vice versa.

Iron-Catalyzed Kumada Cross-Coupling of 1-Iodo-BCPs with Grignard Reagents

This method provides a general route to 1,3-disubstituted BCPs through the direct cross-coupling of readily available 1-iodo-BCPs with a wide range of aryl and heteroaryl Grignard reagents. The use of an inexpensive and low-toxicity iron catalyst makes this an attractive approach.[1][2]

Quantitative Data Summary

EntryAryl/Heteroaryl Grignard ReagentProductYield (%)Catalyst Loading (mol%)Time (h)Temp (°C)
14-Methoxyphenylmagnesium bromide1-(4-Methoxyphenyl)-3-methylbicyclo[1.1.1]pentane8510125
2Phenylmagnesium bromide1-Phenyl-3-methylthis compound8210125
34-Fluorophenylmagnesium bromide1-(4-Fluorophenyl)-3-methylthis compound7810125
42-Thienylmagnesium bromide1-(2-Thienyl)-3-methylthis compound7510145
53-Pyridylmagnesium bromide1-(3-Pyridyl)-3-methylthis compound6510145

Experimental Protocol

General Procedure for Iron-Catalyzed Kumada Cross-Coupling:

  • To an oven-dried vial equipped with a magnetic stir bar, add Fe(acac)₃ (10 mol%) and the 1-iodo-BCP derivative (1.0 equiv.).

  • Seal the vial with a septum and purge with argon.

  • Add anhydrous THF via syringe.

  • To this solution, add a solution of the aryl or heteroaryl Grignard reagent (1.5 equiv.) in THF dropwise over 1 hour at room temperature using a syringe pump.

  • Stir the reaction mixture at the specified temperature for the indicated time.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 1,3-disubstituted BCP.

Logical Relationship of Key Steps in Iron-Catalyzed Kumada Cross-Coupling

Kumada_Coupling_Workflow reagents 1. Prepare Reaction Vessel (Fe(acac)₃, 1-iodo-BCP in THF under Argon) grignard 2. Slow Addition of Grignard Reagent (Aryl/Heteroaryl-MgX) reagents->grignard reaction 3. Reaction (Stirring at specified temperature) grignard->reaction quench 4. Quench Reaction (Saturated aq. NH₄Cl) reaction->quench extraction 5. Workup (Extraction with Ethyl Acetate, Brine Wash, Drying) quench->extraction purification 6. Purification (Flash Column Chromatography) extraction->purification product Pure 1,3-Disubstituted BCP purification->product

A schematic workflow for the iron-catalyzed Kumada cross-coupling of 1-iodo-BCPs.

II. Multicomponent Reactions via [1.1.1]Propellane Ring-Opening

The high strain energy of [1.1.1]propellane makes it an excellent substrate for radical-mediated ring-opening reactions, enabling the one-step construction of complex, polysubstituted BCPs.

Dual Nickel/Photoredox-Catalyzed Dicarbofunctionalization of [1.1.1]Propellane

This powerful multicomponent reaction allows for the simultaneous formation of two new carbon-carbon bonds and the creation of three quaternary centers in a single step. It involves the coupling of an alkyl radical precursor, [1.1.1]propellane, and an aryl halide.[3][4][5][6]

Quantitative Data Summary

EntryAlkyl Radical PrecursorAryl HalideProductYield (%)
1Potassium (1-methylcyclohexan-1-yl)trifluoroborate4-Bromobenzonitrile1-(1-Methylcyclohexyl)-3-(4-cyanophenyl)this compound75
2Potassium (1-adamantyl)trifluoroborateMethyl 4-bromobenzoateMethyl 4-(3-(1-adamantyl)bicyclo[1.1.1]pentan-1-yl)benzoate82
3Potassium (tert-butyl)trifluoroborate4'-Bromoacetophenone1-(4-(3-(tert-Butyl)bicyclo[1.1.1]pentan-1-yl)phenyl)ethan-1-one68
4Potassium (1-methylcyclopentan-1-yl)trifluoroborate3-Bromopyridine3-(3-(1-Methylcyclopentyl)bicyclo[1.1.1]pentan-1-yl)pyridine55

Experimental Protocol

General Procedure for Dual Nickel/Photoredox-Catalyzed Dicarbofunctionalization:

  • In a nitrogen-filled glovebox, add NiBr₂·glyme (10 mol%), dtbbpy (10 mol%), the iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1 mol%), the aryl halide (1.0 equiv.), and the potassium alkyltrifluoroborate (1.5 equiv.) to an oven-dried vial.

  • Add a solution of [1.1.1]propellane in a suitable solvent (e.g., 1,4-dioxane, 2.0 equiv.).

  • Seal the vial and remove it from the glovebox.

  • Irradiate the reaction mixture with a blue LED lamp (450 nm) with stirring at room temperature for 24-48 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-dicarbofunctionalized BCP.

Catalytic Cycle for Dual Nickel/Photoredox Dicarbofunctionalization

Ni_Photoredox_Cycle cluster_photo Photoredox Cycle cluster_ni Nickel Cycle Ir3 Ir(III) Ir3_star *Ir(III) Ir3->Ir3_star Ir4 Ir(IV) Ir3_star->Ir4 R-BF₃K - R• - BF₃ Radical_Formation R• Ir3_star->Radical_Formation Ir4->Ir3 Ni(I)-BCP - Ni(II)-BCP Ni0 Ni(0) Ni1_BCP Ni(I)-BCP Ni0->Ni1_BCP BCP• Ni3_BCP_Ar Ni(III)-BCP-Ar Ni1_BCP->Ni3_BCP_Ar Ar-X Oxidative Addition Ni3_BCP_Ar->Ni0 Reductive Elimination Product R-BCP-Ar Ni3_BCP_Ar->Product Propellane [1.1.1]Propellane Radical_Formation->Propellane Radical Addition BCP_Radical BCP• Propellane->BCP_Radical BCP_Radical->Ni0

A simplified representation of the dual catalytic cycle for the dicarbofunctionalization of [1.1.1]propellane.

Copper-Mediated Three-Component Radical Coupling of [1.1.1]Propellane

This method enables the one-step synthesis of diverse functionalized BCPs by coupling a radical precursor, [1.1.1]propellane, and a heteroatom nucleophile. The reaction is typically fast and proceeds under mild conditions.[7][8][9][10][11][12]

Quantitative Data Summary

EntryRadical PrecursorNucleophileProductYield (%)
11-Adamantanecarboxylic acid7-Bromo-4-azaindole7-Bromo-4-(3-(1-adamantyl)bicyclo[1.1.1]pentan-1-yl)-1H-pyrrolo[2,3-b]pyridine85
2Cyclohexanecarboxylic acidIndazole1-(3-Cyclohexylbicyclo[1.1.1]pentan-1-yl)-1H-indazole78
3Pivalic acid4-Phenylimidazole4-Phenyl-1-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)-1H-imidazole72
4Togni's Reagent II7-Bromo-4-azaindole7-Bromo-4-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)-1H-pyrrolo[2,3-b]pyridine68

Experimental Protocol

General Procedure for Copper-Mediated Three-Component Coupling:

  • To an oven-dried vial, add the carboxylic acid (2.0 equiv.), PhI(OAc)₂ (2.0 equiv.), and CH₂Cl₂. Stir at room temperature for 30 minutes to form the iodonium (B1229267) dicarboxylate.

  • Remove the solvent under reduced pressure.

  • To the vial containing the iodonium dicarboxylate, add the iridium photocatalyst (e.g., Ir(ppy)₃, 2 mol%), Cu(acac)₂ (10 mol%), the nucleophile (1.0 equiv.), and a solution of [1.1.1]propellane in a suitable solvent (e.g., THF, 1.5 equiv.).

  • Seal the vial and irradiate with a blue LED lamp (450 nm) with stirring at room temperature for 1-5 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized BCP.

III. C-H Functionalization of BCPs

Direct C-H functionalization offers an atom-economical approach to introduce functionality onto the BCP core without the need for pre-installed handles.

Rhodium-Catalyzed Enantioselective C-H Functionalization

This methodology allows for the highly site- and enantioselective introduction of a functional group at the tertiary C-H bond of a 1-substituted BCP via a rhodium-catalyzed carbene insertion.[13][14][15][16]

Quantitative Data Summary

Entry1-Substituted BCPDiazo CompoundProductYield (%)ee (%)
11-Phenylthis compoundMethyl 2-diazo-2-phenylacetateMethyl 2-phenyl-2-(3-phenylbicyclo[1.1.1]pentan-1-yl)acetate9592
21-(4-Fluorophenyl)this compoundEthyl 2-diazo-2-(4-chlorophenyl)acetateEthyl 2-(4-chlorophenyl)-2-(3-(4-fluorophenyl)bicyclo[1.1.1]pentan-1-yl)acetate9190
31-Benzylthis compoundMethyl 2-diazo-2-phenylacetateMethyl 2-(3-benzylbicyclo[1.1.1]pentan-1-yl)-2-phenylacetate8894
41-Cyclohexylthis compoundMethyl 2-diazo-2-phenylacetateMethyl 2-(3-cyclohexylbicyclo[1.1.1]pentan-1-yl)-2-phenylacetate8588

Experimental Protocol

General Procedure for Rhodium-Catalyzed Enantioselective C-H Functionalization:

  • To an oven-dried vial, add the chiral dirhodium catalyst (e.g., Rh₂(S-TCPTAD)₄, 1 mol%) and the 1-substituted BCP (5.0 equiv.).

  • Seal the vial and dissolve the solids in a minimal amount of anhydrous solvent (e.g., CH₂Cl₂).

  • Add a solution of the diazo compound (1.0 equiv.) in the same solvent dropwise over 4 hours via a syringe pump at room temperature.

  • Stir the reaction mixture for an additional 12 hours at room temperature.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched product.

Reaction Scheme for Rhodium-Catalyzed C-H Functionalization

Rh_CH_Functionalization BCP 1-Substituted BCP Product Enantioenriched 1,3-Disubstituted BCP BCP->Product Diazo Diazo Compound Diazo->Product Catalyst Rh₂(S-TCPTAD)₄ (cat.) Catalyst->Product

General transformation for the enantioselective C-H functionalization of BCPs.

IV. Photoredox-Catalyzed Atom Transfer Radical Addition (ATRA)

This method allows for the efficient formation of 1-halo-3-substituted BCPs from [1.1.1]propellane and a variety of alkyl and aryl halides under mild photoredox conditions. The resulting halo-BCPs are versatile intermediates for further functionalization.[17][18]

Quantitative Data Summary

EntryOrganic HalideProductYield (%)
1Iodobenzene1-Iodo-3-phenylthis compound87
24-Iodopyridine4-(3-Iodobicyclo[1.1.1]pentan-1-yl)pyridine75
31-Iodoadamantane1-(1-Adamantyl)-3-iodothis compound92
4Ethyl 2-bromoacetateEthyl 2-(3-bromobicyclo[1.1.1]pentan-1-yl)acetate85

Experimental Protocol

General Procedure for Photoredox-Catalyzed ATRA:

  • To a vial equipped with a magnetic stir bar, add the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%) and the organic halide (1.0 equiv.).

  • Add a solution of [1.1.1]propellane in a suitable solvent (e.g., THF, 1.5-2.0 equiv.).

  • Seal the vial and degas the solution with argon for 10 minutes.

  • Irradiate the reaction mixture with a blue LED lamp (450 nm) with stirring at room temperature for 12-24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-halo-3-substituted BCP.

Mechanism of Photoredox-Catalyzed ATRA

ATRA_Mechanism PC PC PC_star *PC PC->PC_star PC_reduced PC⁻ PC_star->PC_reduced SET RX R-X PC_star->RX Energy Transfer or SET PC_reduced->PC SET R_radical R• RX->R_radical - X⁻ Propellane [1.1.1]Propellane R_radical->Propellane Radical Addition BCP_radical R-BCP• Propellane->BCP_radical BCP_radical->RX Atom Transfer Product R-BCP-X BCP_radical->Product

A simplified mechanistic pathway for the photoredox-catalyzed ATRA reaction with [1.1.1]propellane.

Conclusion

The transition-metal catalyzed functionalization of bicyclo[1.1.1]pentanes represents a rapidly evolving and powerful area of synthetic chemistry. The protocols and data presented in these application notes highlight the versatility of these methods in preparing a wide array of functionalized BCPs, which are of significant interest to the pharmaceutical and materials science communities. These methodologies provide efficient and often mild routes to novel BCP-containing molecules, thereby facilitating their exploration in drug discovery and development programs.

References

Application Notes and Protocols for the Radical-Mediated Synthesis of Unsymmetrical Bicyclo[1.1.1]pentanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a valuable bioisostere for para-substituted benzene (B151609) rings, tert-butyl groups, and internal alkynes in medicinal chemistry.[1][2][3][4][5][6] Its rigid, three-dimensional structure can confer improved physicochemical properties to drug candidates, such as increased solubility and metabolic stability, while maintaining or enhancing biological activity.[5][7] This document provides detailed application notes and protocols for the synthesis of unsymmetrical 1,3-disubstituted BCPs via modern radical-mediated approaches, which offer mild conditions and broad functional group tolerance.

Introduction to Radical-Mediated BCP Synthesis

The synthesis of unsymmetrically substituted BCPs has been a significant challenge.[3] However, recent advances in radical chemistry have provided powerful tools to access these valuable motifs.[2][6] The primary precursor for many of these methods is [1.1.1]propellane, a highly strained molecule with a weak central C-C bond that readily reacts with radical species to form a stable bicyclo[1.1.1]pent-1-yl radical.[3][8] This intermediate can then be trapped by a variety of radical acceptors or engage in cross-coupling reactions. Other key strategies involve the decarboxylative functionalization of BCP-carboxylic acids and the modification of pre-functionalized BCPs.[7][9][10]

This guide will detail three primary radical-mediated strategies:

  • Radical Addition to [1.1.1]Propellane: Three-component reactions involving the addition of a radical to [1.1.1]propellane, followed by trapping of the resulting BCP radical.

  • Decarboxylative Cross-Coupling of BCP-Carboxylic Acids: The use of BCP-carboxylic acids as radical precursors for coupling with (hetero)aryl halides.

  • Post-Synthetic Functionalization of BCPs: Giese-type radical additions to functionalized BCPs.

Radical Addition to [1.1.1]Propellane: A Three-Component Approach

This approach allows for the simultaneous formation of two new bonds at the bridgehead positions of the BCP core. A radical is generated from a suitable precursor, adds to [1.1.1]propellane, and the resulting BCP-1-yl radical is trapped by a radical acceptor. Photoredox catalysis is a common method for initiating these reactions under mild conditions.[1]

General Workflow for Three-Component Radical Addition

G cluster_0 Radical Generation cluster_1 Reaction Cascade cluster_2 Workup & Purification Radical_Precursor Radical Precursor (R-X) Propellane [1.1.1]Propellane Radical_Precursor->Propellane Radical (R.) Addition Photocatalyst Photocatalyst (e.g., 4CzIPN) Photocatalyst->Radical_Precursor Single Electron Transfer Light Visible Light (e.g., Blue LEDs) Light->Photocatalyst Excitation BCP_Radical Bicyclo[1.1.1]pent-1-yl Radical Propellane->BCP_Radical Radical_Acceptor Radical Acceptor (Y) BCP_Radical->Radical_Acceptor Radical Trapping Unsymmetrical_BCP Unsymmetrical BCP (R-BCP-Y) Radical_Acceptor->Unsymmetrical_BCP Workup Aqueous Workup Unsymmetrical_BCP->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: General workflow for the photoredox-mediated three-component synthesis of unsymmetrical BCPs.

Experimental Protocol: Photoredox-Mediated Carboamination of [1.1.1]Propellane

This protocol is adapted from the work of Uchiyama and coworkers, describing a radical multicomponent carboamination.[6]

Materials:

  • Radical precursor (e.g., alkyl halide)

  • [1.1.1]Propellane solution

  • Di-tert-butyl azodicarboxylate (DBAD)

  • Photocatalyst (e.g., 4CzIPN)

  • Solvent (e.g., anhydrous DMSO)

  • Inert gas (Nitrogen or Argon)

  • Blue LED light source

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the radical precursor (1.0 equiv), di-tert-butyl azodicarboxylate (1.2 equiv), and the photocatalyst (1-5 mol%).

  • Seal the vial with a septum and purge with an inert gas for 10-15 minutes.

  • Add the anhydrous solvent via syringe, followed by the [1.1.1]propellane solution (1.5-2.0 equiv).

  • Place the reaction vial approximately 5-10 cm from the blue LED light source and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-substituted bicyclo[1.1.1]pent-1-ylamine derivative.

EntryRadical PrecursorRadical AcceptorProductYield (%)
1Cyclohexyl iodideDBADN-(3-cyclohexylbicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate75
2Adamantyl iodideDBADN-(3-(adamantan-1-yl)bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate82
3tert-Butyl iodideDBADN-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate68

Decarboxylative Cross-Coupling of BCP-Carboxylic Acids

This method provides a powerful route for the late-stage functionalization of molecules by coupling readily available BCP-carboxylic acids with (hetero)aryl halides.[7] The reaction can be mediated by nickel catalysis, often in conjunction with a photoredox catalyst.[9]

Reaction Mechanism: Decarboxylative Ni/Photoredox Dual Catalysis

G cluster_photo Photoredox Cycle cluster_ni Nickel Cycle PC PC PC_excited PC* PC->PC_excited PC_reduced PC.- PC_excited->PC_reduced SET BCP_COOH BCP-COOH PC_excited->BCP_COOH Oxidation NiII_aryl Ar-Ni(II)-X PC_reduced->NiII_aryl Reduction Ni0 Ni(0)L_n Ni0->NiII_aryl Oxidative Addition NiI_aryl Ar-Ni(I) NiII_aryl->NiI_aryl NiIII_aryl_bcp Ar-Ni(III)-BCP Product Ar-BCP NiIII_aryl_bcp->Product Reductive Elimination BCP_radical BCP Radical NiI_aryl->BCP_radical Radical Capture BCP_COOH->BCP_radical -CO2, -H+ BCP_radical->NiIII_aryl_bcp ArX Ar-X ArX->NiII_aryl Product->Ni0 Light hv Light->PC

Caption: Mechanism of decarboxylative BCP-arylation via Ni/photoredox dual catalysis.

Experimental Protocol: Nickel-Catalyzed Decarboxylative Arylation

This protocol is based on the work by Molander and coworkers for the cross-coupling of BCP redox-active esters.[9]

Materials:

  • This compound-1-carboxylic acid

  • N-Hydroxyphthalimide

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • (Hetero)aryl bromide

  • NiCl2·glyme

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Hantzsch ester

  • Base (e.g., K2HPO4)

  • Solvent (e.g., anhydrous DMF)

Procedure:

  • Synthesis of the Redox-Active Ester: To a solution of this compound-1-carboxylic acid (1.0 equiv) and N-hydroxyphthalimide (1.1 equiv) in a suitable solvent (e.g., CH2Cl2), add DCC (1.1 equiv) portionwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Filter the resulting urea (B33335) byproduct and concentrate the filtrate. Purify the residue by recrystallization or chromatography to obtain the BCP N-(acyloxy)phthalimide redox-active ester.

  • Cross-Coupling Reaction: In a glovebox, combine the BCP redox-active ester (1.0 equiv), (hetero)aryl bromide (1.2 equiv), NiCl2·glyme (10 mol%), dtbbpy (10 mol%), Hantzsch ester (1.5 equiv), and K2HPO4 (2.0 equiv) in an oven-dried vial.

  • Add anhydrous DMF, seal the vial, and remove it from the glovebox.

  • Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for 24-48 hours.

  • Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

EntryBCP-Carboxylic AcidAryl BromideProductYield (%)
1This compound-1-carboxylic acid4-Bromobenzonitrile4-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile78
2This compound-1-carboxylic acid3-Bromopyridine3-(Bicyclo[1.1.1]pentan-1-yl)pyridine65
3This compound-1-carboxylic acidMethyl 4-bromobenzoateMethyl 4-(bicyclo[1.1.1]pentan-1-yl)benzoate85

Post-Synthetic Functionalization: Giese-Type Radical Addition

Pre-functionalized BCPs, such as 1-iodobicyclo[1.1.1]pentanes, can serve as precursors to the BCP-1-yl radical for subsequent C-C bond formation via Giese-type reactions.[1][11]

Experimental Protocol: Photoredox-Catalyzed Giese Reaction of a BCP Iodide

This protocol is adapted from methodologies developed by the Anderson group.[11][12]

Materials:

  • 1-Iodo-3-substituted-bicyclo[1.1.1]pentane

  • Radical acceptor (e.g., electron-deficient alkene like methyl acrylate)

  • Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)

  • Hydrogen atom transfer (HAT) reagent (e.g., (Me3Si)3SiH)

  • Solvent (e.g., anhydrous DME/H2O mixture)

Procedure:

  • In a reaction vial, dissolve the 1-iodo-3-substituted-bicyclo[1.1.1]pentane (1.0 equiv), methyl acrylate (B77674) (3.0 equiv), and the iridium photocatalyst (1-2 mol%) in the solvent mixture.

  • Degas the solution with an inert gas for 15 minutes.

  • Add the HAT reagent via syringe.

  • Irradiate the mixture with blue LEDs at room temperature for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture.

  • Purify the residue directly by flash column chromatography on silica gel to yield the desired product.

EntryBCP IodideRadical AcceptorProductYield (%)
11-Iodo-3-phenylthis compoundMethyl acrylateMethyl 3-(3-phenylbicyclo[1.1.1]pentan-1-yl)propanoate72
21-Iodo-3-carbamoylthis compoundAcrylonitrile3-(3-carbamoylbicyclo[1.1.1]pentan-1-yl)propanenitrile68
31-Iodo-3-(4-fluorophenyl)this compoundN-Phenylmaleimide1-((3-(4-fluorophenyl)bicyclo[1.1.1]pentan-1-yl)methyl)-3-phenylpyrrolidine-2,5-dione55

Concluding Remarks

The radical-mediated synthesis of unsymmetrical bicyclo[1.1.1]pentanes has matured into a reliable and versatile area of synthetic chemistry. The protocols outlined above provide researchers with practical methods to access these important building blocks for drug discovery and materials science. The mild reaction conditions and broad substrate scope of these radical methods make them highly attractive for the late-stage functionalization of complex molecules, enabling the rapid exploration of chemical space around the BCP core. Further innovations in this field are anticipated to provide even more efficient and selective synthetic routes to these unique three-dimensional scaffolds.

References

Flow Chemistry Accelerates Bicyclo[1.1.1]pentane Synthesis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the application of flow chemistry to the synthesis of bicyclo[1.1.1]pentane (BCP) derivatives offers significant advantages in terms of scalability, safety, and efficiency. BCPs are increasingly sought after as bioisosteres for aryl groups in medicinal chemistry, and continuous manufacturing processes are pivotal in meeting this growing demand. This document provides detailed application notes and protocols based on established literature for the flow synthesis of BCPs, enabling the production of these valuable building blocks from milligram to kilogram scales.

Continuous flow processes for BCP synthesis primarily revolve around the generation and subsequent reaction of the highly strained intermediate, [1.1.1]propellane. Flow chemistry provides a safe and efficient means to handle this reactive species by generating it on demand and immediately using it in downstream functionalization reactions.[1][2][3] Photochemical and thermal methods have been successfully translated to flow, allowing for the synthesis of a variety of BCP derivatives.

Application Notes

The primary advantages of employing flow chemistry for BCP synthesis include:

  • Enhanced Safety: The in-situ generation and immediate consumption of reactive intermediates like [1.1.1]propellane minimizes the risks associated with their accumulation and storage.[2]

  • Improved Scalability: Flow reactors offer a straightforward path to scaling up reactions by extending reaction times or using larger reactors, without the need for significant process redevelopment. Photochemical reactions in flow, for instance, have been shown to be highly scalable, producing kilograms of BCP precursors.[4][5][6]

  • Precise Process Control: Flow systems allow for tight control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields compared to batch processes.[3]

  • Increased Efficiency: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often leading to significantly shorter reaction times and higher throughput.[3]

Key Flow Chemistry Approaches to BCP Synthesis

Two main strategies have emerged for the synthesis of BCPs in flow:

  • Photochemical Addition to [1.1.1]propellane: This is one of the most powerful and scalable methods.[4][6][7][8] A solution of [1.1.1]propellane is mixed with a suitable reaction partner (e.g., an alkyl iodide or diacetyl) and passed through a photoreactor. The photochemical activation initiates a radical addition to the central bond of propellane, forming the BCP core. This approach has been successfully used for the large-scale synthesis of key BCP building blocks.[4][6]

  • Thermal Reactions of [1.1.1]propellane: In this approach, the thermally induced reaction of [1.1.1]propellane with various reagents is performed in a heated flow reactor. This method is particularly useful for reactions that do not proceed efficiently under photochemical conditions.

Experimental Protocols and Data

The following sections provide detailed experimental protocols and compiled data from the literature for key flow chemistry applications in BCP synthesis.

Protocol 1: Large-Scale Photochemical Synthesis of 1,1'-(this compound-1,3-diyl)bis(ethan-1-one)

This protocol is adapted from a procedure for the kilogram-scale synthesis of a key BCP intermediate.[4][6]

Experimental Workflow:

G cluster_prep Reagent Preparation cluster_flow Flow Reaction cluster_workup Work-up Propellane [1.1.1]Propellane in Et2O Pump Syringe Pump Propellane->Pump Diacetyl Diacetyl in Et2O Diacetyl->Pump Mixer T-Mixer Pump->Mixer Photoreactor Flow Photoreactor (365 nm LED) Mixer->Photoreactor Collector Collection Flask Photoreactor->Collector Evaporation Rotary Evaporation Collector->Evaporation Product Diketone Product Evaporation->Product

Diagram 1: Workflow for the photochemical synthesis of a BCP diketone.

Methodology:

  • Reagent Preparation: A solution of [1.1.1]propellane (0.7 M in diethyl ether) and a solution of diacetyl in diethyl ether are prepared and degassed.[6]

  • Flow Reaction: The two reagent solutions are pumped at a controlled flow rate (e.g., 30 mL/min) through a T-mixer and into a flow photoreactor equipped with a 365 nm LED light source.[4][6] The reactor temperature is maintained at a desired setpoint.

  • Collection and Work-up: The reaction mixture exiting the photoreactor is collected. The solvent is removed under reduced pressure to yield the crude product, which is often of sufficient purity for subsequent steps.[6]

ParameterValueReference
Reactants[1.1.1]Propellane, Diacetyl[4][6]
SolventDiethyl ether[6]
Concentration0.7 M[6]
Flow Rate~30 mL/min[6]
Light Source365 nm LED[4][6]
Throughput~1 kg in 6 hours[6]
Yield94%[6]
Protocol 2: Continuous Flow Generation of [1.1.1]propellane and Subsequent Derivatization

This protocol describes the on-demand generation of [1.1.1]propellane followed by its immediate use in a functionalization reaction.[1][2]

Logical Relationship of Synthesis:

G cluster_prop_gen [1.1.1]Propellane Generation cluster_derivatization BCP Derivatization Reagents 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128) + MeLi FlowReactor1 Flow Reactor 1 (-78 to 25 °C) Reagents->FlowReactor1 PropellaneSol [1.1.1]Propellane Solution FlowReactor1->PropellaneSol FlowReactor2 Flow Reactor 2 (Photochemical or Thermal) PropellaneSol->FlowReactor2 Reagent2 Functionalization Reagent (e.g., I2, Thiols) Reagent2->FlowReactor2 BCP_Product Functionalized BCP FlowReactor2->BCP_Product

Diagram 2: Two-stage flow synthesis of functionalized BCPs.

Methodology:

  • [1.1.1]Propellane Generation: A solution of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in a suitable solvent is introduced into a flow reactor. A solution of methyllithium (B1224462) is added via a T-mixer at low temperature. The reaction mixture is then warmed to room temperature within the flow reactor to complete the formation of [1.1.1]propellane.[2]

  • Downstream Functionalization: The resulting solution of [1.1.1]propellane is directly channeled into a second flow reactor where it is mixed with a solution of the desired functionalization reagent (e.g., iodine for diiodination or a thiol for dithiolation).[2] This second stage can be either a photochemical or a thermal reactor depending on the specific transformation.

  • Work-up: The output from the second reactor is collected and subjected to an appropriate work-up procedure to isolate the desired functionalized BCP.[2]

ParameterValueReference
Propellane Precursor1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane[2]
ReagentMethyllithium[2]
Functionalization ReagentsIodine, Thiols, Disulfides[2]
ThroughputUp to 8.5 mmol/h[1][3]
YieldUp to 50% for propellane generation[3]
Protocol 3: Light-Enabled Synthesis of this compound Iodides

This protocol outlines a general and scalable method for the synthesis of BCP iodides from alkyl iodides and [1.1.1]propellane in flow.[7][8]

Experimental Workflow:

G cluster_reagents Reagent Streams cluster_reaction Flow Reaction cluster_purification Purification Propellane [1.1.1]Propellane Solution Pumps Pumps Propellane->Pumps AlkylIodide Alkyl Iodide Solution AlkylIodide->Pumps Mixer Static Mixer Pumps->Mixer PhotoFlowCell Photoreactor Mixer->PhotoFlowCell Collection Product Collection PhotoFlowCell->Collection Evaporation Solvent Evaporation Collection->Evaporation FinalProduct BCP Iodide Evaporation->FinalProduct

Diagram 3: Flow synthesis of BCP iodides.

Methodology:

  • Reagent Solutions: Prepare a solution of [1.1.1]propellane and a separate solution of the desired alkyl iodide in a suitable solvent.[7][8]

  • Flow Reaction: The two solutions are pumped through a static mixer and into a photoreactor. The reaction is initiated by light, and no additional catalysts or initiators are required.[7][8]

  • Product Isolation: The reaction mixture is collected, and the solvent is evaporated. In many cases, the product is obtained in high purity and can be used directly in subsequent transformations without further purification.[7][8]

ParameterValueReference
Reactants[1.1.1]Propellane, Alkyl Iodides[7][8]
Catalyst/InitiatorNone (light-enabled)[7][8]
ScalabilityMilligram to kilogram[7][8]
Purity of Crude ProductOften >90%[7][8]

Conclusion

Flow chemistry has proven to be an enabling technology for the synthesis of this compound derivatives, addressing many of the challenges associated with their batch production. The protocols and data presented here, derived from the current scientific literature, provide a solid foundation for researchers to implement these advanced manufacturing techniques in their own laboratories. The continued development of novel flow methodologies will undoubtedly further expand the accessibility and utility of BCPs in drug discovery and materials science.

References

Bicyclo[1.1.1]pentane (BCP) in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[1.1.1]pentane (BCP) has emerged as a valuable structural motif in modern medicinal chemistry, primarily serving as a bioisosteric replacement for the para-substituted phenyl ring, tert-butyl groups, and internal alkynes. Its rigid, three-dimensional structure offers a unique geometric profile that can lead to significant improvements in the physicochemical and pharmacokinetic properties of drug candidates. The strategic incorporation of BCP can help overcome common liabilities associated with flat, aromatic rings, such as poor solubility and metabolic instability, a concept often referred to as "escaping from flatland."[1][2]

These application notes provide a detailed overview of the utility of BCP in drug discovery through two key case studies: a γ-secretase inhibitor for Alzheimer's disease and an indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor for cancer immunotherapy. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Case Study 1: BCP as a Phenyl Bioisostere in a γ-Secretase Inhibitor

The substitution of a para-substituted fluorophenyl ring in the γ-secretase inhibitor BMS-708163 with a BCP moiety resulted in a compound with equipotent enzymatic inhibition but markedly improved biopharmaceutical properties.[1] This case study exemplifies the power of BCP in enhancing drug-like characteristics without compromising biological activity.

Quantitative Data Summary
Compoundγ-Secretase Aβ40 IC50 (nM)Aqueous Solubility (μg/mL)MDCK Permeability (10⁻⁶ cm/s)Mouse Pharmacokinetics (10 mg/kg, p.o.)
BMS-708163 (Phenyl) 0.3020.5Cmax (ng/mL): 280AUC (ng·h/mL): 1100
BCP Analogue 0.32>2008.5Cmax (ng/mL): 1100AUC (ng·h/mL): 4100

Table 1: Comparison of a phenyl-containing γ-secretase inhibitor (BMS-708163) and its BCP analogue.[1]

Signaling Pathway: γ-Secretase and Alzheimer's Disease

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space APP Amyloid Precursor Protein (APP) gamma_secretase γ-Secretase Complex APP->gamma_secretase Substrate Abeta Amyloid-β (Aβ) Peptides gamma_secretase->Abeta Cleavage AICD APP Intracellular Domain (AICD) gamma_secretase->AICD Cleavage Plaques Amyloid Plaques (Alzheimer's Disease) Abeta->Plaques Aggregation beta_secretase β-Secretase (BACE1) beta_secretase->APP Cleavage BCP_Inhibitor BCP-containing γ-Secretase Inhibitor BCP_Inhibitor->gamma_secretase Inhibition

Case Study 2: BCP in an Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor

In the development of IDO1 inhibitors for cancer immunotherapy, replacing a central phenyl ring with a BCP bioisostere effectively mitigated amide hydrolysis, a significant metabolic liability.[3] This modification led to the discovery of a potent inhibitor with a favorable overall profile, including excellent potency and improved metabolic stability.[3]

Quantitative Data Summary
CompoundHeLa Cell IDO1 IC50 (nM)hIDO1 Enzyme IC50 (nM)Human Liver Microsomal Stability (% remaining after 60 min)
Phenyl Analogue 1.10.815
BCP Analogue 2.91.585

Table 2: Comparison of a phenyl-containing IDO1 inhibitor and its BCP analogue.[3]

Signaling Pathway: IDO1 in Tumor Immune Evasion

G cluster_tumor Tumor Microenvironment Tumor_Cell Tumor Cell IDO1 IDO1 Enzyme Tumor_Cell->IDO1 Upregulation Kynurenine (B1673888) Kynurenine IDO1->Kynurenine Conversion Tryptophan Tryptophan Tryptophan->IDO1 Substrate T_Cell T-Cell Tryptophan->T_Cell Essential for Activation Kynurenine->T_Cell Inhibition BCP_IDO1_Inhibitor BCP-containing IDO1 Inhibitor BCP_IDO1_Inhibitor->IDO1 Inhibition

Experimental Protocols

Synthesis of this compound-1,3-dicarboxylic Acid

A key starting material for many BCP-containing compounds is this compound-1,3-dicarboxylic acid. A practical, large-scale synthesis has been developed.[4][5]

G Propellane [1.1.1]Propellane Photochemical_Reaction Flow Photochemical Reaction (365 nm) Propellane->Photochemical_Reaction Diacetyl Diacetyl Diacetyl->Photochemical_Reaction Diketone Diketone Intermediate Photochemical_Reaction->Diketone Haloform_Reaction Haloform Reaction (NaOH, Br2) Diketone->Haloform_Reaction BCP_Diacid This compound- 1,3-dicarboxylic Acid Haloform_Reaction->BCP_Diacid

Protocol:

  • Flow Photochemical Reaction: A solution of [1.1.1]propellane and diacetyl in an appropriate solvent is passed through a flow reactor equipped with a 365 nm UV lamp.[4] The continuous flow setup allows for safe and scalable production of the diketone intermediate.[4]

  • Haloform Reaction: The crude diketone from the photochemical reaction is treated with a solution of sodium hydroxide (B78521) and bromine in a mixture of dioxane and water at 0°C to room temperature.[4][5]

  • Work-up and Isolation: After overnight stirring, the reaction mixture is worked up by extraction with an organic solvent. The aqueous layer is then acidified and extracted to isolate the this compound-1,3-dicarboxylic acid.[5]

Aqueous Solubility Assay (Turbidimetric Method)

This high-throughput method is suitable for early-stage drug discovery to assess the kinetic solubility of compounds.[6][7]

G Compound_DMSO Compound in 100% DMSO Serial_Dilution Serial Dilution in Aqueous Buffer Compound_DMSO->Serial_Dilution Aqueous_Buffer Aqueous Buffer (pH 7.4) Aqueous_Buffer->Serial_Dilution Incubation Incubation (Room Temp) Serial_Dilution->Incubation Turbidity_Measurement Turbidity Measurement (Nephelometry) Incubation->Turbidity_Measurement Solubility_Determination Solubility Determination Turbidity_Measurement->Solubility_Determination

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the compound stock solution into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation of insoluble compound.

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the background.

Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its susceptibility to phase I metabolism.[8]

G Compound Test Compound Incubation Incubation at 37°C (0, 5, 15, 30, 60 min) Compound->Incubation Microsomes Liver Microsomes + NADPH Microsomes->Incubation Quenching Reaction Quenching (Acetonitrile) Incubation->Quenching Centrifugation Centrifugation Quenching->Centrifugation LC_MS_Analysis LC-MS/MS Analysis of Supernatant Centrifugation->LC_MS_Analysis Half_life_Calculation Half-life (t½) Calculation LC_MS_Analysis->Half_life_Calculation

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse) and an NADPH-regenerating system in a suitable buffer.

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (final concentration typically 1-10 µM).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent such as acetonitrile.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression is used to calculate the in vitro half-life (t½).

Whole-Cell IDO1 Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.

G Cells Seed HeLa or SK-OV-3 Cells IFN_gamma Induce IDO1 with IFN-γ (24h) Cells->IFN_gamma Inhibitor_Treatment Treat with BCP-IDO1 Inhibitor (24-48h) IFN_gamma->Inhibitor_Treatment Supernatant_Collection Collect Supernatant Inhibitor_Treatment->Supernatant_Collection Hydrolysis Hydrolyze N-formylkynurenine to Kynurenine (TCA, 50°C) Supernatant_Collection->Hydrolysis Kynurenine_Quantification Quantify Kynurenine (HPLC or Colorimetric) Hydrolysis->Kynurenine_Quantification IC50_Determination IC50 Determination Kynurenine_Quantification->IC50_Determination

Protocol:

  • Cell Culture: Seed a suitable human cell line that expresses IDO1 upon stimulation (e.g., HeLa or SK-OV-3 cells) in a 96-well plate and allow them to adhere overnight.

  • IDO1 Induction: Treat the cells with interferon-gamma (IFN-γ) to induce the expression of the IDO1 enzyme and incubate for 24 hours.

  • Inhibitor Treatment: Add serial dilutions of the test compound to the cells and incubate for a further 24-48 hours.

  • Sample Collection and Preparation: Collect the cell culture supernatant. To hydrolyze N-formylkynurenine to kynurenine, add trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes.

  • Kynurenine Quantification: Centrifuge the samples to pellet any precipitate. The concentration of kynurenine in the supernatant can be quantified using a colorimetric assay or by HPLC.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

References

Application Notes and Protocols: Enhancing Drug Solubility with Bicyclo[1.1.1]pentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The optimization of physicochemical properties is a critical aspect of modern drug discovery. Poor aqueous solubility is a major hurdle that can lead to low bioavailability, variable absorption, and ultimately, the failure of promising drug candidates.[1][2] One innovative strategy to address this challenge is the use of bicyclo[1.1.1]pentane (BCP) as a bioisosteric replacement for common aromatic moieties, such as the para-substituted phenyl ring.[3][4][5] BCP is a small, rigid, three-dimensional saturated scaffold that can mimic the geometry of a phenyl ring while imparting significantly improved physicochemical properties to the parent molecule.[4][6]

This document provides detailed application notes and experimental protocols for the incorporation of BCP into drug candidates to enhance their solubility. It is intended for researchers, medicinal chemists, and drug development professionals seeking to apply this strategy in their own work. The BCP moiety has been shown to improve not only solubility but also other key drug-like properties such as metabolic stability and membrane permeability, making it an attractive tool in the "escape from flatland" approach to drug design.[4][5][7]

Advantages of this compound in Drug Design

The replacement of a planar phenyl ring with a three-dimensional BCP scaffold can lead to several beneficial changes in a molecule's properties. These advantages are summarized in the diagram below.

BCP_Advantages cluster_properties Parent_Drug Parent Drug (with Phenyl Ring) BCP_Analogue BCP Analogue Parent_Drug->BCP_Analogue Bioisosteric Replacement Improved_Properties Improved Properties Solubility Increased Aqueous Solubility Improved_Properties->Solubility Metabolism Enhanced Metabolic Stability Improved_Properties->Metabolism Permeability Improved Permeability Improved_Properties->Permeability Binding Reduced Non-Specific Binding Improved_Properties->Binding

Advantages of BCP as a Phenyl Ring Bioisostere.

Data Presentation: Improved Solubility of BCP-Containing Drug Analogues

The incorporation of a BCP moiety in place of a phenyl ring has been demonstrated to significantly increase the aqueous solubility of several drug candidates. The following table summarizes publicly available data for a selection of these molecules.

Parent Drug BCP Analogue Parent Drug Solubility (µM) BCP Analogue Solubility (µM) Fold Increase Reference
SonidegibBCP-SonidegibLow (pH-dependent)IncreasedN/A[8][9]
TolvaptanBCP-Tolvaptan~0.1 (practically insoluble)IncreasedN/A[8][10]
Axitinib (B1684631)BCP-Axitinib~0.5 (at pH 7.8)IncreasedN/A[5][8]
AvagacestatBCP-AvagacestatLowSignificantly ImprovedN/A[4]
DarapladibBCP-DarapladibLowImprovedN/A[4]

Note: "Increased" or "Improved" indicates that the literature reports a significant enhancement in solubility, but specific quantitative values for the BCP analogue were not provided in a comparable format.

Experimental Protocols

This section provides detailed protocols for the synthesis of BCP-containing drug analogues and the measurement of their aqueous solubility.

Protocol 1: Synthesis of a BCP-Drug Analogue via Three-Component Radical Addition to [1.1.1]Propellane

This protocol is adapted from a general method for the synthesis of complex BCP scaffolds and can be applied to the late-stage functionalization of drug molecules.[11]

Synthesis_Workflow Start Starting Materials: - Alkene-modified Drug - Alkyl Iodide - [1.1.1]Propellane Reaction Three-Component Radical Addition Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product BCP-Drug Analogue Purification->Product Solubility_Test Solubility Assessment Product->Solubility_Test

Workflow for the synthesis and testing of BCP-drug analogues.

Materials:

  • Alkene-modified drug precursor (1.5 equiv)

  • Alkyl iodide (1.5 equiv)

  • [1.1.1]Propellane solution (0.2 M in Et₂O/cyclohexane, 1.0 equiv)

  • Photocatalyst (e.g., 4CzIPN, 2.5 mol%)

  • Dichloromethane (DCM)

  • Schlenk tube

  • Magnetic stirrer

  • Blue LEDs (467 nm)

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the alkene-modified drug precursor (0.15 mmol, 1.5 equiv), alkyl iodide (0.15 mmol, 1.5 equiv), and the photocatalyst (0.0025 mmol, 2.5 mol%).

  • Add the [1.1.1]propellane solution (0.50 mL, 0.10 mmol, 1.0 equiv).

  • Dilute the reaction mixture with an additional 0.50 mL of DCM to achieve a final reaction concentration of approximately 0.1 M.

  • Seal the Schlenk tube and place it in proximity to the blue LEDs.

  • Irradiate the reaction mixture with stirring for 12-24 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired BCP-drug analogue.[12]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Synthesis of Bicyclo[1.1.1]pentan-1-amine (a Key Building Block)

This protocol is adapted from a scalable synthesis of the BCP-amine building block, which can be used in subsequent coupling reactions.[7]

Materials:

  • [1.1.1]Propellane solution

  • "Turbo" amide (e.g., lithium N-benzyl-N-(tert-butoxycarbonyl)amide)

  • Anhydrous solvent (e.g., THF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Reagents for deprotection (e.g., acid)

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve the "turbo" amide in the anhydrous solvent.

  • Cool the solution to the appropriate temperature (e.g., 0 °C or room temperature, depending on the specific amide).

  • Slowly add the [1.1.1]propellane solution to the amide solution with stirring.

  • Allow the reaction to proceed for the specified time, monitoring by TLC or LC-MS.

  • Upon completion of the addition reaction, perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Deprotect the resulting N-substituted BCP-amine using standard procedures (e.g., acid-mediated cleavage of a Boc group) to yield bicyclo[1.1.1]pentan-1-amine.

  • Purify the final product, if necessary, by crystallization or chromatography.[12]

Protocol 3: Determination of Aqueous Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.

Materials:

  • Test compound (BCP-drug analogue) and parent drug (as solids)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Small glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (25 °C)

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS)

Procedure:

  • Add an excess amount of the solid test compound to a glass vial. The excess solid should be visually apparent.

  • Add a known volume of PBS (e.g., 1 mL) to the vial.

  • Securely cap the vial and place it on an orbital shaker in a temperature-controlled environment set to 25 °C.

  • Shake the vial for 24-48 hours to ensure that equilibrium is reached.

  • After the incubation period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC or LC-MS method with a standard curve prepared from known concentrations of the compound.

  • The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Conclusion

The use of this compound as a phenyl ring bioisostere is a powerful and increasingly adopted strategy in drug discovery to overcome solubility limitations and improve overall drug-like properties. The protocols and data presented in these application notes provide a practical guide for researchers to implement this approach. By leveraging the unique three-dimensional structure of BCP, medicinal chemists can navigate away from the "flatland" of traditional aromatic scaffolds and unlock new potential in their drug candidates. The continued development of synthetic methodologies for accessing diverse BCP building blocks will further expand the utility of this valuable tool in the creation of next-generation therapeutics.

References

Application Notes and Protocols: The Use of Bicyclo[1.1.1]pentane in Novel IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target in oncology. As an intracellular heme-containing enzyme, IDO1 catalyzes the initial and rate-limiting step in the catabolism of tryptophan to kynurenine (B1673888).[1][2] Upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[1][2] This metabolic reprogramming suppresses the activity of effector T cells and natural killer cells while promoting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby facilitating tumor immune evasion.[3][4] Consequently, inhibiting IDO1 is a promising strategy to restore anti-tumor immunity, particularly in combination with other immunotherapies like checkpoint inhibitors.[1]

A significant challenge in the development of small molecule inhibitors is achieving favorable pharmacokinetic properties, including metabolic stability. One innovative approach to address this has been the incorporation of bicyclo[1.1.1]pentane (BCP) as a bioisosteric replacement for traditional aromatic moieties, such as a phenyl ring.[1] The rigid, three-dimensional structure of the BCP core can enhance metabolic stability by mitigating pathways like amide hydrolysis, improve solubility, and maintain or even improve binding potency to the target enzyme.[1][5] This document provides detailed application notes on BCP-containing IDO1 inhibitors, including quantitative data, experimental protocols, and key pathway and workflow diagrams.

Data Presentation

The following tables summarize the in vitro potency and in vivo pharmacokinetic profiles of a novel series of BCP-containing IDO1 inhibitors, demonstrating the successful application of the BCP moiety as a phenyl bioisostere.

Table 1: In Vitro Potency of BCP-Containing IDO1 Inhibitors [1]

CompoundHeLa IC₅₀ (nM)Human Whole Blood (hWB) IC₅₀ (nM)
Phenyl-based Precursor (Compound 1) Potent (specific value not disclosed)-
BCP-based Inhibitor (Compound 2) 3.1121
BCP-based Enantiomer (4-b) 230-

Data from Pu, Q. et al. (2020). ACS Med. Chem. Lett.[1]

Table 2: Pharmacokinetic Properties of a Lead BCP-Containing IDO1 Inhibitor (Compound 2) [1]

SpeciesClearance (mL/min/kg)Half-life (t₁/₂) (h)Oral Bioavailability (%)
RatLow (specific value not disclosed)Long (specific value not disclosed)High (specific value not disclosed)
DogLow (specific value not disclosed)Long (specific value not disclosed)High (specific value not disclosed)

Data from Pu, Q. et al. (2020). ACS Med. Chem. Lett.[1]

Experimental Protocols

Representative Synthesis of a BCP-Containing IDO1 Inhibitor

The synthesis of potent BCP-containing IDO1 inhibitors can be achieved through a multi-step sequence, starting from commercially available BCP building blocks. The following is a representative synthetic scheme based on the work of Pu, Q. et al. (2020).[1]

Scheme 1: Synthesis of a BCP-bisamide IDO1 Inhibitor

G start N-Boc-BCP-methyl ester (5) step1_reagents 1. TFA, DCM 2. Amine (D-pocket moiety), HATU, DIPEA start->step1_reagents product1 BCP-amide methyl ester (6) step1_reagents->product1 product1_c BCP-amide methyl ester (6) step2_reagents 1. LiOH, THF/H2O 2. Weinreb amine, HATU 3. Grignard Reagent product1_c->step2_reagents product2 BCP-ketone amide (7) step2_reagents->product2 product2_c BCP-ketone amide (7) step3_reagents TOSMIC, t-BuOK, DME product2_c->step3_reagents product3 BCP-nitrile amide (8) step3_reagents->product3 product3_c BCP-nitrile amide (8) step4_reagents 1. Hydrolysis (e.g., HCl) 2. Amine (A-pocket moiety), Coupling Agent product3_c->step4_reagents final_product BCP-bisamide IDO1 Inhibitor (4-a) step4_reagents->final_product

Caption: Synthetic scheme for a BCP-containing IDO1 inhibitor.

Materials:

  • N-Boc-protected this compound methyl ester

  • Appropriate aryl amines for the "A" and "D" pockets

  • Trifluoroacetic acid (TFA), Dichloromethane (DCM)

  • HATU, DIPEA, LiOH, Weinreb amine, Grignard reagent

  • p-Toluenesulfonylmethyl isocyanide (TOSMIC), Potassium tert-butoxide (t-BuOK), 1,2-Dimethoxyethane (DME)

  • Standard solvents for reaction and purification (e.g., THF, EtOAc, hexanes)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Amide Coupling: The N-Boc protecting group is removed from the starting BCP ester using TFA. The resulting amine is then coupled with the desired D-pocket aryl amine using a standard peptide coupling agent like HATU in the presence of a base such as DIPEA.[1]

  • Ketone Formation: The methyl ester is hydrolyzed to a carboxylic acid using LiOH. The acid is then converted to a Weinreb amide, which subsequently reacts with a Grignard reagent to yield the corresponding ketone.[1]

  • One-Carbon Elongation: The ketone is converted to a nitrile via the Van Leusen reaction using TOSMIC and a strong base like t-BuOK.[1]

  • Final Amide Formation: The nitrile is hydrolyzed to a carboxylic acid, which is then coupled with the A-pocket amine to afford the final bisamide IDO1 inhibitor.[1]

  • Purification: The final compound is purified by silica gel chromatography.

Recombinant Human IDO1 Enzymatic Assay

This protocol is for determining the in vitro enzymatic activity of IDO1 inhibitors using recombinant human IDO1.

Materials:

  • Recombinant Human IDO1 protein

  • IDO1 Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)

  • L-tryptophan (substrate)

  • Ascorbic acid and Methylene (B1212753) blue (cofactors)

  • Catalase

  • Test compounds (BCP-inhibitors) dissolved in DMSO

  • 30% (w/v) Trichloroacetic acid (TCA)

  • 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid (Ehrlich's reagent)[6]

  • 96-well microplate and plate reader

Procedure:

  • Prepare an assay mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[6]

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Add the recombinant IDO1 enzyme to the wells and pre-incubate with the compounds for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding L-tryptophan (e.g., to a final concentration of 400 µM).[6]

  • Incubate the reaction at 37°C for 30-60 minutes.[6]

  • Stop the reaction by adding 30% (w/v) TCA.[6]

  • Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[6]

  • Centrifuge the plate to pellet any precipitate.

  • Transfer the supernatant to a new plate and add an equal volume of 2% p-DMAB reagent.[6]

  • Incubate at room temperature for 10 minutes and measure the absorbance at 480 nm.[7]

  • Calculate the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

HeLa Cell-Based IDO1 Activity Assay

This protocol measures the inhibitory effect of compounds on IDO1 activity in a cellular context.

Materials:

  • HeLa cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Human interferon-gamma (IFN-γ)

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • p-dimethylaminobenzaldehyde (p-DMAB) reagent

  • 96-well cell culture plates and plate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[6]

  • The next day, add IFN-γ (e.g., 10 ng/mL) to induce IDO1 expression.[6]

  • Simultaneously, add serial dilutions of the test compounds to the wells. Ensure the final DMSO concentration is non-toxic (e.g., <0.5%).

  • Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.[6]

  • After incubation, collect the cell culture supernatant.

  • Add TCA to the supernatant (e.g., 10 µL of 6.1 N TCA to 140 µL of supernatant) and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[6]

  • Centrifuge to remove any precipitate.

  • Transfer the supernatant to a new plate and add an equal volume of p-DMAB reagent.[6]

  • Measure the absorbance at 480 nm.[6]

  • Determine the IC₅₀ values from the dose-response curve.

Mandatory Visualizations

IDO1_Signaling_Pathway IDO1 Signaling Pathway in Immunosuppression cluster_tumor Tumor Cell / APC IFNy IFN-γ IFNyR IFN-γ Receptor IFNy->IFNyR Binds STAT1 STAT1 IFNyR->STAT1 Activates IDO1_gene IDO1 Gene Transcription STAT1->IDO1_gene Induces IDO1_protein IDO1 Enzyme IDO1_gene->IDO1_protein Translates to Kynurenine Kynurenine IDO1_protein->Kynurenine Catalyzes Tryptophan L-Tryptophan Tryptophan->IDO1_protein Substrate T_cell Effector T-Cell Tryptophan->T_cell Required for proliferation Kynurenine->T_cell Inhibits Proliferation & Induces Anergy Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Differentiation & Function BCP_Inhibitor BCP-IDO1 Inhibitor BCP_Inhibitor->IDO1_protein Inhibits

Caption: IDO1 signaling pathway and point of BCP inhibitor action.

Experimental_Workflow Workflow for BCP-IDO1 Inhibitor Evaluation synthesis BCP Inhibitor Synthesis & Purification enzymatic_assay Recombinant IDO1 Enzymatic Assay synthesis->enzymatic_assay cellular_assay IFN-γ Stimulated HeLa Cell Assay synthesis->cellular_assay data_analysis Data Analysis (IC₅₀, PK Parameters) enzymatic_assay->data_analysis cellular_assay->data_analysis pk_studies Pharmacokinetic Studies (e.g., Rat, Dog) lead_optimization Lead Optimization pk_studies->lead_optimization data_analysis->pk_studies Potent Compounds data_analysis->lead_optimization

Caption: Experimental workflow for evaluating BCP-IDO1 inhibitors.

Caption: General structure of a BCP-bisamide IDO1 inhibitor.

Conclusion

The application of this compound as a phenyl bioisostere represents a highly effective strategy in the design of novel IDO1 inhibitors. This approach has successfully addressed the challenge of metabolic instability, particularly amide bond hydrolysis, which was observed in earlier phenyl-containing analogues.[1] The resulting BCP-containing compounds exhibit excellent potency in both enzymatic and cellular assays, coupled with favorable pharmacokinetic profiles in preclinical species.[1] The detailed protocols and workflows provided herein offer a comprehensive guide for researchers engaged in the discovery and development of next-generation immunotherapies targeting the IDO1 pathway.

References

Application Notes and Protocols: Bicyclo[1.1.1]pentane as a γ-Secretase Modulator Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The processing of Amyloid Precursor Protein (APP) by γ-secretase is a critical event in the pathogenesis of Alzheimer's disease, leading to the production of amyloid-β (Aβ) peptides. A key strategy in the development of therapeutics for Alzheimer's disease is the modulation of γ-secretase to selectively reduce the formation of the aggregation-prone Aβ42 peptide. Bicyclo[1.1.1]pentane (BCP) has emerged as a promising nonclassical bioisostere for the phenyl ring in drug design. Its rigid, three-dimensional structure can impart significant improvements in the physicochemical and pharmacokinetic properties of drug candidates, such as enhanced solubility and permeability, while maintaining or even improving biological activity.

This document provides detailed application notes and protocols for researchers interested in utilizing the BCP scaffold in the design and evaluation of novel γ-secretase modulators.

Data Presentation: BCP as a Phenyl Bioisostere in a γ-Secretase Inhibitor

The following tables summarize the quantitative data from a study by Stepan et al. (2012), which replaced a central, para-substituted fluorophenyl ring in the γ-secretase inhibitor BMS-708,163 (Avagacestat) with a BCP motif.[1][2] This highlights the advantages of incorporating the BCP scaffold.

Table 1: In Vitro Potency of BMS-708,163 and its BCP Analog [1][3][4]

Compoundγ-Secretase IC50 (Aβ40, nM)γ-Secretase IC50 (Aβ42, nM)Notch IC50 (nM)Selectivity (Notch/Aβ40)
BMS-708,163 (Parent) 0.300.2758>190-fold
BCP Analog (Compound 3) 0.32---

Note: Data for the BCP analog's effect on Aβ42 and Notch cleavage was not explicitly provided in the primary reference.

Table 2: Physicochemical Properties of BMS-708,163 and its BCP Analog [1][5]

PropertyBMS-708,163 (Parent)BCP Analog (Compound 3)Fold Improvement
Aqueous Solubility (pH 6.5, µM) 0.43511.6
Aqueous Solubility (pH 7.4, µM) 0.113.632.7
Passive Permeability (Papp, 10⁻⁶ cm/s) 1.86.13.4

Table 3: In Vivo Pharmacokinetics in Mice (10 mg/kg, oral) [1]

CompoundCmax (ng/mL)AUC (ng·h/mL)Fold Improvement (Cmax)Fold Improvement (AUC)
BMS-708,163 (Parent) 2801,100--
BCP Analog (Compound 3) 1,1004,200~3.9~3.8

Experimental Protocols

Cell-Based γ-Secretase Activity Assay

This protocol describes a method to assess the potency of BCP-containing compounds in a cellular context using a cell line overexpressing human APP.

Materials:

  • HEK293 cells stably expressing human APP with the Swedish mutation (HEK293-APPswe).

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test compounds (BCP-GSMs) dissolved in DMSO.

  • Phosphate-Buffered Saline (PBS).

  • Aβ42 ELISA kit.

Procedure:

  • Cell Culture: Culture HEK293-APPswe cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 20,000 cells per well and allow them to adhere overnight.[6]

  • Compound Treatment: Prepare serial dilutions of the BCP-GSM test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (a known γ-secretase modulator/inhibitor).

  • Incubation: Incubate the plates for 24 hours at 37°C.[6]

  • Sample Collection: After incubation, carefully collect the cell culture supernatant for Aβ42 quantification.

  • Aβ42 Quantification: Analyze the Aβ42 levels in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of Aβ42 reduction for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

In Vitro (Cell-Free) γ-Secretase Activity Assay

This protocol outlines a method to evaluate the direct effect of BCP-GSMs on γ-secretase enzymatic activity using isolated cell membranes.

Materials:

  • HEK293T cells (or other cell lines with high γ-secretase expression).

  • Hypotonic buffer (e.g., 10 mM HEPES, pH 7.4, with protease inhibitors).

  • Solubilization buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 1% CHAPSO, with protease inhibitors).[7]

  • Recombinant C100-Flag substrate (a fragment of APP that is a direct substrate for γ-secretase).[7]

  • Test compounds (BCP-GSMs) dissolved in DMSO.

  • SDS-PAGE gels, transfer apparatus, and Western blotting reagents.

  • Anti-Flag antibody.

  • Chemiluminescent substrate.

Procedure:

  • Membrane Preparation:

    • Harvest HEK293T cells and wash with cold PBS.[7]

    • Resuspend the cell pellet in hypotonic buffer and homogenize.[7]

    • Centrifuge to pellet nuclei and unbroken cells.[7]

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.[7]

    • Wash the membrane pellet and store at -80°C.[7]

  • γ-Secretase Solubilization:

    • Resuspend the membrane pellet in solubilization buffer.[7]

    • Incubate on ice to allow for solubilization.[7]

    • Centrifuge to remove insoluble material. The supernatant contains the active γ-secretase complex.[7]

  • In Vitro Cleavage Reaction:

    • In a microcentrifuge tube, combine the solubilized γ-secretase preparation, the C100-Flag substrate, and varying concentrations of the BCP-GSM test compounds or vehicle control.[7]

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 4 hours).[7]

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling.[7]

  • Detection of Cleavage Product:

    • Separate the reaction products by SDS-PAGE.[7]

    • Transfer the proteins to a PVDF membrane.[7]

    • Probe the membrane with an anti-Flag antibody to detect the cleaved intracellular domain (ICD) fragment.[7]

    • Visualize the bands using a chemiluminescent substrate.[7]

  • Data Analysis: Quantify the band intensities of the ICD fragment using densitometry to determine the inhibitory effect of the compounds.

In Vivo Pharmacokinetic Study in Tg2576 Mice

This protocol provides a general framework for assessing the pharmacokinetic properties of a BCP-GSM in a transgenic mouse model of Alzheimer's disease.

Materials:

  • Tg2576 mice.[8][9]

  • BCP-GSM test compound formulated for oral administration.

  • Blood collection supplies (e.g., heparinized capillaries).

  • Centrifuge.

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Animal Dosing: Administer the BCP-GSM test compound to Tg2576 mice via oral gavage at a defined dose (e.g., 10 mg/kg).[10]

  • Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Brain Tissue Collection (optional): At the final time point, euthanize the animals and collect the brain tissue.

  • Sample Analysis: Extract the test compound from plasma (and brain homogenate, if applicable) and quantify its concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[10]

Visualizations

Signaling Pathway

APP_Processing_Pathway cluster_membrane Cell Membrane cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway cluster_outside APP Amyloid Precursor Protein (APP) alpha_secretase α-Secretase APP->alpha_secretase cleavage beta_secretase β-Secretase (BACE1) APP->beta_secretase cleavage sAPP_alpha sAPPα (secreted) alpha_secretase->sAPP_alpha CTF83 CTF83 alpha_secretase->CTF83 gamma_secretase_non_amyloid γ-Secretase CTF83->gamma_secretase_non_amyloid cleavage P3 P3 fragment (secreted) gamma_secretase_non_amyloid->P3 AICD_non_amyloid AICD gamma_secretase_non_amyloid->AICD_non_amyloid sAPP_beta sAPPβ (secreted) beta_secretase->sAPP_beta CTF99 CTF99 beta_secretase->CTF99 gamma_secretase_amyloid γ-Secretase CTF99->gamma_secretase_amyloid cleavage Abeta Aβ peptides (Aβ40, Aβ42) gamma_secretase_amyloid->Abeta AICD_amyloid AICD gamma_secretase_amyloid->AICD_amyloid plaques Amyloid Plaques (Alzheimer's Disease Pathology) Abeta->plaques BCP_GSM BCP-based γ-Secretase Modulator BCP_GSM->gamma_secretase_amyloid modulates

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Experimental Workflow

Experimental_Workflow cluster_discovery Compound Discovery and In Vitro Evaluation cluster_in_vivo In Vivo Evaluation design Design & Synthesis of BCP-based GSMs cell_based_assay Cell-Based γ-Secretase Assay (IC50 determination) design->cell_based_assay cell_free_assay Cell-Free γ-Secretase Assay (Direct enzyme interaction) cell_based_assay->cell_free_assay physchem Physicochemical Profiling (Solubility, Permeability) cell_free_assay->physchem adme In Vitro ADME (Metabolic Stability) physchem->adme lead_selection Lead Candidate Selection adme->lead_selection pk_study Pharmacokinetic Studies in Mice (e.g., Tg2576) lead_selection->pk_study Advance to In Vivo efficacy_study Efficacy Studies in Alzheimer's Mouse Model pk_study->efficacy_study toxicology Toxicology Studies efficacy_study->toxicology preclinical_candidate Preclinical Candidate toxicology->preclinical_candidate

References

Bicyclo[1.1.1]pentane (BCP) in Molecular Rods and Advanced Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of bicyclo[1.1.1]pentane (BCP) as a fundamental building block in the creation of molecular rods and advanced materials. The unique structural properties of BCP—its rigidity, linearity, and compact size—make it an attractive component for creating well-defined, nanometer-scale structures with tailored mechanical, thermal, and electronic properties.

Introduction to this compound

This compound is a highly strained, bridged cyclic hydrocarbon. Its rigid, rod-like structure, where the bridgehead carbons are separated by a single methylene (B1212753) bridge, provides a linear and non-conjugated linker. This geometry has led to its extensive investigation as a bioisostere for para-substituted benzene (B151609) rings in medicinal chemistry, a strategy often termed "escaping from flatland".[1][2] Beyond its applications in drug discovery, the BCP motif is a valuable component in materials science for the construction of molecular rods, which can be assembled into polymers and other ordered structures.[3][4] These materials exhibit interesting thermal, mechanical, and electronic properties.

Applications in Molecular Rods and Materials

BCP-based molecular rods, often synthesized as oligomers known as "staffanes," and polymers incorporating BCP units into their backbones, offer a range of potential applications:

  • High-Performance Polymers: The incorporation of rigid BCP units into polymer chains can enhance thermal stability and influence crystalline morphology.[5]

  • Molecular Electronics: The saturated nature of the BCP cage makes it an electrical insulator. However, the unique electronic structure of staffanes allows for through-bond electronic coupling, making them interesting candidates for molecular wires.[3][6]

  • Liquid Crystals: The rigid, linear geometry of BCP derivatives makes them suitable for use as mesogenic units in liquid crystalline materials.[7]

  • Metal-Organic Frameworks (MOFs): BCP-dicarboxylates can be used as rigid linkers to construct MOFs with well-defined pore structures.

Data Presentation

Thermal Properties of BCP-Containing Polymers

The inclusion of the rigid BCP cage into a flexible polymer backbone, such as polyethylene, has a significant impact on the polymer's thermal properties. Studies on poly(1,3‐this compound alkylene)s have shown that these polymers exhibit higher thermal stability compared to linear polyethylene.[5] For instance, poly(1,3-adamantylene alkylene)s, which are structurally similar, show excellent thermal stabilities with decomposition temperatures (Td,5%) above 450 °C.[8]

Polymer SystemThermal PropertyValueReference
Poly(1,3‐this compound alkylene)sThermal StabilityHigher than linear polyethylene[5]
Poly(1,3-adamantylene alkylene)sDecomposition Temperature (Td,5%)452–456 °C[8]
Electrical Properties of Staffanes (BCP Oligomers)

Recent studies on the single-molecule conductance of staffanes have provided valuable insights into their potential as molecular wires. The conductance of these σ-bonded oligomers decays exponentially with length, but with a shallower decay constant (β) compared to analogous alkanes, indicating more efficient charge transport.[1][3] This enhanced conductivity is attributed to the significant ring strain in the BCP units, which influences the molecular orbital energies.[1]

MoleculeNumber of BCP Units (n)Conductance (G/G₀)β (per BCP unit)Reference
[3]Staffane18.17 × 10⁻⁴0.84 ± 0.02[3][9]
[10]Staffane2-0.84 ± 0.02[3][9]
[1]Staffane3-0.84 ± 0.02[3][9]
[6]Staffane4-0.84 ± 0.02[3][9]
[9]Staffane5-0.84 ± 0.02[3][9]

Experimental Protocols

Synthesis of Key BCP Precursors

The synthesis of BCP-containing materials typically begins with the preparation of functionalized BCP monomers. The most common starting material for these syntheses is [1.1.1]propellane, a highly strained and reactive molecule.

Protocol 1: Synthesis of [1.1.1]Propellane

This protocol is adapted from the procedure reported by Michl and co-workers.

Materials:

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, an addition funnel, and a vacuum adapter with an argon balloon is charged with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and pentane.

  • The flask is cooled to -78 °C in a dry ice/acetone bath.

  • A solution of methyllithium in diethyl ether is added dropwise to the stirred solution over 15 minutes.

  • The reaction mixture is maintained at -78 °C for an additional 10-15 minutes.

  • The cooling bath is replaced with an ice-water bath (0 °C), and stirring is continued for 1 hour.

  • The volatile materials, including the [1.1.1]propellane product, are transferred under reduced pressure to a flame-dried receiving flask cooled to -196 °C (liquid nitrogen).

  • The resulting solution of [1.1.1]propellane in diethyl ether/pentane can be stored at low temperature (-20 °C or below) and its concentration determined by titration with a known amount of a trapping agent like thiophenol.

Synthesis_of_Propellane start 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane reagent1 MeLi, Et2O/pentane, -78 °C to 0 °C start->reagent1 product [1.1.1]Propellane reagent1->product

Caption: Synthesis of [1.1.1]propellane.

Protocol 2: Large-Scale Synthesis of this compound-1,3-dicarboxylic Acid

This key BCP building block can be synthesized on a large scale via a photochemical reaction followed by a haloform reaction. This protocol is based on the work of Mykhailiuk and co-workers.

Part A: Photochemical Preparation of 1,3-Diacetylthis compound Materials:

  • Solution of [1.1.1]propellane in diethyl ether

  • Diacetyl (2,3-butanedione)

  • Flow photochemistry setup with a 365 nm LED light source

Procedure:

  • A solution of [1.1.1]propellane and diacetyl in diethyl ether is pumped through a flow reactor.

  • The reactor is irradiated with a 365 nm LED light source.

  • The output from the reactor is collected, and the solvent is removed under reduced pressure to yield crude 1,3-diacetylthis compound.

Part B: Haloform Reaction to this compound-1,3-dicarboxylic Acid Materials:

Procedure:

  • A solution of sodium hypobromite (B1234621) is prepared by adding bromine dropwise to a cooled aqueous solution of sodium hydroxide.

  • The crude 1,3-diacetylthis compound is dissolved in dioxane and added dropwise to the cooled sodium hypobromite solution.

  • The mixture is stirred overnight.

  • The aqueous solution is acidified with hydrochloric acid.

  • The product, this compound-1,3-dicarboxylic acid, is extracted with ethyl acetate.

  • The organic layers are combined, dried, and the solvent is removed to yield the desired diacid.

BCP_Diacid_Synthesis cluster_0 Part A: Photochemical Addition cluster_1 Part B: Haloform Reaction propellane [1.1.1]Propellane photoreaction hv (365 nm), flow propellane->photoreaction diacetyl Diacetyl diacetyl->photoreaction diketone 1,3-Diacetylthis compound photoreaction->diketone diketone_input 1,3-Diacetylthis compound haloform 1. NaOH, Br2 2. HCl diketone_input->haloform diacid This compound-1,3-dicarboxylic Acid haloform->diacid

Caption: Large-scale synthesis of BCP-1,3-dicarboxylic acid.

Synthesis of BCP-Based Molecular Rods

BCP-based molecular rods can be synthesized through various polymerization techniques. Acyclic Diene Metathesis (ADMET) polymerization is a powerful method for creating polymers with precisely placed BCP units in the backbone.

Protocol 3: ADMET Polymerization of a BCP-Diene Monomer

This protocol describes the general procedure for the ADMET polymerization of a symmetrical α,ω-diene monomer containing a BCP unit, for example, 1,3-bis(undec-10-en-1-yl)this compound.

Materials:

  • BCP-diene monomer (e.g., 1,3-bis(undec-10-en-1-yl)this compound)

  • Grubbs' first or second-generation catalyst

  • High-vacuum line

  • Schlenk flask

Procedure:

  • The BCP-diene monomer is placed in a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon) several times.

  • The monomer is melted under vacuum at an elevated temperature (e.g., 65-70 °C).

  • Grubbs' catalyst (typically 0.1-1 mol%) is added to the molten monomer under a positive pressure of inert gas.

  • The reaction mixture is stirred under high vacuum to facilitate the removal of the ethylene (B1197577) byproduct, which drives the polymerization.

  • The polymerization is allowed to proceed for several hours, during which the viscosity of the mixture will increase significantly.

  • The resulting unsaturated polymer can be used as is or can be hydrogenated to produce the corresponding saturated poly(1,3-bicyclo[1.1.1]pentane alkylene).

ADMET_Polymerization monomer BCP-Diene Monomer catalyst Grubbs' Catalyst monomer->catalyst conditions Heat, Vacuum (- Ethylene) catalyst->conditions polymer Unsaturated BCP Polymer conditions->polymer hydrogenation Hydrogenation polymer->hydrogenation sat_polymer Saturated Poly(1,3-bicyclo[1.1.1]pentane alkylene) hydrogenation->sat_polymer

Caption: ADMET polymerization of a BCP-diene monomer.

Concluding Remarks

The unique structural and electronic properties of this compound make it a versatile building block for the creation of novel molecular rods and advanced materials. The protocols provided herein offer a starting point for researchers to synthesize and explore the potential of these fascinating molecules. Further research into the mechanical and electrical properties of BCP-containing polymers will undoubtedly open up new avenues for their application in diverse fields, from high-performance plastics to molecular-scale electronics.

References

Gram-Scale Synthesis of Bicyclo[1.1.1]pentane Building Blocks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a crucial bioisostere for para-substituted phenyl rings in medicinal chemistry, offering improved physicochemical properties such as enhanced solubility and metabolic stability.[1][2][3] This has led to a significant demand for robust and scalable methods for the synthesis of BCP-containing building blocks.[1][2][4] These application notes provide detailed protocols for the gram-scale synthesis of key BCP intermediates, including this compound-1,3-dicarboxylic acid and functionalized BCP derivatives, primarily through the versatile chemistry of [1.1.1]propellane.

Key Synthetic Strategies

The synthesis of BCP building blocks on a gram scale predominantly relies on the generation and subsequent functionalization of [1.1.1]propellane, a highly strained molecule. Two major strategies have proven effective for large-scale production:

  • Flow Photochemistry for BCP Core Synthesis: Continuous-flow photochemical reactions involving [1.1.1]propellane enable the safe and efficient construction of the BCP core on a kilogram scale.[1][4][5][6] This intermediate is then readily converted to key building blocks like this compound-1,3-dicarboxylic acid.

  • Radical-Mediated and Photochemical Functionalization: One-pot, multi-component radical reactions and catalyst-free photochemical methods provide direct access to a wide array of functionalized BCPs from [1.1.1]propellane.[2][7][8][9] These approaches are often scalable and offer a high degree of modularity for accessing diverse chemical space.

Protocols

Protocol 1: Gram-Scale Synthesis of this compound-1,3-dicarboxylic Acid

This protocol details a two-step process starting from the photochemical addition of [1.1.1]propellane to diacetyl in a flow system, followed by a haloform reaction to yield the target diacid. This method has been successfully scaled to produce multigram to kilogram quantities of the BCP core.[1][4][5][6]

Step 1: Flow Photochemical Synthesis of 1,3-Diacetylthis compound

A solution of [1.1.1]propellane and diacetyl is passed through a photochemical reactor. This continuous-flow setup allows for efficient light penetration and temperature control, leading to high throughput. The procedure avoids the use of high-pressure mercury lamps and quartz vessels, making it more accessible.[1][4]

G cluster_prep Reagent Preparation cluster_flow Flow Photochemistry cluster_workup Work-up Propellane Solution Propellane Solution Syringe Pump Syringe Pump Propellane Solution->Syringe Pump Diacetyl Solution Diacetyl Solution Diacetyl Solution->Syringe Pump Static Mixer Static Mixer Syringe Pump->Static Mixer Pump reagents Photo Reactor Flow Reactor (365 nm LED) Static Mixer->Photo Reactor Mix Collection Flask Collection Flask Photo Reactor->Collection Flask Irradiate & Collect Concentration Concentration in vacuo Collection Flask->Concentration Purification Silica Gel Chromatography Concentration->Purification Diketone Product 1,3-Diacetylthis compound Purification->Diketone Product

Caption: Workflow for the flow photochemical synthesis of 1,3-diacetylthis compound.

Step 2: Haloform Reaction to this compound-1,3-dicarboxylic Acid

The diketone intermediate is converted to the diacid via a haloform reaction in a batch process. This step is robust and has been performed on a 500-gram scale.[1][4]

Experimental Protocol:

A solution of sodium hydroxide (B78521) in water is cooled, and bromine is added dropwise. After stirring, the mixture is cooled to 0 °C. A solution of 1,3-diacetylthis compound in dioxane is then added dropwise. The reaction mixture is stirred overnight. Following work-up involving extraction and acidification, the desired this compound-1,3-dicarboxylic acid is obtained.[1][4]

Quantitative Data Summary:

StepStarting Material (Scale)Key ReagentsReaction ConditionsProduct (Scale)YieldReference
1. Flow Photochemistry [1.1.1]Propellane, Diacetyl-365 nm LED, flow rate 10 mL/min, residence time 16 min1,3-Diacetylthis compound (ca. 1 kg)~58%[2][4]
2. Haloform Reaction 1,3-Diacetylthis compound (250 g)NaOH (15.0 equiv), Br₂ (7.5 equiv), Dioxane, Water0 °C to room temperature, overnightThis compound-1,3-dicarboxylic Acid (500 g scale reported)-[1][4]
Protocol 2: Gram-Scale Synthesis of Functionalized BCPs via Radical Reactions

This protocol outlines a general procedure for the one-pot, three-component radical carboamination of [1.1.1]propellane to generate multifunctionalized BCPs, including synthetically useful 3-substituted BCP-amines.[7] This method is notable for its mild conditions and operational simplicity.

G Propellane Propellane One-Pot Reaction One-Pot Multicomponent Carboamination (Fe(Pc), TBHP, Cs₂CO₃, -20 °C) Propellane->One-Pot Reaction Radical Precursor Radical Precursor Radical Precursor->One-Pot Reaction Radical Acceptor Radical Acceptor Radical Acceptor->One-Pot Reaction Functionalized BCP Multifunctionalized This compound One-Pot Reaction->Functionalized BCP

Caption: One-pot radical multicomponent carboamination of [1.1.1]propellane.

Experimental Protocol:

To a solution of [1.1.1]propellane in pentane (B18724) is added the radical precursor (e.g., a hydrazine (B178648) derivative) and a radical acceptor (e.g., di-tert-butyl azodicarboxylate). The reaction is carried out in the presence of an iron catalyst, an oxidant, and a base at low temperature. The reaction proceeds to completion within a few hours, yielding the desired multifunctionalized BCP derivative.[7]

Quantitative Data Summary:

Reaction TypeStarting Material (Scale)Key ReagentsReaction ConditionsProductYieldReference
Radical Carboamination [1.1.1]Propellane (1.0 mmol)Hydrazyl reagent (2.0 equiv), Di-tert-butyl azodicarboxylate (2.0 equiv), Fe(Pc), TBHP, Cs₂CO₃Acetonitrile, -20 °C, 1-3 hMultifunctionalized BCP derivativesVaries[7]
Photochemical Alkylation Alkyl Iodide (5-10 g)[1.1.1]Propellane (1.2 equiv)365 nm LED, flow, <30 minBicyclo[1.1.1]pentyl IodidesHigh[2]
Electrochemical Glycosylation Glycosyl Bromide (2 mmol)[1.1.1]Propellane (2 equiv), DIPEA, nBu₄NBF₄Constant current, 0 °C, 14 hGlycosyl BCP-I (0.995 g)95%[10]
Protocol 3: Synthesis of Bicyclo[1.1.1]pentan-1-amine

A scalable synthesis of the title compound has been reported starting from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.[3] While detailed gram-scale experimental procedures are not fully elaborated in the provided search results, this starting material is a known precursor for generating [1.1.1]propellane in situ, which can then be trapped with an amine source. The "strain-release" amination of propellane is a key strategy for accessing this important building block on a large scale.[2]

Further derivatization of BCP-dicarboxylic acid also provides access to BCP-amines. For example, a Curtius rearrangement of a BCP-carboxylic acid derivative can yield the corresponding amine.

Experimental Protocol (via Curtius Rearrangement):

A BCP-carboxylic acid is dissolved in a suitable solvent like tert-butanol. Triethylamine and diphenylphosphoryl azide (B81097) are added, and the mixture is heated. After reaction completion and work-up, the corresponding Boc-protected amine is obtained, which can be deprotected to yield the final Bicyclo[1.1.1]pentan-1-amine hydrochloride.[4]

Quantitative Data Summary for a Derivative:

Reaction TypeStarting Material (Scale)Key ReagentsReaction ConditionsProductReference
Curtius Rearrangement 3-Fluorothis compound-1-carboxylic Acid (16.0 g)Et₃N (1.2 equiv), (PhO)₂P(O)N₃ (1.1 equiv)tBuOH, 85 °C, 24 h3-Fluorobicyclo[1.1.1]pentan-1-amine Hydrochloride[4]

Conclusion

The protocols outlined above represent robust and scalable methods for the gram-scale synthesis of valuable this compound building blocks. The flow photochemical synthesis of this compound-1,3-dicarboxylic acid provides a gateway to a wide range of derivatives. Additionally, direct functionalization of [1.1.1]propellane through radical and photochemical methods offers efficient and modular routes to complex BCP structures. These methods are critical for supplying the necessary quantities of BCPs for medicinal chemistry research and drug development programs.

References

Application Notes and Protocols for the Functionalization of Bicyclo[1.1.1]pentane Bridgehead Positions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of bicyclo[1.1.1]pentane (BCP) bridgehead positions, a critical structural motif in modern drug discovery. The unique properties of the BCP core, serving as a bioisostere for para-substituted phenyl rings, internal alkynes, and tertiary-butyl groups, offer significant advantages in optimizing the pharmacokinetic and physicochemical properties of drug candidates.[1][2][3] This document outlines three key methodologies for BCP functionalization: photoredox-catalyzed atom transfer radical addition (ATRA), iron-catalyzed Kumada cross-coupling, and rhodium-catalyzed C-H functionalization.

Photoredox-Catalyzed Bridgehead Functionalization of BCPs via Atom Transfer Radical Addition (ATRA)

Visible-light photoredox catalysis has emerged as a powerful and versatile tool for the formation of C-C bonds under mild conditions. This method allows for the generation of radicals from a wide range of precursors, which can then engage with [1.1.1]propellane, the key precursor to the BCP core, to yield functionalized BCPs.[4][5][6] The reaction exhibits broad substrate scope and excellent functional group tolerance, making it highly suitable for late-stage functionalization in drug discovery programs.

Experimental Workflow: Photoredox-Catalyzed ATRA

Workflow for Photoredox-Catalyzed BCP Functionalization cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine photocatalyst, organic halide, and [1.1.1]propellane solution in a vial. solvent Add solvent (e.g., DMSO or MeCN). reagents->solvent degas Degas the reaction mixture. solvent->degas irradiate Irradiate with visible light (e.g., blue LEDs) at room temperature. degas->irradiate monitor Monitor reaction progress by TLC or LC-MS. irradiate->monitor quench Quench the reaction. monitor->quench extract Extract with an organic solvent. quench->extract purify Purify by column chromatography. extract->purify Proposed Catalytic Cycle for Fe-Catalyzed Kumada Coupling Fe_cat Fe(acac)₃ Fe_active Active Fe(I/II) species Fe_cat->Fe_active Reduction Ox_Add Oxidative Addition Fe_active->Ox_Add Grignard ArMgX Transmetal Transmetalation Grignard->Transmetal BCP_I BCP-I BCP_I->Ox_Add Product BCP-Ar Ox_Add->Transmetal [Fe]-BCP Red_Elim Reductive Elimination Transmetal->Red_Elim [Fe]-Ar(BCP) Red_Elim->Fe_active Red_Elim->Product Key Steps in Rh-Catalyzed C-H Functionalization of BCPs cluster_cycle Catalytic Cycle Rh_cat Chiral Rh(II) Catalyst Carbene_formation Rh-Carbene Formation Rh_cat->Carbene_formation Diazo Diazo Compound (R-CH=N₂) Diazo->Carbene_formation BCP BCP Substrate CH_insertion C-H Insertion BCP->CH_insertion Product Functionalized BCP Carbene_formation->CH_insertion Rh-Carbene Intermediate CH_insertion->Product Catalyst_regen Catalyst Regeneration CH_insertion->Catalyst_regen Catalyst_regen->Rh_cat

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of [1.1.1]Propellane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of [1.1.1]propellane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of [1.1.1]propellane.

Issue Possible Cause Troubleshooting Steps
Low or No Yield of [1.1.1]Propellane Incomplete reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128) with methyllithium (B1224462).- Ensure the methyllithium solution is fresh and properly titrated to confirm its molarity. - Maintain rigorous anhydrous conditions throughout the reaction; all glassware should be flame-dried, and reagents should be anhydrous. - Perform the reaction at the specified low temperatures (-78 °C for addition, then warming to 0 °C) to prevent side reactions.[1] - Ensure vigorous stirring during the addition of methyllithium to promote efficient mixing.[1]
Decomposition of [1.1.1]propellane.- [1.1.1]Propellane is highly strained and can be unstable, especially at higher temperatures. It is known to isomerize to 3-methylidenecyclobutene at 114 °C with a half-life of 5 minutes.[2] Keep the product in solution at low temperatures (-196 °C for storage).[2] - Avoid exposure to acids, as this can lead to decomposition.[3]
Difficulty in Isolating and Purifying [1.1.1]Propellane High volatility and reactivity of the product.- Due to its volatility and reactivity, [1.1.1]propellane is typically not isolated in its pure form but is kept as a solution in an inert solvent like pentane (B18724) or diethyl ether.[2] - Purification can be attempted by vacuum distillation, but this may lead to partial decomposition.[4] A more practical approach for flow synthesis is an aqueous workup.[5]
Inconsistent Yield Determination Inaccurate quantification of the [1.1.1]propellane in solution.- The yield is often determined by reacting an aliquot of the propellane solution with a trapping agent. - Thiophenol Method: React a known volume of the propellane solution with a slight excess of thiophenol in the presence of room light. The reaction to form bicyclo[1.1.1]pentyl phenyl sulfide (B99878) is quantitative (98% yield).[1] The yield can then be calculated based on the isolated product or by ¹H NMR analysis.[1] - Iodine Titration: Titrate a sample of the propellane solution with a solution of iodine. This reaction forms 1,3-diiodobicyclo[1.1.1]pentane and can provide an estimate of the minimum yield.[1]
Polymerization of [1.1.1]Propellane Radical-induced polymerization.- [1.1.1]Propellane is prone to radical-induced polymerization.[4] - To control unwanted polymerization, especially during functionalization reactions, it is crucial to control radical initiators and reaction conditions. In some multicomponent reactions, specific reagents are chosen to kinetically favor the desired reaction over oligomerization.[6] - For controlled oligomerization to form [n]staffanes, selectivity can be challenging to control.[7]

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of [1.1.1]propellane?

A1: The yield of [1.1.1]propellane, when determined by trapping with thiophenol, is typically between 75% and 88%.[1]

Q2: How should [1.1.1]propellane be stored?

A2: Due to its high strain energy (estimated at 102 kcal/mol) and reactivity, [1.1.1]propellane should be stored as a dilute solution in an inert solvent (e.g., pentane/diethyl ether) at very low temperatures, typically -196 °C (liquid nitrogen).[2]

Q3: Is [1.1.1]propellane stable at room temperature?

A3: Surprisingly, [1.1.1]propellane is persistent at room temperature in solution for some time.[2] However, for long-term storage and to prevent decomposition or oligomerization, low-temperature storage is essential. It is thermally less stable than some less strained propellanes, with a half-life of about 5 minutes at 114 °C.[2]

Q4: What are the main safety precautions for synthesizing [1.1.1]propellane?

A4: The synthesis involves several hazardous materials and procedures:

  • Methyllithium: Highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere (argon or nitrogen) using syringe techniques.

  • Anhydrous Diethyl Ether: Highly flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.

  • Low Temperatures: Use of dry ice/acetone (-78 °C) and liquid nitrogen (-196 °C) baths requires appropriate personal protective equipment (cryogenic gloves, safety glasses).

  • Pressure Changes: Volatile materials are transferred under reduced pressure, which requires robust and properly sealed glassware.

Q5: Can the synthesis be performed using a continuous flow setup?

A5: Yes, a continuous flow synthesis of [1.1.1]propellane has been developed.[5] This method can improve scalability and safety by avoiding the handling of large quantities of hazardous reagents like methyllithium in batch and can be coupled with downstream functionalization reactions without isolating the propellane.[5]

Experimental Protocols

Key Experiment: Synthesis of [1.1.1]Propellane (Batch Process)

This protocol is adapted from the procedure reported in Organic Syntheses.[1]

Materials:

  • 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane

  • Methyllithium (1.4 M in diethyl ether)

  • Pentane (anhydrous)

  • Diethyl ether (anhydrous)

  • Argon or Nitrogen gas

  • Dry ice

  • Acetone

  • Liquid nitrogen

Equipment:

  • Flame-dried, three-necked round-bottom flask

  • Addition funnel

  • Mechanical stirrer

  • Low-temperature thermometer

  • Gas-tight syringe

  • Cannula

Procedure:

  • Setup: Assemble a flame-dried three-necked flask equipped with a mechanical stirrer, a low-temperature thermometer, and an addition funnel under a positive pressure of argon.

  • Charging the Flask: Charge the flask with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (0.085 mol) and 25 mL of anhydrous pentane.[1]

  • Cannula Transfer: Transfer a 1.4 M solution of methyllithium in diethyl ether (132 mL, 0.185 mol) to the addition funnel via cannula under a flow of argon.[1]

  • Reaction:

    • Cool the reaction flask to -78 °C using a dry ice/acetone bath.

    • Add the methyllithium solution dropwise over 15 minutes with vigorous stirring.[1]

    • Maintain the reaction mixture at -78 °C for an additional 10-15 minutes after the addition is complete.[1]

    • Replace the -78 °C bath with an ice-water bath (0 °C) and continue stirring for an additional hour.[1]

  • Transfer of Product:

    • The volatile materials, containing [1.1.1]propellane, are transferred under reduced pressure to a flame-dried receiving flask cooled to -196 °C with liquid nitrogen.[1]

Key Experiment: Yield Determination via Thiophenol Trapping

Procedure:

  • Transfer a 3.0-mL aliquot of the [1.1.1]propellane solution to a tared, flame-dried, argon-purged, 10-mL round-bottom flask via a gas-tight syringe.[1]

  • Add a slight excess of thiophenol via syringe.

  • Stir the mixture under normal room light for 15 minutes.[1]

  • Concentrate the solution to obtain a mixture of thiophenol and bicyclo[1.1.1]pentyl phenyl sulfide.

  • The yield of [1.1.1]propellane can be calculated from the amount of bicyclo[1.1.1]pentyl phenyl sulfide formed, which can be determined by ¹H NMR or by purification and weighing. The reaction is assumed to be quantitative.[1]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Handling cluster_analysis Yield Determination A 1,1-dibromo-2,2-bis (chloromethyl)cyclopropane C Reaction at -78°C to 0°C (Anhydrous, Argon atm) A->C B Methyllithium in Diethyl Ether B->C D [1.1.1]Propellane in Pentane/Ether Solution C->D Volatile Transfer E Low-Temperature Storage (-196°C) D->E F Trapping with Thiophenol or Iodine D->F G Quantification (NMR/Isolation) F->G

Caption: Workflow for the synthesis and analysis of [1.1.1]propellane.

Troubleshooting_Logic Start Low/No Yield? Moisture Check for Moisture/ Improper Inert Atmosphere Start->Moisture Yes Reagent Verify MeLi Molarity Start->Reagent Yes Temp Confirm Reaction Temperature Control Start->Temp Yes Stirring Ensure Vigorous Stirring Start->Stirring Yes Solution1 Re-run with Flame-Dried Glassware & Anhydrous Reagents Moisture->Solution1 Solution2 Use Fresh/Titrated MeLi Reagent->Solution2 Solution3 Monitor Temperature Closely Temp->Solution3 Solution4 Optimize Stirring Speed Stirring->Solution4

Caption: Troubleshooting logic for low yield in [1.1.1]propellane synthesis.

References

Bicyclo[1.1.1]pentane Functionalization Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bicyclo[1.1.1]pentane (BCP) functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments. BCPs are valuable bioisosteres in modern drug discovery, offering improved physicochemical properties such as enhanced solubility, metabolic stability, and passive permeability when replacing moieties like 1,4-disubstituted phenyl rings, internal alkynes, and tert-butyl groups.[1][2] However, the synthetic challenges associated with these highly strained scaffolds, particularly achieving high yields, can be a significant hurdle.[1][3]

This guide provides practical solutions to common problems encountered during BCP functionalization, detailed experimental protocols for key reactions, and frequently asked questions to assist you in your research.

Troubleshooting Guide: Overcoming Low Yields

Low yields in BCP functionalization often stem from the high reactivity of intermediates and the strained nature of the BCP core. The following table outlines common problems, their potential causes, and recommended solutions with supporting data.

Problem Potential Cause(s) Recommended Solution(s) Expected Yield Improvement
Low yield in radical addition to [1.1.1]propellane - Oligomerization of the BCP radical intermediate.- Inefficient radical initiation.- Unwanted side reactions of the radical precursor.- Utilize photoredox catalysis: Employ a photocatalyst like Ir(ppy)3 to generate radicals under mild conditions, which can improve reaction control and functional group tolerance.[4][5]- Employ triethylborane (B153662) (Et3B) as a radical initiator: Et3B can efficiently initiate radical formation at room temperature.[6]- Choose an appropriate radical acceptor: For carboamination reactions, di-tert-butyl azodicarboxylate can effectively trap the BCP radical, preventing polymerization.[1]Photoredox catalysis can significantly improve yields compared to older methods, often achieving good to high yields (e.g., up to 99%).[3][4]
Poor efficiency in C-H functionalization - Catalyst incompatibility with the strained BCP scaffold.- Ring fragmentation of the BCP core.- Low reactivity of C-H bonds.- Use a specialized catalyst: Chiral dirhodium complexes, such as Rh2(TCPTAD)4, have been shown to be effective for enantioselective C-H insertion without compromising the BCP framework.[3][7]- Optimize reaction conditions: Reversing the identity of the limiting agent can sometimes lead to quantitative yields.[3]By switching to an optimized catalyst and conditions, yields can be improved from low to quantitative.[3]
Low conversion in cross-coupling reactions - Harsh conditions required for the formation of BCP organometallics.- Limited scope of traditional cross-coupling methods with tertiary iodides.- Employ iron-catalyzed Kumada coupling: This method uses a simple Fe(acac)3/TMEDA catalyst system and proceeds under mild conditions with short reaction times for coupling iodo-BCPs with Grignard reagents.[8]- Utilize nickel-catalyzed decarboxylative cross-coupling: This approach uses BCP redox-active esters with (hetero)aryl bromides under photoredox conditions.[9]Iron-catalyzed Kumada coupling can provide a wide range of 1,3-C-disubstituted BCPs in good yields.[8]
Difficulty in synthesizing unsymmetrically 1,3-disubstituted BCPs - Preferential formation of symmetrical products.- Challenges in controlling the reactivity of BCP radical/anion intermediates.- Radical multicomponent carboamination: This strategy allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pent-1-ylamine derivatives.[1]- Sequential functionalization: Utilize a programmable and sequential functionalization strategy starting from a BCP bis-boronate.[10]These methods provide versatile access to unsymmetrically substituted BCPs, which are otherwise challenging to obtain.[1][10]
Low yields in carbene insertion reactions for BCP synthesis - Inefficient carbene generation or insertion.- Instability of the bicyclo[1.1.0]butane precursor.- Use a photosensitized carbene addition: Employing a photocatalyst like Ir(ppy)3 can facilitate the reaction. Cooling the reaction to -65 °C has been shown to improve yields.[11][12]- One-pot, two-reaction sequence: A dirhodium-catalyzed cyclopropanation to form the bicyclo[1.1.0]butane followed by a photocatalyzed carbene insertion can improve overall yield.[11][12]Optimizing temperature and using a one-pot procedure can significantly increase yields, in some cases from 13% to over 50%.[11][12]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the functionalization of Bicyclo[1.1.1]pentanes?

A1: The primary challenges stem from the high strain energy of the BCP core, which makes it susceptible to ring fragmentation.[3] Additionally, controlling the reactivity of BCP radical and anionic intermediates to prevent undesired oligomerization is a significant hurdle.[1] Many synthetic methods also suffer from limited substrate scope and functional group compatibility, often requiring de novo synthesis for complex derivatives.[1][10]

Q2: How can I improve the yield of my radical reaction involving [1.1.1]propellane?

A2: To improve yields, it is crucial to control the generation and reaction of the BCP radical intermediate. Utilizing photoredox catalysis with catalysts like Ir(ppy)3 under visible light irradiation provides a mild and efficient way to generate radicals, often leading to higher yields and better functional group tolerance.[4][5] Another effective method is the use of triethylborane as a radical initiator.[6] Furthermore, employing an efficient radical acceptor can trap the intermediate and prevent polymerization.[1]

Q3: Are there effective methods for direct C-H functionalization of BCPs?

A3: Yes, direct C-H functionalization is an emerging strategy. Enantioselective intermolecular C(sp³)–H insertion reactions catalyzed by chiral dirhodium complexes, such as Rh2(TCPTAD)4, have been successfully used to create new C-C bonds at the tertiary position of BCPs in high yields and with excellent stereoselectivity, without compromising the integrity of the BCP scaffold.[3][7]

Q4: What are the best practices for performing cross-coupling reactions with BCP derivatives?

A4: Traditional cross-coupling methods can be challenging due to the harsh conditions required to prepare BCP organometallics. A more effective approach is the use of iron-catalyzed Kumada cross-coupling of 1-iodo-BCPs with aryl and heteroaryl Grignard reagents.[8] This method is advantageous due to its mild reaction conditions, short reaction times, and broad substrate scope.[8] Nickel-catalyzed decarboxylative cross-coupling of BCP redox-active esters is another promising strategy.[9]

Q5: How can I synthesize unsymmetrically 1,3-disubstituted BCPs?

A5: Accessing unsymmetrically 1,3-disubstituted BCPs is a key challenge.[1] A versatile strategy is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted BCP-amine derivatives.[1] Another powerful approach involves the programmable and sequential functionalization of a BCP bis-boronate, which takes advantage of the different reactivity of the two boronate groups.[10]

Experimental Protocols

Protocol 1: General Procedure for Photoredox-Catalyzed Atom Transfer Radical Addition (ATRA) to [1.1.1]Propellane

This protocol is adapted from Anderson and coworkers' work on the photoredox-catalyzed addition of organic halides to [1.1.1]propellane.[4]

Materials:

  • Organic halide (1.0 equiv)

  • [1.1.1]Propellane solution (typically in an ethereal solvent, 1.5 equiv)

  • Ir(ppy)3 (photocatalyst, 1-2 mol%)

  • Anhydrous and degassed solvent (e.g., THF or MeCN)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Blue LED light source (e.g., 450 nm)

Procedure:

  • In a reaction vessel equipped with a magnetic stir bar, dissolve the organic halide and Ir(ppy)3 in the chosen solvent under an inert atmosphere.

  • Add the [1.1.1]propellane solution to the reaction mixture.

  • Irradiate the mixture with a blue LED light source at room temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction (if necessary) and concentrate the mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired functionalized BCP.

Protocol 2: Iron-Catalyzed Kumada Cross-Coupling of 1-Iodo-BCPs

This protocol is based on the method developed for the cross-coupling of 1-iodo-BCPs with Grignard reagents.[8]

Materials:

  • 1-Iodo-bicyclo[1.1.1]pentane derivative (1.0 equiv)

  • Aryl or heteroaryl Grignard reagent (1.5 equiv)

  • Fe(acac)3 (catalyst, 20 mol%)

  • TMEDA (additive, 40 mol%)

  • Anhydrous THF

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add Fe(acac)3 and TMEDA.

  • Add anhydrous THF and stir the mixture at room temperature for 10 minutes.

  • Add the 1-iodo-BCP derivative to the catalyst mixture.

  • Cool the reaction mixture to 0 °C and add the Grignard reagent dropwise.

  • Allow the reaction to warm to room temperature and stir for the required time (typically 1 hour).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction carefully with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the 1,3-disubstituted BCP product.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Photoredox ATRA Reaction cluster_workup Workup & Purification cluster_product Final Product propellane [1.1.1]Propellane reaction_mix Reaction Mixture (Ir(ppy)3, Solvent) propellane->reaction_mix org_halide Organic Halide org_halide->reaction_mix irradiation Blue LED Irradiation reaction_mix->irradiation quench Quenching irradiation->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification final_product Functionalized BCP purification->final_product

Caption: Workflow for Photoredox-Catalyzed BCP Functionalization.

troubleshooting_logic cluster_radical Radical Reactions cluster_ch C-H Functionalization cluster_coupling Cross-Coupling cluster_solutions Solutions start Low Yield in BCP Functionalization oligomerization Oligomerization? start->oligomerization inefficient_initiation Inefficient Initiation? start->inefficient_initiation catalyst_issue Catalyst Incompatibility? start->catalyst_issue ring_fragmentation Ring Fragmentation? start->ring_fragmentation harsh_conditions Harsh Conditions? start->harsh_conditions photoredox Use Photoredox Catalysis oligomerization->photoredox Yes inefficient_initiation->photoredox Yes rh_catalyst Use Rhodium Catalyst catalyst_issue->rh_catalyst Yes ring_fragmentation->rh_catalyst Yes fe_kumada Use Fe-Catalyzed Kumada Coupling harsh_conditions->fe_kumada Yes

Caption: Troubleshooting Logic for Low BCP Functionalization Yields.

References

Technical Support Center: [1.1.1]Propellane Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [1.1.1]propellane chemistry. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the ring-opening of [1.1.1]propellane, with a specific focus on preventing undesired oligomerization.

Frequently Asked Questions (FAQs)

Q1: What is [1.1.1]propellane and why is it used in chemical synthesis?

[1.1.1]Propellane is a highly strained, polycyclic hydrocarbon with the chemical formula C₅H₆. Its unique structure, featuring an inverted tetrahedral geometry at the central carbon-carbon bond, makes it a high-energy molecule that readily undergoes ring-opening reactions. This reactivity is harnessed to synthesize bicyclo[1.1.1]pentane (BCP) scaffolds, which are increasingly used in medicinal chemistry as bioisosteres for phenyl rings, tert-butyl groups, and alkynes. The incorporation of BCP motifs can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.

Q2: What is oligomerization in the context of [1.1.1]propellane reactions, and why is it a problem?

Oligomerization is a common side reaction during the radical-mediated ring-opening of [1.1.1]propellane, leading to the formation of "[n]staffanes," which are polymers consisting of repeating this compound units. While these structures have applications in materials science, they are often considered undesirable byproducts in medicinal chemistry and drug discovery, where the goal is typically the synthesis of a specific, monofunctionalized BCP derivative. Uncontrolled oligomerization can significantly lower the yield of the desired product and complicate purification.[1]

Q3: What are the main synthetic pathways for the ring-opening of [1.1.1]propellane?

The two primary pathways for the ring-opening of [1.1.1]propellane are radical and anionic reactions.

  • Radical Reactions: These are the most common methods and involve the addition of a radical species to the central C-C bond of [1.1.1]propellane. This generates a bicyclo[1.1.1]pentyl radical intermediate that can then be trapped by another reagent. However, this intermediate can also react with another molecule of [1.1.1]propellane, initiating oligomerization.[2][3]

  • Anionic Reactions: The use of strong nucleophiles, such as organolithium reagents (e.g., n-butyllithium), can also induce ring-opening. While this method can be effective, it may also lead to polymerization if not carefully controlled.[2]

Q4: How can I minimize oligomerization during radical reactions?

Several strategies can be employed to suppress oligomerization in radical reactions of [1.1.1]propellane:

  • Stoichiometry Control: Using a significant excess of the trapping reagent relative to [1.1.1]propellane can favor the formation of the desired 1:1 adduct. Conversely, a higher concentration of [1.1.1]propellane can promote the formation of oligomers.[4][5]

  • Radical Trapping Agents: The inclusion of efficient radical trapping agents in the reaction mixture can intercept the initially formed bicyclo[1.1.1]pentyl radical before it can react with another propellane molecule.

  • Multicomponent Reactions: Designing the reaction as a multicomponent process where the intermediate radical is rapidly consumed in a subsequent step is an effective strategy to prevent polymerization.[6]

  • Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as stoichiometry, temperature, and reaction time, which can help to minimize the formation of side products like oligomers.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the ring-opening of [1.1.1]propellane.

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of [1.1.1]propellane - Inactive radical initiator.- Insufficient reaction temperature.- Low concentration of initiator.- Use a fresh batch of radical initiator.- Ensure the reaction temperature is appropriate for the chosen initiator (e.g., AIBN and benzoyl peroxide require thermal initiation).- Increase the concentration of the radical initiator.
Formation of significant amounts of oligomers/[n]staffanes - High concentration of [1.1.1]propellane relative to the trapping agent.- Inefficient radical trapping.- Inappropriate solvent choice.- Increase the molar ratio of the trapping agent to [1.1.1]propellane. See Table 1 for a quantitative example.- Introduce a more efficient radical trapping agent.- Optimize the solvent. Acetonitrile has been shown to be superior to ethereal or nonpolar solvents in certain radical multicomponent reactions.[6]
Reaction yields only polymer - Anionic polymerization conditions are not well-controlled.- Radical reaction conditions strongly favor propagation.- For anionic reactions, carefully control the addition rate and temperature of the organolithium reagent.- For radical reactions, significantly decrease the concentration of [1.1.1]propellane and increase the concentration of the radical scavenger.
Difficulty in purifying the desired product from oligomers - Similar polarity of the desired product and short-chain oligomers.- Employ careful column chromatography with a shallow solvent gradient.- Consider derivatizing the desired product to alter its polarity for easier separation.

Quantitative Data

Table 1: Effect of [1.1.1]Propellane Stoichiometry on Product Distribution in a Radical Reaction

The following data illustrates how the molar ratio of [1.1.1]propellane to the radical precursor (SF₅Cl) affects the product distribution between the desired 1:1 adduct (SF₅-BCP-Cl) and the[6]staffane (SF₅-BCP-BCP-Cl). The reaction was stirred at room temperature for 3 hours in Et₂O.[1][5][8]

Equivalents of [1.1.1]PropellaneProduct Ratio (SF₅-BCP-Cl : SF₅-BCP-BCP-Cl)Yield of SF₅-BCP-BCP-Cl ([6]staffane)
1.012 : 14%
2.0Not specifiedNot specified
3.01.5 : 1.029%
4.01.3 : 1.040%
6.01.1 : 1.045%
8.01.0 : 1.353%
10.01.0 : 1.651%
20.01.0 : 3.072%

Data synthesized from a study on the controlled oligomerization of [1.1.1]propellane.[1][5][8]

Experimental Protocols

Protocol 1: General Procedure for Radical Addition to [1.1.1]Propellane with Minimized Oligomerization

This protocol is adapted from a procedure for the selective synthesis of a[6]staffane, which can be modified to favor the 1:1 adduct by adjusting the stoichiometry as indicated in Table 1.[9]

Materials:

  • [1.1.1]Propellane solution in Et₂O (concentration determined by ¹H NMR)

  • Radical precursor solution (e.g., 0.1 M SF₅Cl in n-pentane)

  • Anhydrous Et₂O

  • Argon or Nitrogen for inert atmosphere

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add the desired volume of the [1.1.1]propellane solution in Et₂O.

  • While stirring at room temperature, add the solution of the radical precursor dropwise over a period of 30 minutes. To favor the 1:1 adduct, use a stoichiometry of 1.0 equivalent of [1.1.1]propellane. To favor the[6]staffane, use a higher equivalence of [1.1.1]propellane (e.g., 6.0 equivalents).

  • Stir the resulting mixture at room temperature for 3 hours.

  • Upon completion, the reaction mixture can be concentrated in vacuo.

  • The crude residue can be purified by column chromatography or preparative TLC to isolate the desired product.

Protocol 2: Synthesis of [1.1.1]Propellane Solution

A solution of [1.1.1]propellane is typically prepared fresh for use in subsequent reactions. The following is a summary of a common synthetic procedure.[7]

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in pentane.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add the methyllithium solution dropwise over 15 minutes with vigorous stirring.

  • Maintain the reaction at -78 °C for 15 minutes, then warm to 0 °C in an ice-water bath and stir for an additional hour.

  • The volatile [1.1.1]propellane is then transferred under reduced pressure to a cold (-196 °C) receiving flask.

  • The concentration of the resulting [1.1.1]propellane solution in pentane/ether should be determined by ¹H NMR spectroscopy using an internal standard before use.

Visualizations

logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes High [Propellane] High [1.1.1]Propellane Concentration Oligomerization Oligomerization ([n]Staffanes) High [Propellane]->Oligomerization Favors Low [Propellane] Low [1.1.1]Propellane Concentration Monomer Desired Monomer (1:1 Adduct) Low [Propellane]->Monomer Favors Radical_Trap Efficient Radical Trap Present Radical_Trap->Monomer Favors No_Trap Inefficient or No Radical Trap No_Trap->Oligomerization Favors

Caption: Factors influencing the outcome of [1.1.1]propellane ring-opening reactions.

experimental_workflow Start Start: [1.1.1]Propellane Ring-Opening Initiation Initiation: Radical or Anionic Start->Initiation Intermediate Formation of Bicyclo[1.1.1]pentyl Intermediate Initiation->Intermediate Pathway_Choice Reaction Pathway Intermediate->Pathway_Choice Oligomerization Oligomerization (Reaction with Propellane) Pathway_Choice->Oligomerization [Propellane] High No/Poor Trap Trapping Trapping (Reaction with scavenger) Pathway_Choice->Trapping [Propellane] Low Efficient Trap Undesired_Product Undesired Product: [n]Staffanes Oligomerization->Undesired_Product Desired_Product Desired Product: 1:1 Adduct Trapping->Desired_Product

Caption: Workflow of [1.1.1]propellane ring-opening and pathways to different products.

References

purification strategies for Bicyclo[1.1.1]pentane intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Bicyclo[1.1.1]pentane (BCP) intermediates. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of these unique three-dimensional scaffolds.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification strategies for this compound (BCP) intermediates?

A1: The primary purification strategies for BCP intermediates are tailored to the specific physical properties of the compound, such as polarity, volatility, and crystallinity. The most frequently employed methods include:

  • Flash Column Chromatography: Widely used for a variety of BCP derivatives, typically on silica (B1680970) gel.[1][2][3]

  • Crystallization/Recrystallization: An effective method for obtaining high-purity solid BCP compounds. Various solvent systems, including mixed solvents and low-temperature conditions, have been successfully used.[1][4][5]

  • Distillation: The preferred method for volatile or low-boiling point BCP intermediates, often performed under reduced pressure.[5][6]

  • Sublimation: A useful technique for purifying certain solid BCPs and for removing volatile impurities from non-volatile products.[1][4]

  • Aqueous Workup and Extraction: A standard initial step to remove water-soluble impurities, acids, or bases before further purification.[1][7]

  • Trituration and Filtration: A simple and effective method for purifying solid compounds, particularly salts, from soluble impurities.[8]

Q2: My BCP intermediate is highly volatile. What is the best way to purify it?

A2: For highly volatile BCP intermediates, distillation is the most suitable purification method. Techniques such as bulb-to-bulb distillation or fractional distillation under reduced pressure can effectively separate the desired product from non-volatile impurities.[5][9] Low-temperature crystallization from a non-polar solvent like pentane (B18724) is another excellent strategy, which can yield highly pure crystalline material.[5] Care must be taken to minimize product loss during solvent removal; using a rotary evaporator at low temperature and pressure is advised. The inherent volatility and reactivity of the key precursor, [1.1.1]propellane, make its isolation and handling particularly challenging, often necessitating its use as a solution in subsequent reactions.[10]

Q3: Are BCP intermediates generally stable on silica gel during column chromatography?

A3: Many BCP intermediates are sufficiently stable for purification via silica gel column chromatography, which is a commonly reported method.[1][2] However, the high strain energy of the BCP cage (66.6 kcal mol⁻¹) can render some derivatives susceptible to decomposition, especially in the presence of acid or Lewis acidic sites on the silica surface.[10] If you observe product degradation (e.g., streaking on TLC, low recovery), consider using deactivated (neutral) silica gel, alumina (B75360), or an alternative purification method like crystallization or distillation.

Q4: How can I effectively assess the purity of my final BCP product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the BCP intermediate and can provide a good estimate of purity by identifying and quantifying residual solvents or impurities.[1][4] For fluorinated BCPs, ¹⁹F NMR is also critical.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the gold standards for quantitative purity analysis.[11] Developing a robust method allows for the separation and quantification of trace impurities.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.[1][4] LC-MS or GC-MS can be used to identify the masses of impurities separated by chromatography.[11]

  • Peak Purity Analysis: When using HPLC with a diode-array detector (DAD), peak purity analysis can be performed to check for the presence of co-eluting impurities under a single chromatographic peak.[12][13]

Purification Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of BCP intermediates in a question-and-answer format.

Issue: Difficulty with Crystallization

  • Question: My BCP intermediate isolated as an oil or amorphous solid, and I'm struggling to induce crystallization. What should I do?

  • Answer: Difficulty in crystallization is a common challenge. First, ensure the material is reasonably pure, as impurities can inhibit crystal formation. Try the following techniques:

    • Solvent Screening: Systematically screen a range of solvents with varying polarities. BCPs have been successfully crystallized from single solvents like pentane or mixed solvent systems. Refer to Table 2 for examples from the literature.

    • Low Temperature: Many BCP intermediates have low melting points and require low-temperature crystallization (e.g., -20 °C).[5][9]

    • Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly and undisturbed.

    • Vapor Diffusion: Dissolve your compound in a good solvent and place it in a sealed chamber containing a poor solvent (an "anti-solvent") in which your compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution of your compound, reducing its solubility and promoting crystallization.

    • Seeding: If you have a small amount of crystalline material, add a single seed crystal to a saturated solution to initiate crystallization.

Issue: Poor Separation during Column Chromatography

  • Question: An impurity is co-eluting with my BCP product during silica gel chromatography. How can I improve the separation?

  • Answer: Co-elution indicates that the impurity has a similar polarity to your product in the chosen solvent system. To improve separation:

    • Optimize the Eluent: Fine-tune the solvent system. If using a standard ethyl acetate/hexane system, try switching to a different system with different solvent selectivities, such as dichloromethane/hexane or ether/pentane.[2] Using a very shallow gradient can also improve the resolution of closely eluting spots.

    • Change the Stationary Phase: If optimizing the eluent is unsuccessful, switch to a different stationary phase. Options include alumina (basic or neutral), or reverse-phase silica (C18) for less polar compounds, where the elution order is inverted.

    • Preparative TLC: For small quantities of material or particularly challenging separations, preparative Thin-Layer Chromatography (TLC) can sometimes provide better resolution than a column.[14]

    • Derivatization: In some cases, it may be possible to chemically modify either the product or the impurity to significantly alter its polarity, allowing for easy separation. The modifying group can then be removed in a subsequent step.

Issue: Product Decomposition on Silica Gel

  • Question: I am observing significant product loss and streaking on the TLC plate when using silica gel. What are the alternatives?

  • Answer: This suggests your BCP derivative is sensitive to the acidic nature of standard silica gel.

    • Use Deactivated Silica: Prepare a slurry of silica gel with a small amount of a base, such as triethylamine (B128534) (~1%), in your column solvent before packing the column. This will neutralize the acidic sites.

    • Switch to Alumina: Alumina is available in neutral, acidic, or basic grades. Neutral or basic alumina can be a good alternative for acid-sensitive compounds.

    • Avoid Chromatography: Rely on non-chromatographic methods if possible. If the product is a solid, crystallization is the best option.[4] If it is a volatile liquid, distillation under reduced pressure is preferred.[6] Some synthetic procedures are explicitly designed to yield products that do not require chromatographic purification.[15]

Data Presentation: Purification Conditions

The following tables summarize successful purification conditions reported in the literature for various BCP intermediates.

Table 1: Column Chromatography Conditions for BCP Intermediates

BCP Intermediate Type Stationary Phase Eluent System Reference
Diketone Precursor Silica Gel Not specified [1]
Monoester Acid Silica Gel Hexane:Methyl t-Butyl Ether (1:1) [1][4]
BCP Ketones Silica Gel Ethyl acetate/Dichloromethane (0-10%) [2]

| Phenyl-substituted Ketone | Silica Gel | Not specified |[3] |

Table 2: Crystallization and Recrystallization Solvents for BCP Intermediates

BCP Intermediate Type Solvent System Notes Reference
Diketone Precursor Pentane:Diethyl ether (2:1) Analytically pure sample [1][4]
Fluoro-acid Methyl t-Butyl Ether:Pentane (1:9) Yellow solid obtained [1][4]
BCP Iodide Pentane Low-temperature crystallization [5]
Diiodothis compound Pentane Low-temperature (-20°C) [9]
Pyridinium Salts Not specified Recrystallization sometimes required [8]

| Imidazole derivative | Chloroform/Pentane | Vapor diffusion |[3] |

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a BCP Intermediate

  • Sample Preparation: Dissolve the crude BCP intermediate in a minimal amount of the column eluent or a stronger solvent (e.g., dichloromethane). If the compound has low solubility, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent (e.g., DCM), add silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using the desired eluent system (wet packing). Ensure the silica bed is compact and level. Add a layer of sand on top to prevent disruption of the silica surface.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Apply positive pressure (flash chromatography) to maintain a steady flow rate.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC analysis.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified BCP intermediate.

Protocol 2: Low-Temperature Crystallization of a Volatile BCP Iodide[5]

  • Dissolution: After the reaction and initial workup, dissolve the crude BCP iodide in a minimal amount of pentane at room temperature. The goal is to create a nearly saturated solution.

  • Cooling: Place the solution in a freezer at -20 °C to -40 °C and leave it undisturbed. Crystal formation may take several hours to overnight.

  • Isolation: Once a significant amount of crystalline solid has formed, quickly filter the cold mixture through a pre-chilled Büchner funnel to separate the crystals from the mother liquor.

  • Washing: Wash the crystals with a small amount of ice-cold pentane to remove any residual soluble impurities.

  • Drying: Dry the crystals under a gentle stream of inert gas (nitrogen or argon) or under vacuum for a short period to avoid sublimation or evaporation of the product itself.

Visualized Workflows

The following diagrams illustrate decision-making processes for the purification of BCP intermediates.

Purif_Strategy start Crude BCP Intermediate volatile Is the compound volatile (e.g., B.P. < 150°C @ 1 atm)? start->volatile solid Is the compound a solid? volatile->solid No distill Distillation / Sublimation volatile->distill Yes stable Is the compound stable on silica gel? solid->stable No (Oil/Amorphous) crystallize Crystallization solid->crystallize Yes chromatography Flash Column Chromatography stable->chromatography Yes alt_chrom Alternative Chromatography (Alumina, Reverse Phase) stable->alt_chrom No end Pure BCP Intermediate distill->end chromatography->end crystallize->end alt_chrom->end

Caption: Purification strategy selection workflow for BCP intermediates.

Troubleshoot_Chromatography start Problem Encountered During Silica Gel Chromatography issue What is the primary issue? start->issue coelution Co-elution of Impurities issue->coelution Poor Separation decomposition Product Decomposition issue->decomposition Streaking / New Spots low_recovery Low Mass Recovery issue->low_recovery Product Lost on Column sol_coelution1 Optimize Eluent System (change polarity/solvents) coelution->sol_coelution1 sol_coelution2 Change Stationary Phase (Alumina, C18) coelution->sol_coelution2 sol_decomp1 Use Deactivated Silica (e.g., with 1% Et3N) decomposition->sol_decomp1 sol_decomp2 Switch to Alumina or non-chromatographic method decomposition->sol_decomp2 sol_recovery1 Check for streaking on TLC (see Decomposition) low_recovery->sol_recovery1 sol_recovery2 Ensure compound is not irreversibly adsorbed low_recovery->sol_recovery2

Caption: Troubleshooting guide for common chromatography issues.

References

optimizing reaction conditions for Bicyclo[1.1.1]pentane photochemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing photochemical reactions involving Bicyclo[1.1.1]pentanes (BCPs).

Frequently Asked Questions (FAQs)

Q1: What are the most critical starting materials for BCP photochemistry?

The most common starting material for accessing the BCP core is [1.1.1]propellane. This highly strained molecule readily undergoes ring-opening reactions upon interaction with radicals generated photochemically.[1] Due to its reactivity, [1.1.1]propellane is typically prepared and stored as a solution in an ethereal solvent, where it can be stable for several months.[1] The other key components are the radical precursor (often an alkyl or aryl halide) and, in many cases, a photocatalyst.

Q2: How do I choose the right light source for my reaction?

The choice of light source is critical and depends on the absorption spectrum of the photocatalyst or the reacting species.[2][3]

  • LEDs (Light Emitting Diodes): These are often preferred due to their narrow wavelength emission, energy efficiency, and low heat production.[4][5][6] Common wavelengths for BCP photochemistry include 365 nm (UV-A) and 450 nm (blue light).[7][8] Catalyst-free reactions between alkyl iodides and propellane have shown high yields with 365 nm LEDs.[7][8]

  • Mercury Vapor Lamps: Medium-pressure mercury lamps offer a broad spectrum of wavelengths (200-600 nm), which can be useful for screening reactions but may lead to side products if not properly filtered.[2][9] Low-pressure lamps provide nearly monochromatic light at 254 nm, but this high-energy wavelength can sometimes lead to product degradation.[2][7]

Q3: When is a photocatalyst necessary?

While some BCP functionalizations can proceed catalyst-free with UV light, a photocatalyst is often essential for reactions involving less reactive radical precursors (like aryl halides) or for achieving specific transformations under visible light.[8][10] Photoredox catalysts, such as iridium or ruthenium complexes and organic dyes, can be activated by lower-energy visible light to initiate the radical process.[10][11][12]

Q4: What is the role of a solvent in these reactions?

The solvent can significantly impact reaction outcomes. Pivalonitrile has proven to be a superior solvent in some photoredox-catalyzed reactions.[10] Other common solvents include dichloromethane (B109758) (DCM), diethyl ether (Et₂O), and acetonitrile.[10][13] The choice depends on substrate solubility, transparency to the chosen wavelength, and inertness to the radical intermediates.

Troubleshooting Guide

Q: My reaction yield is low or zero. What should I check?

A: Low yield is a common issue with several potential causes. Systematically check the following:

  • Light Source and Wavelength: Ensure the emission wavelength of your light source matches the absorption maximum of your photocatalyst or substrate. A mismatch can lead to poor activation.[2] For instance, some catalyst-free reactions work well at 365 nm but fail to proceed at 450 nm.[7][8] Also, verify the intensity and age of your lamp, as output can decrease over time.

  • Oxygen Contamination: Radical reactions are highly sensitive to oxygen, which can quench excited states and react with radical intermediates. Ensure your reaction is thoroughly degassed (e.g., via sparging with nitrogen or argon for 5-10 minutes) and maintained under an inert atmosphere.[14]

  • Reagent Purity: Impurities in solvents or starting materials can inhibit the reaction. Use freshly distilled solvents and verify the purity of your [1.1.1]propellane solution and radical precursor.

  • Catalyst Choice: If using a catalyst, ensure it is appropriate for the desired transformation. For example, fac-Ir(ppy)₃ is effective for many transformations, but organic photocatalysts like 4CzIPN may be more efficient for others.[10]

Q: I'm observing significant formation of polymeric byproducts. How can I prevent this?

A: Polymerization is a known side reaction, often arising from the self-reaction of the highly reactive BCP radical intermediate.

  • Control Concentration: This issue can be exacerbated at higher concentrations of [1.1.1]propellane. Try running the reaction under more dilute conditions.

  • Optimize Radical Trapping: Ensure an adequate concentration of the radical trapping agent (your substrate) is present to capture the BCP radical before it can polymerize. In some cases, slow addition of the [1.1.1]propellane solution to the irradiated mixture of the catalyst and substrate can minimize polymerization.

Q: The reaction is very slow or appears to stall before completion. What can I do?

A: Sluggish reactions can often be improved by adjusting the reaction parameters.

  • Increase Light Intensity: The reaction rate is often dependent on photon flux. Moving the light source closer to the reactor or using a more powerful lamp can increase the rate. However, be mindful of potential overheating.[6]

  • Temperature Control: While many photochemical reactions are run at room temperature, some may benefit from gentle heating or cooling. A cooling fan is often sufficient to maintain a stable temperature.[14]

  • Catalyst Loading: If the reaction is catalyzed, consider increasing the catalyst loading slightly (e.g., from 1 mol% to 2.5 mol%).[10] However, excessive catalyst can sometimes be detrimental.

Data Hub: Reaction Parameters

The following tables summarize key quantitative data for optimizing BCP photochemical reactions.

Table 1: Optimization of BCP Iodide Synthesis from Methyl Iodide and [1.1.1]Propellane

Entry Catalyst/Initiator Light Source (Wavelength) Mode Yield (%) Reference
1 BEt₃ (10 mol%) None Batch 31 [7]
2 fac-Ir(ppy)₃ (2.5 mol%) Blue LED Batch 14 [7]
3 None 254 nm Lamp Batch <20 [7][8]
4 None 310 nm Lamp Batch <20 [7]
5 None 450 nm LED Batch No Reaction [7][8]
6 None 365 nm LED Batch 43 [7][8]

| 7 | None | 365 nm LED | Flow | 62 - 66 |[7][8] |

Table 2: Comparison of Common Photocatalysts for BCP Functionalization

Photocatalyst Abbreviation Typical Application Example Yield (%) Reference
Tris(2-phenylpyridine)iridium(III) fac-Ir(ppy)₃ Arylation, Alkylation 87 [10]
Bis(2-(2,4-difluorophenyl)pyridine)(5-(diphenylphosphino)-2,2'-bipyridine)iridium(III) hexafluorophosphate Ir{[dF(CF₃)ppy]₂(dtbbpy)}PF₆ Giese Radical Reactions 60-98 [11][15]
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene 4CzIPN α-Quaternary BCP Synthesis ~70-80 [11][15]

| [(DPEPhos)(bcp)Cu]PF₆ | Copper-Based Catalyst | C-H Arylation | Not specified for BCP |[12] |

Visual Guides

Experimental & Logical Workflows

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Monitoring & Workup p1 Prepare Reagents & Solvents p2 Assemble Glassware (Reactor, Condenser) p1->p2 r1 Add Substrate, Catalyst, & Solvent p2->r1 r2 Degas System (e.g., N2 Sparge) r1->r2 r3 Add [1.1.1]Propellane Solution r2->r3 r4 Initiate Irradiation (Light On) & Stirring r3->r4 a1 Monitor Reaction (TLC, GC/MS, LC/MS) r4->a1 a2 Quench Reaction (Light Off) a1->a2 a3 Aqueous Workup & Extraction a2->a3 a4 Purification (e.g., Column Chromatography) a3->a4 end end a4->end Product Analysis (NMR)

Caption: General workflow for a batch photochemical BCP reaction.

G start Low / No Yield Observed q1 Is the reaction catalyst-free? start->q1 q2 Is the correct wavelength being used? (e.g., 365nm for iodides) q1->q2 Yes q3 Does catalyst absorption match light source? q1->q3 No q4 Was the reaction degassed properly? q2->q4 Yes sol1 Check lamp specifications. Use 365 nm LED for catalyst-free alkylations. q2->sol1 No q3->q4 Yes sol2 Match light source to catalyst λmax. q3->sol2 No q5 Are reagents pure? q4->q5 Yes sol3 Degas with N2/Ar for 10+ min. Ensure inert atmosphere is maintained. q4->sol3 No sol4 Use pure, dry solvents. Verify propellane titer. q5->sol4 No end end q5->end Yes (Consult further literature)

Caption: Troubleshooting decision tree for low reaction yield.

Reaction Mechanism

G PC PC PC_star [PC]* PC->PC_star PC_star->PC Deactivation PC_reduced [PC]•⁻ PC_star->PC_reduced + R-X RX R-X R_radical R• RX:s->R_radical:n BCP_radical BCP• R_radical->BCP_radical + Propellane X_anion X⁻ Propellane Propellane Product BCP-R BCP_radical->Product [H] or further reaction PC_reduced->PC - e⁻

Caption: Simplified photoredox cycle for BCP functionalization.

Experimental Protocols

Protocol 1: Scalable, Catalyst-Free Synthesis of 1-Iodo-3-alkyl-bicyclo[1.1.1]pentane (Flow)

This protocol is adapted from a general and scalable method for preparing BCP iodides.[8]

Materials:

  • Alkyl iodide (1.0 eq.)

  • [1.1.1]Propellane solution (typically ~0.7 M in Et₂O or Et₂O/CH₂(OEt)₂, 1.2 eq.)

  • Anhydrous diethyl ether (Et₂O) for dilution if necessary

Equipment:

  • Flow chemistry reactor system (e.g., a coiled PFA or FEP tube)

  • Syringe pump

  • High-power 365 nm LED array positioned to irradiate the flow reactor coil

  • Collection flask

Procedure:

  • Prepare a solution of the alkyl iodide and the [1.1.1]propellane solution in diethyl ether. The final concentration of propellane should be maintained around 0.5-0.7 M.

  • Set up the flow reactor, ensuring the coiled section is evenly irradiated by the 365 nm LED array.

  • Pump the reaction mixture through the irradiated coil at a determined flow rate. A typical residence time is 15-30 minutes.[7] For example, for a 160 mL irradiated coil, a flow rate of 10 mL/min gives a residence time of 16 minutes.[8]

  • Collect the output from the reactor in a round-bottom flask.

  • Once all the solution has been passed through the reactor, the reaction is complete.

  • Workup: In many cases, the reaction is clean enough that simply evaporating the solvent under reduced pressure yields the product with >90% purity.[8] If necessary, further purification can be achieved by distillation or low-temperature crystallization from a nonpolar solvent like pentane.[7]

Protocol 2: fac-Ir(ppy)₃ Catalyzed BCP Functionalization with an Aryl Halide (Batch)

This protocol is a representative procedure for photoredox-catalyzed BCP synthesis.[10]

Materials:

  • Aryl iodide or bromide (1.0 eq.)

  • fac-Ir(ppy)₃ (1-2.5 mol%)

  • [1.1.1]Propellane solution (~0.7 M, 1.5 eq.)

  • Anhydrous pivalonitrile (t-BuCN) as solvent

Equipment:

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Blue LED light source (e.g., 18W, 450 nm)

  • Cooling fan to maintain ambient temperature (~30 °C)

  • Nitrogen or Argon line for degassing

Procedure:

  • To the reaction vial, add the aryl halide and fac-Ir(ppy)₃.

  • Seal the vial with a septum cap and purge with nitrogen or argon.

  • Add the anhydrous pivalonitrile via syringe.

  • Sparge the resulting solution with a gentle stream of nitrogen for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Add the [1.1.1]propellane solution via syringe.

  • Place the vial in the photoreactor setup, approximately 1-2 cm from the blue LED light source, and begin vigorous stirring.

  • Turn on the light and the cooling fan.

  • Allow the reaction to proceed for 12-24 hours. Monitor progress by taking aliquots and analyzing via LC-MS or GC-MS.

  • Workup: Upon completion, turn off the light. Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica (B1680970) gel column chromatography to isolate the desired BCP product.

References

Technical Support Center: Catalyst Selection for Efficient Bicyclo[1.1.1]pentane Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bicyclo[1.1.1]pentane (BCP) cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, troubleshoot common experimental issues, and offer answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for BCP cross-coupling?

A1: The most prevalent and effective catalytic systems for BCP cross-coupling reactions involve palladium, nickel, and iron catalysts.

  • Palladium-catalyzed couplings , such as Suzuki-Miyaura and Negishi reactions, are widely used for coupling BCP-boronic acids/esters or BCP-organozinc reagents with (hetero)aryl halides.[1] These reactions often employ phosphine (B1218219) ligands to enhance catalyst activity and stability.[2][3]

  • Nickel-catalyzed couplings have emerged as a powerful alternative, particularly for decarboxylative cross-couplings of BCP-redox-active esters and for reactions involving challenging substrates.[4][5][6] Bidentate phosphine ligands are commonly used in these systems.[7]

  • Iron-catalyzed couplings , such as Kumada-type reactions, offer a cost-effective and environmentally friendly option for coupling BCP-iodides with Grignard reagents.[1][8][9]

Q2: Why is BCP cross-coupling challenging?

A2: The unique structure of the BCP cage presents several challenges. The high s-character of the C-H and C-C bonds at the bridgehead positions makes oxidative addition and other elementary steps in the catalytic cycle difficult.[4][10] Furthermore, the strained nature of the BCP molecule can lead to side reactions like ring-opening or fragmentation under harsh reaction conditions.[9]

Q3: How do I choose the appropriate ligand for my BCP cross-coupling reaction?

A3: Ligand selection is critical for a successful BCP cross-coupling. The choice depends on the metal catalyst and the specific coupling partners.

  • For Palladium-catalyzed reactions , bulky and electron-rich phosphine ligands, such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or ferrocenyl phosphines (e.g., dppf), are often effective.[11][12] These ligands promote the oxidative addition step and stabilize the catalytically active Pd(0) species.[3]

  • For Nickel-catalyzed reactions , bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) and 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcpe) have shown good performance.[7] The choice of ligand can significantly influence the reaction's efficiency and selectivity.[4]

  • For Iron-catalyzed Kumada couplings , N,N,N',N'-tetramethylethylenediamine (TMEDA) is a commonly used and effective ligand.[5][9]

Q4: What are common side reactions in BCP cross-coupling and how can they be minimized?

A4: Common side reactions include:

  • Homocoupling of the coupling partners. This can often be suppressed by ensuring a thoroughly degassed reaction mixture and using an efficient pre-catalyst to ensure the rapid formation of the active catalytic species.[13]

  • Protodeboronation of BCP-boronic acids. Using BCP-boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts can mitigate this issue as they are less prone to this side reaction.[13]

  • Dehalogenation of the aryl halide coupling partner.[9] This can sometimes be minimized by optimizing the reaction temperature and catalyst loading.

  • Oligomerization or polymerization of the BCP starting material, particularly when using [1.1.1]propellane as a precursor.[8] Careful control of reaction conditions and stoichiometry is crucial.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the use of a high-purity, active pre-catalyst. For Pd(II) pre-catalysts, consider an in-situ reduction step to generate the active Pd(0) species.[14][15] For air-sensitive catalysts, ensure all manipulations are performed under a strict inert atmosphere.
Inefficient Ligand The chosen ligand may not be suitable for the specific transformation. Screen a panel of ligands with varying steric and electronic properties. For example, in Ni-catalyzed reactions, remote steric hindrance on the phosphine ligand can enhance catalytic activity.[4]
Poor Solubility The reactants or catalyst may not be fully dissolved in the chosen solvent. Try a different solvent or a solvent mixture. Ensure vigorous stirring, especially for heterogeneous mixtures.[14]
Incorrect Base The strength and nature of the base are critical, especially in Suzuki-Miyaura couplings. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The base not only activates the boronic acid but can also influence catalyst stability and activity.[13]
Suboptimal Temperature The reaction may require higher temperatures to overcome activation barriers. Conversely, high temperatures can lead to catalyst decomposition or side reactions. Perform a temperature screen to find the optimal balance.
Presence of Inhibitors Impurities in starting materials, solvents, or reagents can poison the catalyst. Ensure all components are of high purity and that solvents are properly degassed to remove oxygen.[14]
Issue 2: Formation of Significant Byproducts
Byproduct Observed Potential Cause & Solution
Homocoupling Product Cause: Inefficient transmetalation or premature reductive elimination from a di-organometallic intermediate. Oxygen can also promote homocoupling.[13] Solution: Ensure the reaction is thoroughly deoxygenated. Use a pre-catalyst that efficiently generates the active L-Pd(0) species. Adjust the stoichiometry of the coupling partners.
Protodeboronated BCP Cause: The BCP-boronic acid is unstable under the reaction conditions, particularly in the presence of water and base.[13] Solution: Switch to a more stable BCP-boron derivative like a pinacol ester or a trifluoroborate salt. Minimize the amount of water in the reaction mixture.
Dehalogenated Arene Cause: A competing reaction pathway where the aryl halide is reduced. Solution: This can be influenced by the solvent and base combination. Screening different reaction conditions may help to suppress this side reaction.[9]
BCP Dimer/Oligomer Cause: Self-reaction of the BCP starting material, especially when using highly reactive precursors like [1.1.1]propellane. Solution: Optimize the stoichiometry and addition rate of the reagents to favor the cross-coupling pathway.[8]

Quantitative Data Presentation

Table 1: Comparison of Catalytic Systems for the Arylation of BCP Derivatives

Catalyst SystemBCP SubstrateCoupling PartnerLigandBaseSolventTemp (°C)Yield (%)Reference
Fe(acac)₃1-Iodo-BCP4-Methoxyphenyl-MgBrTMEDA-THFRT75[9][16]
NiCl₂(dtbbpy)BCP-Redox Ester4-BromobenzonitriledtbbpyNaHCO₃DMART85[17]
Pd(OAc)₂BCP-Boronic Ester4-BromoanisolecataCXium ACs₂CO₃Toluene/H₂O10077[12]
Ni(cod)₂BCP-Trifluoroborate4-Bromoanisoledtbbpy-DMART65[18]

Yields are isolated yields and may vary depending on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Iron-Catalyzed Kumada Cross-Coupling of 1-Iodo-BCP

This protocol is adapted from the work of Anderson and co-workers.[9][16]

Materials:

  • 1-Iodo-bicyclo[1.1.1]pentane (1.0 equiv)

  • Aryl or heteroaryl Grignard reagent (1.5 equiv)

  • Iron(III) acetylacetonate (B107027) (Fe(acac)₃) (10 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (20 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Fe(acac)₃ (10 mol%).

  • Add anhydrous THF, followed by TMEDA (20 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.5 equiv) to the flask with vigorous stirring.

  • To this mixture, add a solution of 1-iodo-bicyclo[1.1.1]pentane (1.0 equiv) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Nickel-Catalyzed Decarboxylative Cross-Coupling of a BCP-Redox Active Ester

This protocol is based on the work of Molander and colleagues.[17][19]

Materials:

  • BCP-N-(acyloxy)phthalimide redox-active ester (1.0 equiv)

  • (Hetero)aryl bromide (1.2 equiv)

  • NiCl₂(dtbbpy) (5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

  • Hantzsch ester (1.5 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Anhydrous Dimethylacetamide (DMA)

Procedure:

  • In a glovebox, charge a reaction vial with the BCP redox-active ester (1.0 equiv), (hetero)aryl bromide (1.2 equiv), NiCl₂(dtbbpy) (5 mol%), dtbbpy (10 mol%), Hantzsch ester (1.5 equiv), and NaHCO₃ (2.0 equiv).

  • Add anhydrous, degassed DMA to the vial.

  • Seal the vial and remove it from the glovebox.

  • Place the reaction vial in a photoreactor equipped with a cooling fan and irradiate with visible light (e.g., blue LEDs) at room temperature.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by LC-MS or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Catalyst_Activation_Palladium cluster_reduction Reduction Pd_II Pd(II) Precatalyst (e.g., Pd(OAc)₂) Pd_II_L2 Pd(II)L₂ Pd_II->Pd_II_L2 + 2L L Ligand (L) (e.g., Phosphine) L->Pd_II_L2 Pd_0_L2 Active Pd(0)L₂ Catalyst Pd_II_L2->Pd_0_L2 Reductant (e.g., organometallic, phosphine oxidation)

Activation of a Pd(II) precatalyst to the active Pd(0) species.

Catalytic_Cycle_Nickel_Decarboxylative_Coupling Ni_0 Ni(0)L₂ Ni_II Ar-Ni(II)-X L₂ Ni_0->Ni_II Oxidative Addition Ni_III Ar-Ni(III)-BCP L₂ Ni_II->Ni_III Radical Capture Ni_III->Ni_0 Reductive Elimination Product Ar-BCP Ni_III->Product BCP_radical BCP• BCP_radical->Ni_II ArX Ar-X ArX->Ni_0 RAE BCP-RAE RAE->BCP_radical e⁻, -CO₂ SET SET (Light) SET->RAE

Proposed catalytic cycle for Ni-catalyzed decarboxylative BCP cross-coupling.

Troubleshooting_Workflow Start Low Yield in BCP Cross-Coupling Check_Catalyst Is the catalyst active and handled correctly? Start->Check_Catalyst Check_Ligand Is the ligand appropriate? Check_Catalyst->Check_Ligand Yes Solution_Catalyst Use fresh/high-purity catalyst. Ensure inert atmosphere. Check_Catalyst->Solution_Catalyst No Check_Conditions Are reaction conditions (solvent, base, temp) optimized? Check_Ligand->Check_Conditions Yes Solution_Ligand Screen a diverse set of ligands. Check_Ligand->Solution_Ligand No Check_Purity Are starting materials pure and degassed? Check_Conditions->Check_Purity Yes Solution_Conditions Screen solvents, bases, and temperature. Check_Conditions->Solution_Conditions No Solution_Purity Purify starting materials. Thoroughly degas solvents. Check_Purity->Solution_Purity No Success Improved Yield Check_Purity->Success Yes Solution_Catalyst->Start Solution_Ligand->Start Solution_Conditions->Start Solution_Purity->Start

A logical workflow for troubleshooting low yields in BCP cross-coupling reactions.

References

troubleshooting side reactions in radical additions to [1.1.1]propellane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with radical additions to [1.1.1]propellane.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during radical additions to [1.1.1]propellane, with a focus on minimizing side reactions and optimizing product yields.

Q1: My reaction is producing a significant amount of oligomers ([n]staffanes) instead of the desired 1,3-disubstituted bicyclo[1.1.1]pentane (BCP). How can I suppress this side reaction?

A1: Oligomerization is the most common side reaction in radical additions to [1.1.1]propellane.[1][2] The bicyclo[1.1.1]pentyl radical intermediate can react with another molecule of [1.1.1]propellane, initiating a chain polymerization process.[3] To suppress oligomerization, consider the following strategies:

  • Control Stoichiometry: The ratio of [1.1.1]propellane to the radical precursor is a critical factor. Using an excess of the radical precursor relative to [1.1.1]propellane can favor the formation of the desired 1:1 adduct. Conversely, increasing the equivalents of [1.1.1]propellane will favor the formation of oligomers.[1][2]

  • Slow Addition: Adding the [1.1.1]propellane solution slowly to the reaction mixture containing the radical precursor can help maintain a low concentration of propellane, thereby disfavoring oligomerization.

  • Use of Radical Acceptors/Traps: Incorporating a radical acceptor that can efficiently trap the intermediate BCP-radical can prevent its reaction with another propellane molecule. For instance, di-tert-butyl azodicarboxylate has been shown to act as an effective radical acceptor, leading to the formation of a more stable amidyl radical and preventing polymerization.[4]

  • Choice of Radical Precursor: The nature of the radical precursor can influence the rate of the desired radical trapping versus oligomerization. Precursors that lead to a rapid and efficient trapping of the BCP radical are preferred.

Q2: I am observing poor yields of my desired product. What are the potential causes and solutions?

A2: Low yields can stem from several factors beyond oligomerization:

  • Inefficient Radical Generation: Ensure that your radical initiator (e.g., AIBN, benzoyl peroxide, triethylborane (B153662), or photoredox catalyst) is active and used under appropriate conditions (temperature, light source). The choice of initiator should be compatible with your radical precursor and solvent.

  • Decomposition of [1.1.1]Propellane: [1.1.1]Propellane is a highly strained and thermally sensitive molecule.[5] It is typically stored as a solution at low temperatures. Ensure the quality of your propellane solution. Its concentration can be determined by reacting a sample with a known amount of thiophenol and analyzing the product by NMR.[6][7]

  • Side Reactions of the Radical Precursor: The generated radical may undergo undesired side reactions before it can react with [1.1.1]propellane. This can be influenced by the solvent and other components in the reaction mixture.

  • Product Instability: Some 1,3-disubstituted BCPs can be unstable under the reaction or workup conditions. Consider the stability of your target molecule and adjust the purification strategy accordingly.

Q3: How do I choose the right solvent for my radical addition to [1.1.1]propellane?

A3: The choice of solvent can significantly impact the reaction outcome. Ethereal solvents like diethyl ether are commonly used for the preparation and storage of [1.1.1]propellane solutions.[7] However, the presence of ether can sometimes lead to undesired side reactions. For example, in the radical addition of methyl formate, the use of a pentane (B18724) solution of [1.1.1]propellane is crucial to avoid the formation of diethyl ether adducts as the major products.[8] When selecting a solvent, consider the following:

  • Solubility of Reactants: Ensure all reactants are sufficiently soluble.

  • Inertness: The solvent should be inert to the radical species and other reactive intermediates.

  • Chain Transfer: The solvent should have a low chain-transfer constant to avoid undesired hydrogen atom abstraction from the solvent.

Q4: Can I control the selective formation of[9]staffanes over the 1:1 adduct?

A4: Yes, under certain conditions, the formation of[9]staffanes (the dimer) can be favored. By significantly increasing the equivalents of [1.1.1]propellane relative to the radical precursor, the equilibrium can be shifted towards the formation of the[9]staffane. For example, in the reaction of SF₅Cl with [1.1.1]propellane, increasing the equivalents of propellane from 1.0 to 8.0 changed the product ratio of the 1:1 adduct to the[9]staffane from 12:1 to 1:1.3.[1][10]

Data Presentation

Table 1: Effect of [1.1.1]Propellane Stoichiometry on Product Selectivity in the Reaction with SF₅Cl

This table summarizes the effect of varying the equivalents of [1.1.1]propellane on the product distribution between the 1:1 adduct (SF₅-BCP-Cl) and the[9]staffane (SF₅-BCP-BCP-Cl). The data is adapted from Pitts et al. (2024).[1][10]

Equivalents of [1.1.1]PropellaneProduct Ratio (SF₅-BCP-Cl :[9]staffane)Yield of[9]staffane (%)
1.012 : 17
6.01.1 : 1-
8.01 : 1.353
20.01 : 372

Experimental Protocols

Protocol 1: General Procedure for the Radical Addition of Thiols to [1.1.1]Propellane

This protocol is a general guideline for the addition of thiols to [1.1.1]propellane, which typically proceeds without the need for a radical initiator.

Materials:

  • Solution of [1.1.1]propellane in a suitable solvent (e.g., diethyl ether or pentane), concentration determined via thiophenol titration.[6]

  • Thiol of interest.

  • Anhydrous solvent (e.g., diethyl ether or THF).

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the thiol (1.0 eq.) in the chosen anhydrous solvent.

  • To this solution, add the solution of [1.1.1]propellane (1.0-1.2 eq.) dropwise at room temperature with stirring.

  • The reaction is typically rapid and can be monitored by TLC or GC-MS.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired 1-thio-3-hydro-bicyclo[1.1.1]pentane.

Protocol 2: Triethylborane-Initiated Radical Addition of Alkyl Iodides to [1.1.1]Propellane

This protocol describes a method for the 1,3-difunctionalization of [1.1.1]propellane using an alkyl iodide as the radical precursor and triethylborane as the initiator.

Materials:

  • Solution of [1.1.1]propellane in a suitable solvent (e.g., diethyl ether).

  • Alkyl iodide.

  • Triethylborane (1 M solution in hexanes).

  • Anhydrous solvent (e.g., diethyl ether).

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the alkyl iodide (1.0 eq.) and the [1.1.1]propellane solution (1.2 eq.).

  • Cool the mixture to 0 °C.

  • Add triethylborane (1 M in hexanes, 1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 1-alkyl-3-iodothis compound.

Visualizations

Radical_Addition_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Radical_Precursor R-X Initiator->Radical_Precursor Energy (heat/light) Radical R• Radical_Precursor->Radical Desired_Product R-BCP-X Radical_Precursor->Desired_Product Propellane [1.1.1]Propellane Radical->Propellane Addition BCP_Radical R-BCP• Propellane->BCP_Radical BCP_Radical->Radical_Precursor Atom Transfer

Caption: General mechanism of radical addition to [1.1.1]propellane.

Oligomerization_Side_Reaction BCP_Radical R-BCP• Propellane_2 [1.1.1]Propellane BCP_Radical->Propellane_2 Undesired Addition Dimer_Radical R-BCP-BCP• Propellane_2->Dimer_Radical Propellane_n n [1.1.1]Propellane Dimer_Radical->Propellane_n Further Additions Oligomer [n]Staffane Propellane_n->Oligomer

Caption: Mechanism of the primary side reaction: oligomerization.

Troubleshooting_Workflow start Low yield or significant side products? oligomers Oligomerization observed? start->oligomers Yes low_yield General low yield? start->low_yield No stoichiometry Adjust stoichiometry: Increase [Radical Precursor] Decrease [[1.1.1]Propellane] oligomers->stoichiometry slow_addition Use slow addition of [1.1.1]propellane oligomers->slow_addition radical_trap Add a radical acceptor (e.g., di-tert-butyl azodicarboxylate) oligomers->radical_trap initiator Check radical initiator: - Activity - Correct conditions (temp/light) low_yield->initiator propellane_quality Verify [1.1.1]propellane quality and concentration low_yield->propellane_quality solvent Consider solvent effects: - Inertness - Chain transfer low_yield->solvent end Improved Results stoichiometry->end slow_addition->end radical_trap->end initiator->end propellane_quality->end solvent->end

Caption: Troubleshooting decision tree for radical additions.

References

Bicyclo[1.1.1]pentane (BCP) Synthesis Scale-Up: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of Bicyclo[1.1.1]pentane (BCP) synthesis. BCPs are increasingly important as bioisosteres for phenyl groups in medicinal chemistry, offering improved physicochemical properties such as better solubility and metabolic stability.[1][2] However, their synthesis, particularly at a larger scale, presents unique challenges due to the highly strained nature of the BCP core and its precursors.[2]

Frequently Asked Questions (FAQs)

Q1: Why are Bicyclo[1.1.1]pentanes (BCPs) gaining so much attention in drug discovery?

A1: BCPs serve as valuable bioisosteres for para-substituted benzene (B151609) rings, a common motif in many drug molecules.[3][4] Replacing a flat aromatic ring with a three-dimensional, saturated BCP scaffold can lead to significant improvements in a drug candidate's properties, including:

  • Enhanced Solubility: The non-planar structure of BCPs can disrupt crystal packing and improve aqueous solubility.[1][2]

  • Improved Metabolic Stability: The C(sp³)-rich structure is less prone to oxidative metabolism compared to electron-rich aromatic rings.[1][2]

  • Better Physicochemical Properties: This can include lower lipophilicity.[1]

  • Novel Chemical Space: Utilizing BCPs allows chemists to move out of patented chemical space.[1]

Q2: What is [1.1.1]propellane and why is it important for BCP synthesis?

A2: [1.1.1]Propellane is a highly strained hydrocarbon that serves as a key precursor for the synthesis of many BCP derivatives.[3][4] Its central carbon-carbon bond is exceptionally weak and reactive, allowing for the addition of various reagents across it to form the 1,3-disubstituted BCP core.[5] While its reactivity is advantageous, its high strain energy and potential for polymerization also present handling and storage challenges, especially at a large scale.[1][4][6]

Q3: What are the main strategies for scaling up BCP synthesis?

A3: The most successful and widely adopted strategy for large-scale BCP synthesis involves the reaction of [1.1.1]propellane with various substrates.[7] For many key BCP building blocks, such as this compound-1,3-dicarboxylic acid, a photochemical reaction between propellane and a suitable substrate (like diacetyl) is employed.[1][8] The use of continuous flow chemistry for these photochemical steps has proven to be a major breakthrough, enabling kilogram-scale production.[1][8][9]

Troubleshooting Guide

[1.1.1]Propellane Synthesis and Handling

Q4: My yield of [1.1.1]propellane is consistently low. What are the common pitfalls?

A4: Low yields in propellane synthesis can often be attributed to reagent quality, reaction conditions, or handling of the product.

  • Reagent Quality: Ensure you are using high-purity pentane (B18724) and freshly titrated methyllithium (B1224462).[10]

  • Temperature Control: Maintain strict temperature control during the reaction, especially during the addition of methyllithium (-78 °C) and the subsequent warm-up (0 °C).[10]

  • Inert Atmosphere: [1.1.1]Propellane is sensitive to air and can polymerize.[1] All glassware should be flame-dried, and the reaction must be conducted under a robust inert atmosphere (e.g., argon).[10]

  • Transfer of Product: The transfer of the volatile propellane solution should be done carefully, for instance, under reduced pressure to a cold trap, to minimize losses.[10]

Q5: My solution of [1.1.1]propellane seems to degrade quickly upon storage. How can I improve its stability?

A5: While direct use after synthesis is often recommended, solutions of [1.1.1]propellane in solvents like diethyl ether can be stored for several weeks at low temperatures (-40 °C).[1] It is advisable to titrate the solution before use if it has been stored for an extended period to determine the exact concentration.[1]

Photochemical Reaction Scale-Up: Batch vs. Flow

Q6: I am trying to scale up the photochemical addition to propellane using a batch reactor and my yields are not reproducible. Why is this happening?

A6: Scaling up photochemical reactions in batch mode is notoriously difficult. The issues you are facing are common and stem from the limitations of batch reactors:

  • Poor Light Penetration: As the reaction volume and concentration increase, the path length for light becomes longer, leading to inefficient and uneven irradiation of the reaction mixture. This is a primary reason for reduced yields and longer reaction times.

  • Heat Dissipation: Large batch reactors have a low surface-area-to-volume ratio, making it difficult to control the temperature of the reaction, which can lead to side products.

  • Safety Concerns: Using traditional high-pressure mercury lamps in large glass vessels presents significant safety risks.[1][8]

Q7: My flow photoreactor keeps clogging during the synthesis of the BCP diketone intermediate. How can I prevent this?

A7: Clogging in flow reactors, especially during reactions involving organometallic reagents or precipitation of salts, is a common issue. For the synthesis of BCPs from [1.1.1]propellane, which often involves reagents like methyllithium in its own synthesis, clogging can be due to lithium salts.[11] Implementing a static mixer can help prevent the buildup of solid particles that lead to blockages.[11]

Q8: I am considering switching from a mercury lamp to an LED light source for my flow reaction. What are the advantages?

A8: Switching to LEDs for photochemical synthesis offers several key advantages for scale-up:[1][8]

  • Improved Safety: LEDs operate at lower temperatures and do not require high pressures, making them inherently safer than mercury lamps.

  • Energy Efficiency: They are more energy-efficient and have a longer lifespan.

  • Wavelength Specificity: LEDs emit light in a narrow wavelength range (e.g., 365 nm), which can lead to cleaner reactions with fewer side products compared to the broad-spectrum output of mercury lamps.[1][8]

  • Scalability: LED-based flow reactors are more easily and linearly scalable.

The diagram below illustrates a troubleshooting workflow for common issues encountered in photochemical flow synthesis of BCPs.

G start Problem in Photochemical Flow Synthesis low_yield Low Yield or Incomplete Conversion start->low_yield clogging Reactor Clogging start->clogging side_products Formation of Side Products start->side_products check_flow_rate Check Flow Rate low_yield->check_flow_rate Is residence time sufficient? check_light_intensity Check Light Intensity and Wavelength low_yield->check_light_intensity Is light source performing correctly? check_reagent_conc Check Reagent Concentration low_yield->check_reagent_conc Are concentrations accurate? check_solubility Check for Precipitate Formation clogging->check_solubility Are byproducts/reagents insoluble? check_temp Check Temperature side_products->check_temp Is reaction overheating? optimize_wavelength Optimize Wavelength (LEDs) side_products->optimize_wavelength Using broad spectrum source? degas_solvents Degas Solvents Thoroughly side_products->degas_solvents Possibility of oxygen-induced side reactions? use_static_mixer Implement Static Mixer check_solubility->use_static_mixer Yes adjust_solvent Adjust Solvent System check_solubility->adjust_solvent Yes

Caption: Troubleshooting decision tree for photochemical flow synthesis.

Purification and Safety

Q9: Column chromatography of my BCP derivative is difficult at a large scale. Are there alternatives?

A9: Large-scale column chromatography can be resource-intensive. Consider the following:

  • Crystallization: If your product is a solid, developing a robust crystallization procedure is often the most scalable purification method.

  • Distillation: For volatile, thermally stable BCP derivatives, distillation can be an effective option.

  • Reaction Optimization: The cleanest scale-up strategy is to optimize the reaction to the point where the product is sufficiently pure after a simple workup (e.g., extraction and solvent evaporation). Flow chemistry methods can often provide products of high purity that can be used directly in the next step.[12]

Q10: Are there specific safety hazards I should be aware of when working with BCPs at scale?

A10: Yes. The BCP scaffold is a high-energy, strained ring system.[13] While generally kinetically stable, it is important to screen BCP-containing compounds for thermal decomposition hazards using techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC), especially before performing large-scale reactions or distillations at elevated temperatures.[13] Some BCP derivatives have been shown to be sensitive to impact.[13] A thorough safety assessment is crucial before scaling up any new BCP synthesis.

Data Presentation

Table 1: Comparison of Photochemical Synthesis Methods for BCP Diketone Intermediate
ParameterBatch Synthesis (Michl, 1988)[1]Flow Synthesis (Booker-Milburn, 2014)[1]Optimized Flow Synthesis (Mykhailiuk, 2021)[1][8]
Scale 26 g52 g~1 kg
Reaction Time Not specifiedNot specified6 hours
Light Source Medium-pressure Hanovia mercury lampMedium-pressure Hanovia mercury lamp365 nm LED
Glassware Pyrex vesselPyrex glasswareStandard chemical glass (non-Pyrex)
Key Limitation Difficult to scale up furtherDifficult to scale up furtherHighly scalable

Experimental Protocols

Protocol 1: Kilogram-Scale Synthesis of 1,1'-(this compound-1,3-diyl)bis(ethan-1-one) via Flow Photochemistry[1][8]

This protocol describes the synthesis of the diketone intermediate, a precursor to this compound-1,3-dicarboxylic acid.

Workflow Diagram:

G cluster_0 Preparation propellane Prepare 0.7 M solution of [1.1.1]propellane in Et2O (8 L) mix Mix Propellane and Diacetyl Solutions (Total Volume ~9 L) propellane->mix diacetyl Prepare solution of diacetyl (482 g) in Et2O (500 mL) diacetyl->mix photoreactor Pump through Flow Photoreactor (365 nm LED, ~30 mL/min) mix->photoreactor concentrate Concentrate Reaction Mixture under Reduced Pressure photoreactor->concentrate product Yield: 821 g (94%) of Diketone Product concentrate->product

Caption: Workflow for the large-scale flow synthesis of the BCP diketone.

Methodology:

  • A solution of [1.1.1]propellane (0.7 M in diethyl ether, 8 L, 5.6 mol) is prepared.

  • A separate solution of butane-2,3-dione (diacetyl) (482.0 g, 5.6 mol) in diethyl ether (500 mL) is prepared and degassed with argon.

  • The two solutions are combined.

  • The resulting reaction mixture (~9 L) is passed through a flow photoreactor over 6 hours at a flow rate of approximately 30 mL/min.

  • The photoreactor is equipped with a 365 nm LED light source (total diode power: 670 W, operated at 80% luminescence power).

  • After passing through the reactor, the reaction mixture is concentrated under reduced pressure to yield the crude product.

  • Yield: 821.2 g (94%) of 1,1'-(this compound-1,3-diyl)bis(ethan-1-one).

Protocol 2: Large-Scale Synthesis of this compound-1,3-dicarboxylic Acid via Haloform Reaction[1][8]

Methodology:

  • A solution of sodium hydroxide (B78521) (1 kg, 24.6 mol) in water (3.5 L) is prepared and cooled to 20 °C.

  • Bromine (2 kg, 12.3 mol) is added dropwise to the NaOH solution while maintaining the temperature. The mixture is stirred for 3 hours.

  • The resulting sodium hypobromite (B1234621) solution is cooled to 0 °C.

  • A solution of the diketone from Protocol 1 (250.0 g, 1.64 mol) in dioxane (1 L) is added dropwise to the cold hypobromite solution.

  • The reaction mixture is stirred overnight, allowing it to warm to room temperature.

  • The mixture is extracted with dichloromethane (B109758) (3 x 3 L) to remove organic impurities.

  • The aqueous layer is acidified with a suitable acid (e.g., HCl) until a low pH is reached.

  • The acidified aqueous layer is extracted with ethyl acetate (B1210297) (3 x 3 L).

  • The combined ethyl acetate layers are dried and concentrated under reduced pressure to yield this compound-1,3-dicarboxylic acid. This protocol has been used to produce the diacid on a 500 g scale.[1]

References

Technical Support Center: Improving the Regioselectivity of Bicyclo[1.1.1]pentane Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bicyclo[1.1.1]pentane (BCP) functionalization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the regioselectivity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselective functionalization of this compound?

A1: The primary challenges in regioselective BCP functionalization stem from the unique structure and reactivity of the BCP core. Key issues include:

  • Bridgehead vs. Bridge C-H Bond Activation: The bridgehead (C1 and C3) C-H bonds are tertiary, while the bridge (C2) C-H bonds are secondary. Selectively functionalizing one type over the other can be difficult.[1][2]

  • Synthesis of Unsymmetrically 1,3-Disubstituted BCPs: Achieving different substituents at the two bridgehead positions often requires multi-step syntheses and careful control of reaction conditions to prevent the formation of homodimers or other side products.[3][4][5]

  • Functionalization of the Bridge (C2) Position: The C2 position is sterically hindered and its C-H bonds are less reactive than the bridgehead positions, making direct functionalization challenging.

  • Use of [1.1.1]Propellane: Many synthetic routes to functionalized BCPs rely on the highly strained and volatile precursor, [1.1.1]propellane. Handling this reagent and controlling its reactivity to avoid polymerization is a significant hurdle.[6]

Q2: How can I improve the regioselectivity for functionalizing the bridgehead (C1/C3) positions?

A2: Several strategies can be employed to enhance regioselectivity at the bridgehead positions:

  • Radical Reactions with [1.1.1]Propellane: The reaction of [1.1.1]propellane with radical precursors is a common method for introducing functionality at a bridgehead position. The initially formed BCP-1-yl radical can then be trapped by a second reagent to afford 1,3-disubstituted BCPs. The choice of radical initiator and trapping agent is crucial for controlling the outcome.[6][7]

  • Anionic Reactions with [1.1.1]Propellane: Organometallic reagents, such as Grignard reagents or organolithiums, can add to [1.1.1]propellane to generate a BCP-anion at one bridgehead, which can then be quenched with an electrophile.[1][6]

  • Transition Metal Catalysis: Cross-coupling reactions, such as Suzuki, Negishi, and Kumada couplings, are effective for functionalizing pre-functionalized BCPs (e.g., BCP-iodides or -boronic esters) at the bridgehead positions.[1][8][9]

  • Directing Groups: While less common for bridgehead functionalization, directing groups can be used to favor reaction at a specific site in more complex BCP derivatives.

Q3: What methods are available for the challenging functionalization of the bridge (C2) position?

A3: Functionalization of the C2 position is an emerging area of research. Current strategies include:

  • Carbene Insertion Reactions: Transition metal-catalyzed carbene insertion into the C-C bond of bicyclo[1.1.0]butanes can provide access to 1,2-disubstituted BCPs.[10]

  • Radical-mediated C-H Functionalization: Under specific conditions, radical-mediated approaches can be used to functionalize the bridge C-H bonds, although this often requires specialized reagents and conditions to overcome the higher bond dissociation energy compared to the bridgehead C-H bonds.

  • Skeletal Rearrangements: Certain synthetic routes involve the rearrangement of other bicyclic systems to generate bridge-functionalized BCPs.

Troubleshooting Guides

Issue 1: Low Yield in BCP Functionalization Reactions
Symptom Possible Cause Suggested Solution
No or minimal product formation Inactive catalyst or reagents.Ensure the catalyst is active and reagents are pure and dry. For air/moisture-sensitive reactions, use freshly distilled solvents and rigorously inert atmosphere.
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions, like Grignard additions to propellane, may require heating, while others may need cooling to prevent side reactions.[1]
Low reactivity of the BCP substrate.For C-H functionalization, the electronic and steric properties of existing substituents can significantly affect reactivity. Consider using a more activated substrate or a more reactive catalyst.
Significant amount of starting material remaining Insufficient reaction time.Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
Catalyst deactivation.Increase catalyst loading or add a fresh portion of the catalyst.
Formation of multiple products Lack of regioselectivity.Refer to the strategies for improving regioselectivity (e.g., use of directing groups, specific catalysts).
Side reactions such as oligomerization of [1.1.1]propellane.Use a high dilution of [1.1.1]propellane or add it slowly to the reaction mixture. Optimize the stoichiometry of the trapping reagent.
Product decomposition Harsh reaction conditions.Use milder reaction conditions (lower temperature, less reactive reagents).
Instability of the product during workup or purification.Use a neutral workup and consider alternative purification methods like crystallization or sublimation instead of chromatography on silica (B1680970) gel, which can be acidic.
Issue 2: Poor Regioselectivity (Mixture of Bridgehead and Bridge Functionalized Products)
Symptom Possible Cause Suggested Solution
Formation of a mixture of C1/C3 and C2 functionalized products in C-H functionalization Non-selective catalyst or reaction conditions.Employ a catalyst known for high regioselectivity. For example, specific rhodium catalysts have shown high selectivity for the tertiary C-H bonds at the bridgehead positions.[2][11]
Steric hindrance at the bridgehead positions.If the bridgehead positions are sterically encumbered, functionalization at the less hindered bridge position might become competitive. Redesign the substrate if possible.
Formation of a mixture of 1-monosubstituted and 1,3-disubstituted BCPs Incomplete reaction or inefficient trapping of the intermediate.In radical or anionic additions to [1.1.1]propellane, ensure an adequate amount of the trapping reagent is present. Optimize the reaction time and temperature to favor the disubstitution product if desired.

Quantitative Data Summary

Table 1: Regioselectivity in Rhodium-Catalyzed C-H Functionalization of 1-Aryl-BCPs [2]

EntryCatalystSolventTemp (°C)Yield (%)Regioselectivity (Bridgehead:Other)ee (%)
1Rh₂(OAc)₄CH₂Cl₂4060>20:1-
2Rh₂(S-TCPTAD)₄C₆H₁₄2399>20:196
3Rh₂(S-PTAD)₄CH₂Cl₂4085>20:188

Table 2: Yields for the Synthesis of Unsymmetrically 1,3-Disubstituted BCP Ketones via Nickel/Photoredox Catalysis [3][5]

EntryYield (%)
14-MeO-PhPh75
24-CF₃-PhPh68
32-NaphthylPh71
4Ph4-Cl-Ph65

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Enantioselective C-H Functionalization of a 1-Aryl-BCP[2]

This protocol describes the enantioselective C-H functionalization at the bridgehead position of a 1-aryl-substituted BCP using a chiral dirhodium catalyst.

Materials:

  • 1-Aryl-bicyclo[1.1.1]pentane (1.0 equiv)

  • Ethyl 2-diazo-2-phenylacetate (1.2 equiv)

  • Rh₂(S-TCPTAD)₄ (1 mol%)

  • Anhydrous hexane (B92381)

Procedure:

  • To an oven-dried flask under an argon atmosphere, add the 1-aryl-bicyclo[1.1.1]pentane and the Rh₂(S-TCPTAD)₄ catalyst.

  • Dissolve the solids in anhydrous hexane.

  • Slowly add a solution of ethyl 2-diazo-2-phenylacetate in anhydrous hexane to the reaction mixture over a period of 4 hours using a syringe pump at room temperature.

  • Stir the reaction for an additional 2 hours after the addition is complete.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the desired 1-aryl-3-(1-ethoxy-1-oxo-2-phenylpropan-2-yl)this compound.

Workup and Purification:

  • The crude product is purified by silica gel chromatography. Care should be taken as some BCP derivatives can be sensitive to acidic silica gel. A pad of neutral alumina (B75360) can be used if necessary.

Protocol 2: Synthesis of an Unsymmetrically 1,3-Disubstituted BCP Ketone[3][5]

This protocol outlines a single-step, multi-component synthesis of a 1,3-disubstituted BCP ketone via a nickel/photoredox-catalyzed reaction with [1.1.1]propellane.

Materials:

  • [1.1.1]Propellane solution in diethyl ether (1.5 equiv)

  • Aryl iodide (R¹-I) (1.0 equiv)

  • Acyl chloride (R²-COCl) (2.0 equiv)

  • NiCl₂·glyme (10 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

  • Ir(ppy)₃ (2 mol%)

  • Anhydrous DMF

Procedure:

  • In a glovebox, add NiCl₂·glyme, dtbbpy, and Ir(ppy)₃ to an oven-dried reaction vial.

  • Add the aryl iodide and anhydrous DMF.

  • Add the acyl chloride to the mixture.

  • Add the solution of [1.1.1]propellane in diethyl ether.

  • Seal the vial and remove it from the glovebox.

  • Irradiate the reaction mixture with blue LEDs and stir at room temperature for 24 hours.

  • After the reaction is complete, quench with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired BCP ketone.

Visualizations

experimental_workflow cluster_rhodium Protocol 1: Rhodium-Catalyzed C-H Functionalization cluster_nickel Protocol 2: Ni/Photoredox-Catalyzed Dicarbofunctionalization start1 1. Mix 1-Aryl-BCP and Rh₂(S-TCPTAD)₄ add_diazo 2. Slow addition of diazoacetate start1->add_diazo react1 3. Reaction at RT add_diazo->react1 purify1 4. Purification react1->purify1 product1 Product: Enantioenriched 1,3-disubstituted BCP purify1->product1 start2 1. Mix Ni catalyst, photocatalyst, Ar-I, and Acyl-Cl add_propellane 2. Add [1.1.1]propellane start2->add_propellane react2 3. Irradiate with blue LEDs add_propellane->react2 purify2 4. Purification react2->purify2 product2 Product: Unsymmetrical 1,3-disubstituted BCP ketone purify2->product2

Caption: Experimental workflows for regioselective BCP functionalization.

regioselectivity_logic cluster_bridgehead Bridgehead Strategies cluster_bridge Bridge Strategies cluster_unsymm Unsymmetrical 1,3-Strategies start Desired BCP Functionalization q1 Target Position? start->q1 bridgehead Bridgehead (C1/C3) q1->bridgehead C1/C3 bridge Bridge (C2) q1->bridge C2 unsymm Unsymmetrical 1,3- q1->unsymm 1,3-unsymm. radical Radical Addition to Propellane bridgehead->radical anionic Anionic Addition to Propellane bridgehead->anionic ch_func Directed C-H Functionalization (e.g., Rh-catalysis) bridgehead->ch_func carbene Carbene Insertion into Bicyclo[1.1.0]butane bridge->carbene radical_ch Radical C-H Functionalization bridge->radical_ch multicomp Multicomponent Reactions unsymm->multicomp stepwise Stepwise Functionalization of Pre-functionalized BCP unsymm->stepwise

Caption: Decision tree for selecting a BCP functionalization strategy.

References

Technical Support Center: Purification of Polar Bicyclo[1.1.1]pentane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar Bicyclo[1.1.1]pentane (BCP) derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are working with these unique and increasingly important scaffolds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar BCP compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar BCP derivatives?

A1: The main challenges arise from the combination of the rigid, non-polar BCP core and the presence of highly polar functional groups (e.g., carboxylic acids, amines, hydroxyls). This dual nature can lead to:

  • Poor retention or elution in standard chromatography systems.

  • Peak tailing in HPLC due to strong interactions with the stationary phase.

  • Difficulty in finding suitable crystallization solvents due to high solubility in polar solvents.

  • Co-elution with polar impurities that have similar retention profiles.

Q2: Which chromatographic techniques are most effective for purifying polar BCP derivatives?

A2: The choice of technique depends on the specific properties of your BCP derivative. Here are the most common and effective methods:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Often the method of choice for highly polar compounds. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which promotes the retention of polar analytes.[1][2]

  • Reversed-Phase Chromatography (RPC): While seemingly counterintuitive for polar compounds, RPC can be adapted. Using columns with polar-embedded or polar-endcapped stationary phases can improve the retention of polar BCPs. Additionally, adjusting the mobile phase pH to suppress the ionization of acidic or basic functional groups can increase hydrophobicity and retention.

  • Normal-Phase Chromatography (NPC): Traditional NPC with silica (B1680970) gel can be effective, especially for moderately polar BCPs. However, highly polar derivatives may exhibit very strong retention, requiring highly polar and sometimes complex mobile phases.

  • Ion-Exchange Chromatography (IEC): This technique is ideal for BCP derivatives that carry a net charge, such as those with carboxylic acid or amine functionalities. Separation is based on the ionic interaction between the charged analyte and the charged stationary phase.

Q3: When should I consider recrystallization for purifying my polar BCP derivative?

A3: Recrystallization is a powerful technique for obtaining highly pure crystalline solids and should be considered when:

  • Your polar BCP derivative is a solid at room temperature.

  • You can identify a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

  • You are working with larger quantities of material where chromatography might be less practical.

  • You need to remove impurities that have very different solubility profiles from your target compound.

For amides, recrystallization is often the preferred method of purification. Solvents like ethanol (B145695), acetone, and acetonitrile (B52724) can be effective.[3] A successful recrystallization can sometimes be achieved by dissolving the compound in a minimum amount of a hot solvent and allowing it to cool slowly.[3]

Troubleshooting Guides

Chromatographic Purification
Issue Potential Cause Troubleshooting Steps & Solutions
Poor or No Retention on Reversed-Phase HPLC The BCP derivative is too polar for the stationary phase.1. Switch to a more suitable stationary phase: Use a polar-embedded or polar-endcapped C18 column. 2. Modify the mobile phase: Increase the aqueous component of the mobile phase. For ionizable compounds, adjust the pH to suppress ionization and increase hydrophobicity. 3. Consider HILIC: This is often the best alternative for very polar compounds that are not retained in reversed-phase systems.[1][2]
Compound is Stuck on Normal-Phase (Silica Gel) Column The BCP derivative is too polar and interacts too strongly with the silica.1. Increase mobile phase polarity: Gradually add a more polar solvent like methanol (B129727) or ethanol to your eluent system. For basic compounds, adding a small amount of a base like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) can help to reduce strong interactions with acidic silanol (B1196071) groups. 2. Use a different stationary phase: Consider using a less active stationary phase like alumina (B75360) or a bonded phase (e.g., diol, amino). 3. Switch to HILIC or Reversed-Phase: These techniques are often better suited for highly polar compounds.
Significant Peak Tailing in HPLC Secondary interactions between polar functional groups on the BCP and active sites (e.g., silanols) on the stationary phase.1. Use an end-capped column: These columns have fewer free silanol groups, reducing secondary interactions. 2. Modify the mobile phase: Add a competing agent to the mobile phase. For basic compounds, a small amount of a competing base (e.g., triethylamine) can improve peak shape. For acidic compounds, adding a small amount of a competing acid (e.g., trifluoroacetic acid or formic acid) can be effective. 3. Adjust the mobile phase pH: Ensure the pH is appropriate to maintain a consistent ionization state of your analyte. 4. Lower the sample concentration: Column overload can also lead to peak tailing.
Co-elution of Impurities The impurities have similar polarity and retention characteristics to the target BCP derivative.1. Optimize the chromatographic method: Experiment with different stationary phases, mobile phase compositions, and gradients to improve resolution. 2. Try an orthogonal separation technique: If you are using reversed-phase, try HILIC or ion-exchange, as the different separation mechanisms may resolve the co-eluting species. 3. Consider derivatization: In some cases, derivatizing a functional group on your target compound or the impurity can alter its chromatographic behavior, allowing for separation.
Recrystallization
Issue Potential Cause Troubleshooting Steps & Solutions
Compound Does Not Crystallize Upon Cooling The compound is too soluble in the chosen solvent, even at low temperatures. The solution is not sufficiently saturated.1. Concentrate the solution: Evaporate some of the solvent to increase the concentration of the BCP derivative. 2. Add an anti-solvent: Slowly add a solvent in which your compound is insoluble to induce precipitation. 3. Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound. 4. Cool to a lower temperature: Use an ice-salt bath or a freezer to further decrease the temperature.
Oiling Out Instead of Crystallizing The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated.1. Lower the temperature at which the compound dissolves: Add a small amount of a co-solvent in which the compound is more soluble to lower the dissolution temperature. 2. Use a lower-boiling point solvent. 3. Allow the solution to cool more slowly to give crystals time to form.
Low Recovery of Crystalline Product The compound has significant solubility in the cold solvent. Crystals are too fine and pass through the filter paper.1. Cool the solution in an ice bath to further decrease solubility. 2. Use a finer porosity filter paper or a different filtration technique.
Crystals are Contaminated with Impurities The impurities co-crystallized with the product. The cooling was too rapid, trapping impurities.1. Perform a second recrystallization. 2. Ensure the solution cools slowly to allow for selective crystallization. 3. Wash the collected crystals with a small amount of the cold recrystallization solvent.

Data Presentation

The following table summarizes purification strategies and reported yields for some polar this compound derivatives based on available literature.

BCP Derivative Functional Groups Purification Method Details Yield Reference
This compound-1,3-dicarboxylic acidDi-carboxylic acidExtraction & PrecipitationThe crude product was obtained by extraction with EtOAc after acidification. The final product was not further purified by chromatography or recrystallization in this step.45-51%[4]
3-(Methoxycarbonyl)this compound-1-carboxylic acidCarboxylic acid, EsterFiltration through Silica GelThe crude mixture was dissolved in hexane (B92381):MeOtBu (1:1), filtered through a plug of SiO₂, and concentrated.83%[4][5][6]
3-Fluorothis compound-1-carboxylic acidCarboxylic acid, FluorineExtractionThe reaction mixture was extracted with MeOtBu. The organic layer was concentrated to yield the product.Not specified[5][6]
3-((tert-Butoxycarbonyl)amino)this compound-1-carboxylic acidCarboxylic acid, Boc-protected amineLiquid-Liquid ExtractionThe residue after reaction was dissolved in EtOAc and washed with saturated aqueous NaHCO₃, water, and brine.Not specified[6]
2,2'-(this compound-1,3-diyl)bis(propan-2-ol)Di-tertiary alcoholColumn ChromatographyThe crude product was purified by column chromatography.Not specified[7]
3-((Benzyloxy)carbonyl)this compound-1-carboxylic acidCarboxylic acid, Benzyl esterFlash ChromatographyThe desired product was isolated as a white solid by flash chromatography using 10% EtOAc in hexanes.63%[8]

Experimental Protocols

Protocol 1: Purification of 3-(Methoxycarbonyl)this compound-1-carboxylic Acid by Filtration through Silica Gel[4][5][6]
  • Dissolution: Dissolve the crude reaction mixture (starting from 200.0 g of this compound-1,3-dicarboxylic acid) in approximately 1 L of a 1:1 mixture of hexane and methyl tert-butyl ether (MeOtBu).

  • Preparation of Silica Plug: In a large sintered glass funnel, place a plug of cotton or glass wool and add approximately 500 g of silica gel (100-200 mesh). Wet the silica gel with the hexane:MeOtBu solvent mixture.

  • Filtration: Pour the dissolved crude product onto the silica gel plug.

  • Elution: Wash the silica gel with additional hexane:MeOtBu (1:1) solvent to ensure all the product has eluted. Monitor the elution by TLC if necessary.

  • Concentration: Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting white solid under vacuum to obtain the purified product.

Protocol 2: Purification of 3-((Benzyloxy)carbonyl)this compound-1-carboxylic Acid by Flash Chromatography[8]
  • Column Preparation: Pack a flash chromatography column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product (e.g., 4.19 g) in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.

  • Elution: Begin elution with 100% hexanes and gradually increase the polarity by adding ethyl acetate (B1210297) (EtOAc). For this specific compound, a final mobile phase of 10% EtOAc in hexanes was effective.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product as a white solid.

Visualizations

Purification_Strategy_Selection Decision Tree for Purification Strategy of Polar BCPs start Crude Polar BCP Derivative is_solid Is the compound a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No / Oily recrystallization_successful Successful? try_recrystallization->recrystallization_successful pure_solid Pure Crystalline Solid recrystallization_successful->pure_solid Yes recrystallization_successful->chromatography No select_chrom_technique Select Chromatographic Technique chromatography->select_chrom_technique is_highly_polar Highly Polar? select_chrom_technique->is_highly_polar hilic HILIC rpc Reversed-Phase (RPC) npc Normal-Phase (NPC) iec Ion-Exchange (IEC) is_highly_polar->hilic Yes is_ionizable Ionizable? is_highly_polar->is_ionizable No is_ionizable->iec Yes is_moderately_polar Moderately Polar? is_ionizable->is_moderately_polar No is_moderately_polar->rpc Consider for less polar BCPs is_moderately_polar->npc Yes

Caption: Decision tree for selecting a purification strategy.

Chromatography_Workflow General Chromatographic Purification Workflow start Crude Sample method_development Method Development (TLC / Analytical HPLC) start->method_development column_selection Select Column & Mobile Phase method_development->column_selection purification Preparative Chromatography (Flash or HPLC) column_selection->purification fraction_collection Collect Fractions purification->fraction_collection analysis Analyze Fractions (TLC / HPLC) fraction_collection->analysis pooling Pool Pure Fractions analysis->pooling concentration Solvent Removal pooling->concentration final_product Pure Polar BCP Derivative concentration->final_product

Caption: General workflow for chromatographic purification.

Troubleshooting_Peak_Tailing Troubleshooting HPLC Peak Tailing for Polar BCPs start Peak Tailing Observed check_column Is an end-capped column being used? start->check_column use_endcapped Switch to an end-capped column check_column->use_endcapped No check_mobile_phase Optimize Mobile Phase check_column->check_mobile_phase Yes use_endcapped->check_mobile_phase is_analyte_ionizable Is the analyte ionizable? check_mobile_phase->is_analyte_ionizable adjust_ph Adjust pH to suppress ionization is_analyte_ionizable->adjust_ph Yes add_modifier Add a mobile phase modifier (e.g., TFA, TEA) is_analyte_ionizable->add_modifier No check_overload Is the column overloaded? adjust_ph->check_overload add_modifier->check_overload reduce_load Reduce sample concentration/injection volume check_overload->reduce_load Yes resolved Peak Shape Improved check_overload->resolved No, consider other issues (e.g., column void) reduce_load->resolved

Caption: Troubleshooting guide for HPLC peak tailing.

References

Technical Support Center: Bicyclo[1.1.1]pentane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Bicyclo[1.1.1]pentane (BCP) Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing byproducts in BCP synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Bicyclo[1.1.1]pentanes, offering potential causes and solutions to minimize byproduct formation and improve reaction outcomes.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired BCP Product - Inefficient radical initiation or propagation.- Suboptimal reaction concentration.- Competing side reactions (e.g., protodehalogenation, homodimerization).[1]- Optimize initiator/catalyst loading: For triethylborane-initiated reactions, initiator loading can be as low as 1 mol%.[2]- Adjust reagent stoichiometry: Attenuate silane (B1218182) equivalencies and copper catalyst loading to suppress competing pathways.[1]- Screen solvents: The choice of solvent can significantly impact yield; CH2Cl2 and acetone (B3395972) are commonly used.[1][3]
Formation of Oligomeric 'Staffane' Byproducts - Multiple insertions of [1.1.1]propellane or tricyclo[1.1.1.01,3]pentane (TCP) into the radical chain.- Optimize reaction conditions: In triethylborane-initiated atom-transfer radical addition (ATRA) reactions, optimized conditions with controlled stoichiometry of TCP can eliminate the formation of staffane byproducts.[2]
Presence of 1,4-Diene Byproducts - Fragmentation pathway during stepwise carbene addition to bicyclo[1.1.0]butanes.[4][5][6]- This is an inherent potential byproduct of this specific synthetic route. Consider alternative BCP core construction methods if this is a persistent issue.
Formation of 1,3-Diiodothis compound (DIBCP) - Reaction of [1.1.1]propellane with iodine.[7][8] This is a common byproduct when iodine is present or generated in situ.- Carefully control iodine concentration: In reactions where iodine is a reagent or potential byproduct, its stoichiometry should be carefully managed.- Alternative precursors: Consider using precursors that do not involve elemental iodine. While DIBCP is often an unwanted byproduct, it can be isolated and used as a stable precursor for certain BCP derivatives.[7][8]
Reaction Fails to Go to Completion - Insufficient initiation (e.g., lack of light in photochemical reactions).- Incompatible functional groups on the substrate.- Verify initiation conditions: Ensure the light source is functional and of the correct wavelength for photochemical reactions. Control experiments in the dark should show no reaction.[1][2][9]- Assess substrate compatibility: While many methods tolerate a wide range of functional groups, highly reactive groups may interfere. For instance, free amines may not be tolerated in triethylborane-initiated methods due to complexation.[4][5]
Difficulty in Product Purification - Formation of closely eluting byproducts.- Volatility of the BCP product.- Optimize reaction cleanliness: Some light-mediated reactions are reported to be clean enough that simple evaporation of the solvent yields a product of ~90% purity.[9]- Purification method: Flash chromatography is commonly employed.[1][3] For volatile products, consider distillation or crystallization at low temperatures.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies to minimize byproducts in BCP synthesis from [1.1.1]propellane?

A1: The most effective strategies involve optimizing reaction conditions and reagent choice. Key approaches include:

  • Photochemical Methods: Utilizing visible light photocatalysis can lead to cleaner reactions under mild conditions.[1][9] For instance, light-enabled reactions of alkyl iodides with propellane can proceed without catalysts or initiators, yielding products of high purity.[9]

  • Radical Initiation Control: Using controlled radical initiators like triethylborane (B153662) can prevent the formation of oligomeric "staffane" byproducts.[2]

  • Stoichiometry Optimization: Carefully tuning the equivalents of reagents, such as silanes in certain photoredox reactions, can suppress unwanted pathways like protodehalogenation and homodimerization.[1]

  • Flow Chemistry: Performing reactions in a flow setup can improve irradiation efficiency and consistency, leading to higher yields and purer products.[9]

Q2: How can I avoid the formation of oligomeric 'staffane' byproducts?

A2: Staffane formation arises from the multiple radical additions to the propellane core. This can be effectively suppressed in triethylborane-initiated Atom Transfer Radical Addition (ATRA) reactions by carefully controlling the stoichiometry of the reagents, particularly the tricyclo[1.1.1.0¹³]pentane (TCP), and optimizing the initiator concentration.[2] Under optimized conditions, no staffane byproducts are observed.[2]

Q3: My reaction is producing a significant amount of 1,3-diiodothis compound (DIBCP). How can I prevent this?

A3: DIBCP is a stable crystalline solid that forms from the reaction of [1.1.1]propellane with iodine.[7][8] Its formation is a common issue in syntheses where iodine is present. To minimize its formation, ensure that the reaction conditions do not favor the generation of or prolonged exposure to molecular iodine. While often considered an unwanted byproduct, it's worth noting that DIBCP itself can be a useful, stable starting material for the synthesis of other BCP derivatives through nucleophilic substitution.[7][8]

Q4: Are there methods to synthesize BCPs that avoid the use of the volatile and unstable [1.1.1]propellane in situ?

A4: Yes, while many modern methods rely on [1.1.1]propellane, alternative strategies exist. One approach is the carbene insertion into the central bond of a bicyclo[1.1.0]butane precursor.[4][5][6] However, this method can sometimes suffer from the formation of 1,4-diene byproducts.[4][5][6] Another strategy involves using stable, pre-functionalized BCPs, such as this compound-1,3-dicarboxylic acid, which can be synthesized on a large scale and subsequently modified.[10][11]

Experimental Protocols

Protocol 1: General Procedure for BCP 3-Alkylation via Photoredox Catalysis

This protocol is adapted from a method for the 3-alkylation of BCPs under mild photoredox conditions.[1]

Materials:

  • 4CzIPN (photocatalyst)

  • Copper(II) bromide (CuBr₂)

  • tert-Butyl-methyl aminosilane (B1250345)

  • Sodium acetate (B1210297) (NaOAc)

  • Alkyl bromide

  • N-hydroxyphthalimide-BCP ester (NHPI-BCP)

  • Anhydrous, degassed acetone

  • Nitrogen gas

Procedure:

  • To an oven-dried 40 mL vial equipped with a Teflon stir bar, add 4CzIPN (0.01 equiv), CuBr₂ (0.2 equiv), tert-butyl-methyl aminosilane (2.0 equiv), NHPI-BCP (1.5 equiv), and NaOAc (2.0 equiv).

  • If the alkyl bromide is a solid, add it to the vial (1.0 equiv).

  • Seal the vessel, and backfill with nitrogen gas.

  • Add anhydrous, degassed acetone (to achieve a 0.05 M concentration).

  • If the alkyl bromide is a liquid, add it via syringe at this stage.

  • Place the reaction mixture in an integrated photoreactor with 450 nm irradiation at 100% light intensity.

  • Stir the reaction for 0.5 hours.

  • After 0.5 hours, open the reaction mixture to the air.

  • The crude product can be directly purified by flash chromatography.

Protocol 2: Light-Enabled Scalable Synthesis of BCP Iodides in Flow

This protocol describes a catalyst-free method for producing BCP iodides on a large scale using a flow reactor.[9]

Materials:

  • Alkyl iodide

  • A solution of [1.1.1]propellane (e.g., 0.7 M in Et₂O/CH₂(OEt)₂)

  • Diethyl ether (Et₂O)

Equipment:

  • Flow reactor with a coil irradiated by a 365 nm LED lamp.

Procedure:

  • Prepare a solution of the alkyl iodide (1.0 equiv) and the [1.1.1]propellane solution (1.2 equiv) in diethyl ether.

  • Pass the solution through the flow reactor's coil under irradiation with a 365 nm LED. The flow rate and residence time should be optimized for the specific setup (e.g., a flow rate of 10 mL/min for a 160 mL irradiated coil results in a 16-minute residence time).

  • Collect the reaction mixture exiting the reactor.

  • The reaction is often clean, and in many cases, evaporation of the solvent provides the product in approximately 90% purity, suitable for subsequent transformations without further purification.[9] If necessary, the product can be purified by distillation under reduced pressure or low-temperature crystallization.[9]

Visualizations

Experimental Workflow for Photoredox BCP Alkylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reagents: - 4CzIPN (PC) - CuBr2 - Silane - NHPI-BCP - NaOAc - Alkyl Bromide seal Seal Vessel & Backfill with N2 reagents->seal solvent Add Degassed Acetone seal->solvent irradiate Irradiate at 450 nm (0.5 h) solvent->irradiate Stir open Open to Air irradiate->open purify Direct Purification (Flash Chromatography) open->purify product product purify->product Isolated Product

Caption: Workflow for the photoredox-mediated 3-alkylation of BCPs.

Logical Relationship for Minimizing Byproducts

G cluster_conditions Reaction Conditions cluster_reagents Reagents & Stoichiometry goal Goal: Minimize Byproducts in BCP Synthesis photochem Photochemical Methods (Light Source, Catalyst) goal->photochem flow Flow Chemistry goal->flow temp Temperature goal->temp conc Concentration goal->conc stoich Control Reagent Stoichiometry goal->stoich initiator Choice of Radical Initiator goal->initiator precursor Precursor Selection goal->precursor byproduct2 Homodimerization/ Protodehalogenation photochem->byproduct2 Suppresses byproduct3 Side Reactions from Harsh Conditions photochem->byproduct3 Avoids byproduct1 Oligomerization (Staffanes) stoich->byproduct1 Prevents stoich->byproduct2 Suppresses initiator->byproduct1 Prevents initiator->byproduct3 Avoids

Caption: Key strategies to minimize common byproducts in BCP synthesis.

References

Validation & Comparative

A Comparative Guide to Bicyclo[1.1.1]pentane and Phenyl Ring Physicochemical Properties for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of chemical moieties is a cornerstone of modern medicinal chemistry, aimed at optimizing the drug-like properties of lead compounds. The phenyl ring, while ubiquitous in approved drugs, often introduces metabolic liabilities and suboptimal physicochemical properties.[1][2] In recent years, Bicyclo[1.1.1]pentane (BCP) has emerged as a highly effective nonclassical bioisostere for the para-substituted phenyl ring.[3][4][5] Its rigid, three-dimensional structure offers a compelling alternative to the planar phenyl group, frequently leading to significant improvements in solubility, metabolic stability, and overall pharmacokinetic profiles.[6][7][8][9]

This guide provides an objective, data-driven comparison of the key physicochemical properties of BCP and phenyl analogues, supported by experimental data and detailed methodologies.

Logical Framework: The Bioisosteric Replacement Strategy

The fundamental goal of replacing a phenyl ring with a BCP moiety is to enhance a molecule's properties while preserving or improving its biological activity. This strategy is most effective when the phenyl ring primarily acts as a rigid spacer, rather than engaging in essential π-π stacking interactions with the target protein.[10] The "escape from flatland" by introducing the three-dimensional BCP scaffold can disrupt undesirable molecular planarity, which is often associated with poor solubility and increased metabolic susceptibility.[7][11]

cluster_0 Traditional Approach cluster_1 BCP Bioisostere Strategy Lead Lead Compound (with Phenyl Ring) Phenyl_Props Planar Structure High Lipophilicity Metabolic Hotspot Lead->Phenyl_Props exhibits BCP_Compound Modified Compound (with BCP Ring) Lead->BCP_Compound Bioisosteric Replacement Poor_PK Poor Solubility Rapid Metabolism Low Bioavailability Phenyl_Props->Poor_PK leads to BCP_Props 3D Structure Lower Lipophilicity Metabolically Stable BCP_Compound->BCP_Props exhibits Good_PK Improved Solubility Enhanced Stability Better Bioavailability BCP_Props->Good_PK leads to

Caption: Bioisosteric replacement of a planar phenyl ring with a 3D BCP scaffold to improve drug properties.

Quantitative Physicochemical Data

The decision to employ a BCP bioisostere is best supported by quantitative experimental data. The following tables summarize key physicochemical parameters from comparative studies.

Table 1: Lipophilicity and Aqueous Solubility

Replacing a phenyl ring with a BCP moiety generally leads to a decrease in lipophilicity (lower LogD) and a significant increase in aqueous solubility. This is attributed to the disruption of the planar, hydrophobic surface of the aromatic ring, which reduces crystal lattice packing energy.[7]

Compound PairPhenyl Analogue PropertyBCP Analogue PropertyFold Change (BCP vs. Phenyl)Reference
γ-Secretase Inhibitor LogD (pH 7.4): 3.1 Aq. Solubility: 2.1 mg/mLLogD (pH 7.4): 2.4 Aq. Solubility: >200 mg/mL~0.7 Log units ↓ ~95x ↑ [12]
LpPLA₂ Inhibitor Kinetic Solubility: 8 µM ChromLogD₇.₄: 6.3Kinetic Solubility: 74 µM ChromLogD₇.₄: 7.09.25x ↑ 0.7 Log units ↑ [11]
Model Amide 1 Kinetic Solubility: 104 µM LogD (pH 7.4): 3.6Kinetic Solubility: 370 µM LogD (pH 7.4): 3.43.6x ↑ 0.2 Log units ↓ [13]
Resveratrol Analogue Aq. Solubility: LowAq. Solubility: 32-fold higher32x ↑ [10]

Note: ChromLogD is a chromatographically determined measure of lipophilicity. An increase in this specific LpPLA₂ inhibitor case was noted as an exception.

Table 2: Metabolic Stability

The sp³-hybridized carbons of the BCP cage are significantly more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to the electron-rich phenyl ring.[6] The phenyl ring is prone to epoxidation, which can lead to reactive intermediates, whereas BCP hydroxylation is a less favorable process.[6]

Compound Pair / AssayPhenyl Analogue StabilityBCP Analogue StabilityImprovement FactorReference
Antimalarial Series (Human Liver Microsomes) Clint: 25.1 µL/min/mgClint: 7.5 µL/min/mg3.3x more stable [5]
IDO1 Inhibitors Prone to amide hydrolysis forming anilineAvoids amide hydrolysisMitigates formation of toxic aniline[14]
General Observation Susceptible to CYP-mediated oxidationMore stable in CYP450 environmentReduced cytotoxicity of metabolites[6]

Clint: Intrinsic clearance. A lower value indicates greater metabolic stability.

Table 3: Acidity (pKa) of Carboxylic Acid Derivatives

The electronic properties of BCP differ from the phenyl ring, which influences the acidity of attached functional groups. The BCP cage is generally considered to be electron-withdrawing, leading to a lower pKa (stronger acid) for an attached carboxylic acid compared to its benzoic acid counterpart.

CompoundExperimental pKaReference
Benzoic Acid ~4.2(Standard value)
This compound-1-carboxylic acid ~3.7 - 4.0[15][16]
3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid Predicted pKa: 4.45 ± 0.10[16]

Experimental Protocols

The data presented above are derived from standardized experimental procedures. Below are detailed methodologies for key assays.

Protocol 1: Kinetic Aqueous Solubility Assay

This assay measures the solubility of a compound from a solid state into an aqueous buffer over a defined period, simulating conditions relevant to oral absorption.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (B87167) (DMSO).

  • Compound Addition: Dispense 1.5 µL of the DMSO stock solution into a 96-well microplate.

  • Buffer Addition: Add 148.5 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well, creating a final nominal concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 18-24 hours to allow for equilibration.

  • Filtration: Centrifuge the plate to pellet any precipitated compound. Carefully transfer the supernatant to a filter plate to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), by comparing the peak area against a standard curve prepared from the DMSO stock.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

Start Start: Prepare Reagents Incubation_Mix 1. Create Incubation Mixture (Compound + Liver Microsomes + Phosphate (B84403) Buffer) Start->Incubation_Mix Pre_Incubate 2. Pre-incubate at 37°C for 5 minutes Incubation_Mix->Pre_Incubate Initiate_Reaction 3. Initiate Reaction (Add NADPH Solution) Pre_Incubate->Initiate_Reaction Time_Points 4. Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench 5. Quench Reaction (Add cold Acetonitrile (B52724) with Internal Standard) Time_Points->Quench Process 6. Process Sample (Centrifuge to pellet protein) Quench->Process Analysis 7. Analyze Supernatant by LC-MS/MS Process->Analysis End End: Determine Half-life (t½) and Intrinsic Clearance (Clint) Analysis->End

Caption: Workflow for a typical in vitro metabolic stability assay using liver microsomes.

  • Reagent Preparation:

    • Test Compound: 1 µM final concentration.

    • Human Liver Microsomes (HLM): 0.5 mg/mL final concentration.

    • NADPH (cofactor): 1 mM final concentration in buffer.

    • Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • Incubation: In a microcentrifuge tube, combine the test compound, HLM, and phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with a suitable internal standard.

  • Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and quantify the remaining parent compound using LC-MS/MS.

  • Data Calculation: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line determines the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Protocol 3: Shake-Flask Method for LogP Determination

This classic method measures the partition coefficient of a compound between n-octanol and water, representing its lipophilicity.

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

  • Compound Addition: Dissolve a known amount of the test compound in the aqueous phase (or the octanol (B41247) phase, depending on solubility).

  • Partitioning: Add an equal volume of the other phase to a flask. Seal and shake the mixture vigorously for 1-2 hours at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

References

A Comparative Guide to the X-ray Crystallographic Analysis of Bicyclo[1.1.1]pentane-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a critical three-dimensional (3D) bioisostere in modern drug discovery, frequently used to replace planar aromatic rings like para-substituted benzene, as well as alkynes and tert-butyl groups.[1][2][3] This substitution can significantly improve key pharmaceutical properties, including solubility and metabolic stability, while maintaining or even enhancing biological activity.[4][5][6] X-ray crystallography provides the definitive, high-resolution structural data necessary to understand the precise geometric consequences of this substitution, validate molecular design, and guide further optimization efforts.[7][8]

This guide offers a comparative overview of the X-ray crystallographic analysis of BCP-containing molecules, presenting key structural data, outlining common experimental protocols, and visualizing essential workflows and concepts.

Data Presentation: Comparative Structural Parameters

Single-crystal X-ray diffraction provides precise measurements of molecular geometry. The data below, compiled from various studies, highlights key structural parameters of the BCP core in different chemical environments. The rigid nature of the BCP cage results in highly consistent bond lengths and angles, though substitution can induce subtle changes.

Compound/IdentifierKey Structural Feature(s)BCP C-C Bond Length (Å)Space GroupReference
3-((benzyloxy)carbonyl)bicyclo[1.1.1] pentane-1-carboxylic acid 1,3-disubstituted with carbonyl-based groups. Forms head-to-head carboxylic acid dimers via hydrogen bonding.Average: 1.557 ± 0.008P2₁/c[9]
1,3-bis(4‐iodophenyl)bicyclo[1.1.1] pentane Aryl rings on opposite sides of the BCP are inclined at 59.38°, showcasing a combination of rigidity and rotational flexibility.Not specifiedP2₁/n[10]
BCP-Boronic Acid Derivative (6) Functionalized with boronic acid, a group known for its role in supramolecular assemblies.Not specifiedP-42₁c[10]
Enantioenriched α-Chiral BCPs (9j, 9l, 9s) The BCP core acts as a conformational control element, positioning itself on the opposite face of an adjacent oxazolidinone benzyl (B1604629) group.Not specifiedNot specified[1]
BCP- hydrazine/methoxycarbonyl Derivative (11) Confirmed that functional groups were located at the bridgehead carbons of the BCP skeleton.Not specifiedNot specified[11]

Table 1: Summary of selected crystallographic data for BCP-containing molecules. The Csp³–Csp³ bond lengths within the strained BCP core are notably longer than the typical average of 1.530 Å, being closer to the 1.554 Å average found in cyclobutane, reflecting significant ring strain.[9]

Experimental Protocols

The successful X-ray crystallographic analysis of BCP-containing molecules follows a well-defined workflow, from crystal preparation to final structural refinement.

Synthesis and Purification

The initial step involves the chemical synthesis of the target BCP-containing molecule. Numerous synthetic methods have been developed, often starting from [1.1.1]propellane or this compound-1,3-dicarboxylic acid.[5][11][12] High purity of the compound is critical for successful crystallization.

Crystallization

Growing single crystals of sufficient size and quality is often the most challenging step. Common techniques include:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., CDCl₃, DCM) is allowed to evaporate slowly at room temperature, gradually increasing the concentration until crystals form.[10]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. This method was used to obtain high-quality enantiopure crystals from chloroform/pentane.[2]

X-ray Diffraction Data Collection

A single crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a focused beam of monochromatic X-rays. The crystal diffracts the X-rays, producing a unique pattern of reflections that are recorded by a detector.[8][13]

Structure Solution and Refinement

The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is "solved" using computational methods to determine the phases of the diffracted X-rays. This yields an initial electron density map. An atomic model is then built into this map and refined against the experimental data to improve its accuracy. Advanced refinement techniques, such as Hirshfeld atom refinement, can provide a more detailed and accurate picture of the electron distribution.[8][9]

Visualizations: Workflows and Concepts

The following diagrams illustrate key processes and concepts related to the crystallographic analysis of BCP molecules.

Xray_Workflow cluster_synthesis Preparation cluster_analysis Analysis cluster_application Application in Drug Design A BCP Molecule Synthesis B Purification & Crystallization (e.g., Slow Evaporation) A->B C X-ray Diffraction Data Collection B->C D Structure Solution & Refinement C->D E Structural Data Output (Bond Lengths, Angles, etc.) D->E F Validate Molecular Design E->F G Compare with Alternatives (e.g., Phenyl Ring) F->G

Caption: General experimental workflow for the X-ray crystallographic analysis of BCP molecules.

Bioisostere_Concept cluster_parent Parent Compound cluster_bcp BCP Analogue cluster_properties Improved Physicochemical Properties Parent Drug with para-Substituted Phenyl Ring BCP_Drug Drug with 1,3-Disubstituted BCP Core Parent->BCP_Drug Bioisosteric Replacement Prop1 Enhanced Solubility BCP_Drug->Prop1 Prop2 Metabolic Stability BCP_Drug->Prop2 Prop3 Maintained Potency BCP_Drug->Prop3 Prop4 Increased 3D Character BCP_Drug->Prop4

Caption: BCP as a 3D bioisostere for a para-substituted phenyl ring, leading to improved properties.

Conclusion

X-ray crystallography is an indispensable tool in the development of pharmaceuticals containing the this compound scaffold. It provides unequivocal proof of structure, absolute configuration, and the detailed conformational information needed to rationalize structure-activity relationships (SAR).[1][2][4] The experimental data confirms that the BCP core serves as an effective mimic for para-substituted phenyl rings, preserving the critical vector between substituents while introducing beneficial 3D character.[10][14] As drug discovery continues to "escape from flatland," the precise structural insights afforded by X-ray analysis will remain fundamental to harnessing the full potential of novel bioisosteres like BCP.[10]

References

Unlocking the Rigid Scaffold: A Guide to Advanced NMR Techniques for Bicyclo[1.1.1]pentane Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a valuable bioisostere in modern drug discovery, prized for its rigid three-dimensional structure that can enhance metabolic stability and improve physicochemical properties. However, the unique and strained cage-like structure of BCPs presents distinct challenges for unambiguous chemical characterization. Standard one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy often falls short in providing the necessary detail for complete structural elucidation and stereochemical assignment. This guide provides a comprehensive comparison of advanced NMR techniques that are essential for the in-depth characterization of BCP derivatives, supported by experimental data and detailed protocols.

The Challenge of Characterizing BCPs

The rigid BCP framework leads to unusual chemical shifts and through-space interactions that can complicate spectral interpretation. Protons and carbons within the cage exhibit unique spatial relationships, giving rise to long-range couplings that are not typically observed in more flexible aliphatic systems. Differentiating between isomers and determining the precise stereochemistry of substituents on the BCP core requires a multi-technique NMR approach.

Comparison of Advanced NMR Techniques

A combination of one-dimensional and advanced two-dimensional NMR experiments is crucial for the complete assignment of BCP derivatives. The following table summarizes the key techniques and the specific structural information they provide.

NMR TechniqueInformation Provided for BCP CharacterizationAdvantagesLimitations
1D NMR
¹H NMRInitial assessment of proton environments, chemical shifts (δ), and basic coupling patterns (J).Rapid and provides a fundamental overview of the proton structure.Signal overlap is common, especially for complex derivatives. Limited information on connectivity.
¹³C{¹H} NMRNumber and type of carbon environments (bridgehead vs. bridge).Provides a carbon count and information on symmetry.Does not provide direct information on C-H connectivity.
2D NMR
COSY (Correlation Spectroscopy)Reveals scalar-coupled proton networks (²JHH, ³JHH). Helps trace proton connectivity through the BCP framework.Excellent for identifying neighboring protons and confirming the BCP scaffold.Can be complex to interpret in cases of extensive coupling or signal overlap.
HSQC (Heteronuclear Single Quantum Coherence)Correlates directly bonded ¹H and ¹³C nuclei.Unambiguously assigns protons to their attached carbons.[1]Does not provide information on long-range C-H correlations.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH).Crucial for establishing connectivity across quaternary carbons and identifying substituents.Longer acquisition times may be required. The absence of a correlation is not definitive proof of a lack of connectivity.
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy)Identifies protons that are close in space (through-space correlations), typically < 5 Å apart.Essential for determining stereochemistry and confirming the three-dimensional structure.[2]NOE signal intensity is distance-dependent and can be weak for longer distances. Molecular tumbling rates can affect the choice between NOESY and ROESY.
Advanced Techniques
DOSY (Diffusion-Ordered Spectroscopy)Separates signals of different molecules in a mixture based on their diffusion coefficients.Powerful for analyzing reaction mixtures and identifying impurities without physical separation.Requires careful calibration and data processing. May not resolve molecules with very similar diffusion coefficients.
RDC (Residual Dipolar Coupling)Provides long-range structural information by measuring the orientation of internuclear vectors in a partially aligned medium.Offers precise information on bond orientations and can be used to determine the relative stereochemistry of distant functional groups.Requires the use of an alignment medium, which can be challenging to find for all solvent systems and may interact with the analyte.

Quantitative NMR Data for BCP Derivatives

The following tables present typical ¹H and ¹³C chemical shifts and key coupling constants for representative this compound derivatives. These values can serve as a reference for the characterization of new BCP compounds.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for 1,3-Disubstituted Bicyclo[1.1.1]pentanes in CDCl₃

Substituent (R)Bridgehead H (δ ppm)Bridge CH₂ (δ ppm)Bridgehead C (δ ppm)Bridge C (δ ppm)Reference
-COOH2.72 (s, 1H)2.14 (s, 6H)37.251.8[3]
-COOCH₃2.31 (s, 3H)-45.8, 51.954.3[4]
-I-2.97 (s, 6H)-4.861.2[5]
-NH₂·HCl-2.33 (s, 6H)37.6-[3]

Table 2: Characteristic Long-Range Coupling Constants (J) in this compound Derivatives

Coupling TypeTypical Range (Hz)Structural SignificanceReference
³J(C1-H)5 - 15Highly dependent on the substituent at the other bridgehead position, providing information on through-bond and through-space interactions.[6][7][6][7]
⁴J(F-F)50 - 100Observed in fluorinated BCPs, these large through-space couplings are indicative of the proximity of fluorine atoms on the cage.[8][8]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality NMR data for BCP characterization. Below are generalized protocols for key advanced NMR experiments.

Protocol 1: 2D NOESY for Stereochemical Analysis
  • Sample Preparation: Dissolve 5-10 mg of the BCP derivative in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The solution should be free of particulate matter.

  • Spectrometer Setup:

    • Tune and match the probe for ¹H.

    • Optimize the lock signal and perform shimming to achieve good line shape and resolution.

    • Acquire a standard 1D ¹H spectrum to determine the spectral width and pulse widths.

  • NOESY Experiment Parameters:

    • Pulse Sequence: noesygpphpps (or a similar phase-sensitive gradient-selected NOESY sequence).

    • Spectral Width (SWH): Set to cover all proton signals.

    • Number of Scans (NS): 8-16 per increment, depending on sample concentration.

    • Number of Increments (TD1): 256-512 for adequate resolution in the indirect dimension.

    • Mixing Time (d8): For small molecules like BCPs, a mixing time of 500-800 ms (B15284909) is typically optimal.

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Analyze the cross-peaks, which indicate through-space proximity between protons.

Protocol 2: 2D DOSY for Mixture Analysis
  • Sample Preparation: Prepare the sample as for a standard NMR experiment. Ensure the sample is at thermal equilibrium in the spectrometer before starting the experiment to minimize convection.

  • Spectrometer Setup:

    • Perform standard setup procedures (tuning, locking, shimming). Crucially, do not spin the sample during a DOSY experiment.

    • Calibrate the gradient strength.

  • DOSY Experiment Parameters:

    • Pulse Sequence: ledbpgp2s (or a similar stimulated echo sequence with bipolar gradients).

    • Gradient Strengths: A linear or smoothed-square ramp of 16 to 32 gradient steps, from ~2% to ~95% of the maximum gradient strength.

    • Diffusion Time (Δ or d20): Typically 50-200 ms. This should be optimized to allow for sufficient signal decay for the largest molecule of interest.

    • Gradient Pulse Duration (δ or p30): 1-4 ms.

  • Data Processing:

    • Process the 2D data using the appropriate software package (e.g., TopSpin's dosy command, Mnova's DOSY processing module).

    • The software will fit the signal decay for each chemical shift to the Stejskal-Tanner equation to calculate the diffusion coefficient.

    • The final DOSY spectrum displays chemical shift on one axis and the diffusion coefficient on the other.

Visualizing NMR Correlations and Workflows

Graphviz diagrams are provided to illustrate the logical flow of NMR experiments for BCP characterization and the nature of the correlations observed.

BCP_NMR_Workflow cluster_1D 1D NMR cluster_2D_Connectivity 2D Connectivity cluster_2D_Stereochem 2D Stereochemistry cluster_Advanced Advanced Techniques H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Proton Connectivity HSQC HSQC H1_NMR->HSQC DOSY DOSY H1_NMR->DOSY Mixture Analysis C13_NMR ¹³C{¹H} NMR C13_NMR->HSQC Direct C-H NOESY_ROESY NOESY/ROESY COSY->NOESY_ROESY HMBC HMBC HSQC->HMBC Long-Range C-H HMBC->NOESY_ROESY Confirm Structure RDC RDC NOESY_ROESY->RDC Precise Stereochem.

NMR Workflow for BCP Characterization

Through-Bond vs. Through-Space NMR Correlations in a BCP

Conclusion

The structural complexity of this compound derivatives necessitates the application of a suite of advanced NMR techniques for their complete and unambiguous characterization. While 1D NMR provides a preliminary assessment, 2D experiments such as COSY, HSQC, and HMBC are indispensable for establishing connectivity. For the critical determination of stereochemistry, NOESY or ROESY experiments are paramount. Furthermore, specialized techniques like DOSY and RDC offer powerful solutions for analyzing complex mixtures and obtaining precise long-range structural constraints, respectively. By employing the appropriate combination of these advanced NMR methods, researchers can confidently elucidate the structures of novel BCP-containing molecules, accelerating their development in pharmaceutical and materials science applications.

References

A Computational Compass: Navigating Bicyclo[1.1.1]pentane Bioisosterism in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic replacement of molecular scaffolds is a cornerstone of modern medicinal chemistry. Among the rising stars in bioisosteric substitution is the bicyclo[1.1.1]pentane (BCP) moiety, a compact, rigid, and three-dimensional structure increasingly favored as a surrogate for the ubiquitous phenyl ring and other functionalities. This guide provides an objective comparison of BCP's performance against common bioisosteres, supported by experimental data and detailed protocols, to inform computational modeling and rational drug design.

The allure of BCP lies in its potential to favorably modulate a compound's physicochemical and pharmacokinetic properties.[1][2] Its rigid, non-planar structure can lead to improved aqueous solubility, enhanced metabolic stability, and a different intellectual property landscape.[1][3] However, the impact of this bioisosteric replacement on biological activity can be context-dependent, sometimes maintaining or even enhancing potency, while in other cases leading to a decrease.[4][5] Computational modeling plays a pivotal role in predicting the consequences of such substitutions, enabling a more informed and efficient drug discovery process.

Comparative Analysis of Physicochemical and Pharmacokinetic Properties

The decision to employ a BCP bioisostere is often driven by the desire to optimize a lead compound's absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize quantitative data from various studies, comparing key properties of BCP-containing compounds with their corresponding phenyl or other bioisosteric analogues.

Lead Compound/TargetBioisosteric ReplacementLogD/cLogPAqueous Solubility (µM)Metabolic Stability (t½ in mins, HLM)Potency (IC₅₀/EC₅₀ in nM)Reference
γ-Secretase Inhibitorp-fluorophenyl to BCPNot ReportedSignificantly ImprovedSignificantly ImprovedEquipotent[1]
LpPLA₂ InhibitorPhenyl to BCP7.0 (vs. 6.3)74 (vs. 8)Not ReportedMaintained[6]
Antimalarial CompoundPhenyl to BCPNot ReportedSimilarSignificantly ImprovedEquipotent[5]
MDM2 InhibitorPhenyl to BCPReducedNot ReportedImproved (slower amide hydrolysis)Maintained (in vitro), Reduced (cell-based)[7]
γ-Secretase ModulatorPhenyl to BCP3.6 (vs. >4)104 (vs. <0.1)Not ReportedMore Potent (42 vs. >100)[8]

Table 1: Comparison of Physicochemical Properties and Potency. HLM: Human Liver Microsomes.

CompoundBioisosteric GroupCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
β-CaryophylleneNeat Oil58.223.07305.9 (0-24h)Not directly compared[9]
β-CaryophylleneSEDDS Formulation204.61.43553.4 (0-24h)Significantly Enhanced[9]
BCP/β-CD ComplexBCP/β-CDHigherEarlier~2.6x higher (0-12h)Significantly Increased[10]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to characterize the properties of BCP-containing compounds and their bioisosteres.

Kinetic Solubility Assay

Purpose: To determine the aqueous solubility of a compound under non-equilibrium conditions, which is often more representative of early-stage drug discovery experiments.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a corresponding well in a 96-well plate containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.

  • Detection:

    • Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.

    • UV-Vis Spectroscopy: After incubation, filter the solutions to remove any precipitate. Measure the absorbance of the filtrate in a UV-compatible plate and calculate the concentration based on a standard curve.

Microsomal Stability Assay

Purpose: To assess the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its susceptibility to phase I metabolism.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of liver microsomes (e.g., human, rat) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a solution of NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a 96-well plate, add the test compound (final concentration typically 1 µM) to the microsomal solution.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression provides the elimination rate constant (k), from which the half-life (t½ = 0.693/k) can be calculated.

Caco-2 Permeability Assay

Purpose: To evaluate the intestinal permeability of a compound and assess its potential for oral absorption, as well as identify if it is a substrate for efflux transporters.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test compound (at a defined concentration) to the apical (A) side of the monolayer.

    • At specific time points, collect samples from the basolateral (B) side.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • Wash the cell monolayer with transport buffer.

    • Add the test compound to the basolateral (B) side.

    • At specific time points, collect samples from the apical (A) side.

  • Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B to A / Papp A to B) can then be determined to assess the potential for active efflux.

Visualizing Workflows in Bioisosteric Design

Drug Discovery Workflow Incorporating Bioisosterism

The strategic application of bioisosterism is an iterative process within the broader drug discovery pipeline. The following diagram illustrates a typical workflow, highlighting the key stages where computational modeling and experimental validation of bioisosteres like BCP are crucial.

DrugDiscoveryWorkflow cluster_0 Discovery & Lead Generation cluster_1 Lead Optimization with Bioisosterism cluster_2 Preclinical Development Target ID & Validation Target ID & Validation Hit Identification Hit Identification Target ID & Validation->Hit Identification HTS, FBDD, etc. Hit-to-Lead Hit-to-Lead Hit Identification->Hit-to-Lead Initial SAR Bioisostere Selection Bioisostere Selection Hit-to-Lead->Bioisostere Selection Computational Modeling Computational Modeling Bioisostere Selection->Computational Modeling BCP vs. Phenyl, etc. Synthesis of Analogs Synthesis of Analogs Computational Modeling->Synthesis of Analogs In Vitro Assays In Vitro Assays Synthesis of Analogs->In Vitro Assays Solubility, Stability, Permeability, Potency Data Analysis & SAR Data Analysis & SAR In Vitro Assays->Data Analysis & SAR Data Analysis & SAR->Bioisostere Selection Iterative Design In Vivo Studies In Vivo Studies Data Analysis & SAR->In Vivo Studies PK/PD, Efficacy, Toxicology Candidate Selection Candidate Selection In Vivo Studies->Candidate Selection

Caption: A typical drug discovery workflow highlighting the iterative cycle of bioisostere selection.

Computational Workflow for Bioisostere Evaluation

A systematic computational approach is vital for prioritizing which bioisosteric replacements to synthesize and test. The workflow below, inspired by data-driven approaches, outlines the key steps in evaluating potential bioisosteres like BCP.

ComputationalWorkflow Define Core Scaffold & Vector Define Core Scaffold & Vector Generate Virtual Library Replace Phenyl with BCP, Other Bioisosteres Define Core Scaffold & Vector->Generate Virtual Library Calculate Physicochemical Properties LogP, Solubility (in silico), Polar Surface Area, etc. Generate Virtual Library->Calculate Physicochemical Properties Conformational Analysis Conformational Analysis Generate Virtual Library->Conformational Analysis ADMET Prediction Metabolic Stability, Toxicity (in silico) Calculate Physicochemical Properties->ADMET Prediction Docking & Scoring Predict Binding Mode & Affinity Conformational Analysis->Docking & Scoring Molecular Dynamics Simulation Assess Stability of Ligand-Protein Complex Docking & Scoring->Molecular Dynamics Simulation Prioritization & Selection Prioritization & Selection Docking & Scoring->Prioritization & Selection Molecular Dynamics Simulation->Prioritization & Selection ADMET Prediction->Prioritization & Selection

Caption: A computational workflow for the in silico evaluation and prioritization of bioisosteres.

References

A Comparative Guide to Bicyclo[1.1.1]pentane and Bicyclo[2.2.2]octane Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic replacement of phenyl rings with saturated bioisosteres has emerged as a powerful tool to optimize the physicochemical and pharmacokinetic properties of drug candidates. Among the most promising non-classical bioisosteres are Bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.2]octane (BCO). This guide provides an objective, data-driven comparison of these two scaffolds, offering insights into their respective impacts on key drug-like properties.

Executive Summary

This compound (BCP) and bicyclo[2.2.2]octane (BCO) are valuable three-dimensional bioisosteres for the para-substituted phenyl ring, each offering a unique set of advantages and disadvantages. BCP, with its smaller size and lower carbon count, generally leads to a significant improvement in aqueous solubility and a reduction in lipophilicity and non-specific binding.[1] In contrast, BCO provides a closer geometric mimicry of the phenyl ring's bridgehead distance but tends to increase lipophilicity.[2] The choice between these bioisosteres is therefore a strategic decision in drug design, contingent on the specific properties that require optimization.

Data Presentation: Physicochemical and Pharmacological Properties

The following tables summarize the quantitative data comparing parent compounds containing a para-phenyl ring with their corresponding BCP and BCO analogs.

Table 1: Comparison of Physicochemical Properties

CompoundBioisosterecLogPAqueous Solubility (-log(Molarity))[1]CHI(IAM)¹[1]
Axitinib Analog p-Ph3.6> 4.387
BCPN/A3.862
BCON/A> 4.391
Fmoc-Phe-OMe Analog p-PhN/A5.3114
BCPN/A4.883
BCON/A5.6116
Fmoc-Tyr-OH Analog p-PhN/A5.1111
BCPN/A4.583
BCON/A5.4112

¹CHI(IAM) is the chromatographic hydrophobicity index on immobilized artificial membranes, a measure of non-specific binding. Lower values indicate weaker non-specific binding.[1] N/A: Data not available in the reviewed literature.

Table 2: Case Study - γ-Secretase Inhibitor (BMS-708163)

CompoundBioisostereγ-Secretase IC₅₀ (nM)Aqueous Solubility (pH 7.4)Metabolic Stability (Human Liver Microsomes, % remaining at 60 min)
BMS-708163 p-Ph0.30[3]Low[4]N/A
BCP Analog BCPEquipotent to parent[3]32.7-fold increase vs. parent[4]Improved vs. parent[4]
BCO Analog BCON/AN/AN/A

N/A: Data not available in the reviewed literature for a direct BCO analog of BMS-708163.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Kinetic Solubility Assay

This protocol outlines a general procedure for determining the kinetic solubility of a compound using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (B87167) (DMSO).[5]

  • Sample Preparation: Add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Filtration: After incubation, filter the samples through a 0.45 µm filter plate to remove any precipitated compound.[6]

  • Analysis: Analyze the filtrate by HPLC with UV detection. Create a standard curve using known concentrations of the test compound.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate by comparing its peak area to the standard curve. The solubility is reported in µM or µg/mL.[7]

Metabolic Stability Assay (Microsomal Stability)

This protocol describes a common method for assessing the metabolic stability of a compound using liver microsomes.[4][8]

  • Reagent Preparation:

    • Prepare a 1 mg/mL solution of human liver microsomes in 100 mM potassium phosphate (B84403) buffer (pH 7.4).[4]

    • Prepare a NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.[4]

    • Prepare a 1 µM solution of the test compound in the phosphate buffer.

  • Incubation:

    • In a 96-well plate, combine the microsomal solution and the test compound solution. Pre-incubate at 37°C for 10 minutes.[4]

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution.[8]

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.

  • Sample Processing: Centrifuge the plate at 4°C to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.[8]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[4]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the comparative study of BCP and BCO bioisosteres.

Experimental_Workflow_for_Gamma_Secretase_Inhibition_Assay cluster_incubation Incubation cluster_detection Detection & Analysis Compound_Prep Prepare Test Compounds (Parent, BCP, BCO analogs) Incubation Incubate Enzyme, Substrate, and Test Compound at 37°C Compound_Prep->Incubation Enzyme_Prep Prepare γ-Secretase Enzyme Source (e.g., cell membranes) Enzyme_Prep->Incubation Substrate_Prep Prepare Fluorogenic Substrate Substrate_Prep->Incubation Detection Measure Fluorescence Signal Incubation->Detection Analysis Calculate % Inhibition and IC50 Values Detection->Analysis Logical_Relationship_BCP_vs_BCO cluster_properties Observed Properties cluster_bioisosteres Bioisosteric Replacement Strategy cluster_outcomes Expected Outcomes Start Drug Candidate with para-Phenyl Ring Low_Solubility Low Aqueous Solubility Start->Low_Solubility High_Lipophilicity High Lipophilicity (High cLogP) Start->High_Lipophilicity Metabolic_Instability Poor Metabolic Stability Start->Metabolic_Instability BCO_Replacement Replace with BCO Start->BCO_Replacement Consider for Geometric Mimicry BCP_Replacement Replace with BCP Low_Solubility->BCP_Replacement Address with High_Lipophilicity->BCP_Replacement Address with Metabolic_Instability->BCP_Replacement Address with BCP_Outcome Improved Solubility Lower Lipophilicity Improved Metabolic Stability BCP_Replacement->BCP_Outcome BCO_Outcome Maintained Geometry Increased Lipophilicity BCO_Replacement->BCO_Outcome

References

Bicyclo[1.1.1]pentane: A Key to Unlocking Improved Solubility in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving optimal aqueous solubility is a critical hurdle in the journey from a promising compound to a viable drug candidate. Poor solubility can hinder absorption, reduce bioavailability, and complicate formulation development. As a bioisosteric replacement for the commonly used para-substituted phenyl ring, the bicyclo[1.1.1]pentane (BCP) moiety has emerged as a powerful tool to enhance the physicochemical properties of molecules, most notably their solubility.

This guide provides a comprehensive comparison of the experimentally validated improvements in solubility achieved by incorporating the BCP scaffold into molecular structures. We present quantitative data from various studies, detail the experimental protocols used for these assessments, and offer a comparative look at other phenyl ring bioisosteres.

Unlocking Solubility: BCP vs. Phenyl Analogues

The replacement of a planar phenyl ring with the three-dimensional, saturated BCP cage disrupts intermolecular π-stacking interactions, a common contributor to low aqueous solubility in crystalline solids. This structural modification generally leads to a significant increase in solubility.

Below is a summary of quantitative data from studies that directly compare the solubility of parent compounds containing a phenyl ring with their BCP analogues.

Compound PairTarget/ClassPhenyl Analogue SolubilityBCP Analogue SolubilityFold IncreaseSolubility Assay Type
LpPLA2 Inhibitor LpPLA28 µM74 µM9.25Kinetic
399 µg/mL>1000 µg/mL>2.5Thermodynamic (FaSSIF)
p38 Kinase Inhibitor p38 Kinase4 µM174 µM43.5Not Specified
γ-Secretase Inhibitor (Avagacestat analogue) γ-Secretase--ImprovedNot Specified
Imatinib Analogue Kinase--Significantly ImprovedNot Specified

Head-to-Head: BCP vs. Other Bioisosteres

While BCP has shown remarkable success, it is not the only non-planar bioisostere used to replace phenyl rings. Cubane (B1203433) and bicyclo[2.2.2]octane (BCO) are other scaffolds that have been investigated for their potential to improve physicochemical properties.

BioisostereKey Structural FeaturesImpact on Solubility
This compound (BCP) Rigid, strained cage with bridgehead carbons projecting substituents linearly.Generally provides a significant improvement in aqueous solubility.[1][2][3]
Cubane Symmetrical, cage-like hydrocarbon.Can also lead to an improvement in solubility.[1]
Bicyclo[2.2.2]octane (BCO) Less strained bicyclic system compared to BCP.May not offer the same solubility benefits as BCP and can lead to more lipophilic molecules.[1]

Studies suggest that BCP often affords superior water solubility compared to both BCO and cubane in direct comparisons.[4]

Experimental Validation: How Solubility is Measured

The improvements in solubility attributed to the BCP moiety are validated through rigorous experimental protocols. The two most common methods are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

This high-throughput method is often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds. It measures the concentration of a compound that remains in solution after a small volume of a concentrated stock solution (typically in DMSO) is added to an aqueous buffer.

Typical Protocol (Nephelometric Method): [5]

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in dimethyl sulfoxide (B87167) (DMSO).

  • Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a microtiter plate.

  • Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to reach the desired final compound concentration.

  • Mixing and Incubation: Thoroughly mix the contents and incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 2 hours).

  • Measurement: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the presence of undissolved particles (precipitation).

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the true equilibrium solubility of a compound and is considered the gold standard. It measures the concentration of a saturated solution of the compound in a given solvent at equilibrium with the solid material.

Typical Protocol: [6][7][8]

  • Addition of Excess Solid: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.

  • Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Concentration Analysis: Determine the concentration of the compound in the clear supernatant using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound.

Visualizing the Concept

To better understand the principles discussed, the following diagrams illustrate the structural comparison of a phenyl ring and a BCP moiety, as well as a simplified workflow for determining kinetic solubility.

Structural Comparison: Phenyl vs. BCP cluster_phenyl para-Substituted Phenyl Ring cluster_bcp 1,3-Disubstituted this compound Phenyl R1 - C6H4 - R2 BCP R1 - C5H6 - R2 Phenyl->BCP Bioisosteric Replacement

Caption: Bioisosteric replacement of a phenyl ring with a BCP moiety.

Kinetic Solubility Assay Workflow A Prepare Compound Stock in DMSO B Dispense into Microtiter Plate A->B C Add Aqueous Buffer B->C D Incubate with Shaking C->D E Measure Turbidity (Nephelometry) D->E F Determine Solubility Concentration E->F

Caption: A simplified workflow for the kinetic solubility assay.

References

The Rise of a Three-Dimensional Scaffold: A Comparative Guide to Bicyclo[1.1.1]pentane-Modified Drugs

Author: BenchChem Technical Support Team. Date: December 2025

The strategic replacement of chemical moieties is a cornerstone of modern drug discovery, aimed at enhancing the efficacy, safety, and pharmacokinetic profiles of therapeutic candidates. In the ongoing quest to "escape from flatland," the bicyclo[1.1.1]pentane (BCP) core has emerged as a prominent three-dimensional (3D) bioisostere for the ubiquitous para-substituted phenyl ring.[1][2][3] This guide provides a comprehensive comparison of BCP-modified drugs and their traditional phenyl-containing counterparts, supported by experimental data, to illuminate the structure-activity relationships (SAR) that govern their performance.

The rationale for replacing a flat aromatic ring with a rigid, saturated cage-like structure lies in the potential to improve key drug-like properties.[4][5][6] The introduction of a BCP moiety can significantly alter a molecule's physicochemical characteristics, often leading to enhanced aqueous solubility, greater metabolic stability, and improved membrane permeability.[7][8][9][10][11][12] However, the impact on biological potency is target-dependent and less predictable, underscoring the importance of empirical evaluation.[2][13]

Physicochemical Properties: BCP vs. Phenyl Ring

A consistent theme in the literature is the favorable impact of BCP incorporation on the physicochemical properties of drug candidates. The replacement of a lipophilic phenyl ring with the more polar, sp³-rich BCP scaffold generally leads to a significant increase in aqueous solubility and a reduction in nonspecific binding.[4][6][12]

Compound Pair Parent Drug (Structure) BCP Analogue (Structure) Property Parent Value BCP Value Fold Improvement Reference
γ-Secretase Inhibitor Avagacestat (BMS-708,163)BCP-AvagacestatKinetic Solubility (µM)<132>32[14]
Permeability (PAMPA, nm/s)2307053.1[11][14]
LpPLA2 Inhibitor DarapladibBCP-DarapladibKinetic Solubility (µM)8749.3[14]
FaSSIF Solubility (µg/mL)399>1000>2.5[14]
Model Amides Phenyl AmideBCP AmideAqueous Solubility (µM)<1880>880[15]
Flurbiprofen Analogue Fluorophenyl derivativeFluoro-BCP derivativeclogP4.93.3(Lower Lipophilicity)[16]

Pharmacological Activity: A Case-by-Case Evaluation

While the benefits of BCP on physicochemical properties are well-documented, its effect on biological activity is more nuanced. The BCP core acts as a rigid spacer, mimicking the exit vectors of a para-substituted phenyl ring.[1][7] In cases where the phenyl ring primarily serves this spacer role, potency can be maintained or even improved. However, if the aromatic ring engages in crucial π-π stacking or other specific interactions with the target protein, its replacement with a saturated BCP can lead to a loss of affinity.[2]

Compound Pair Target Metric Parent Potency BCP Potency Outcome Reference
γ-Secretase Inhibitor γ-SecretasepIC50~9.6~9.6Equipotent[11][14]
LpPLA2 Inhibitor LpPLA2pIC5010.29.4Slight Decrease[14]
Anticancer Drug Not SpecifiedNot SpecifiedActiveInactiveLoss of Activity[1]
mGluR1 Antagonist mGluR1ActivityPotentPotentMaintained Potency[1]

Experimental Protocols

The data presented in this guide are derived from standard assays in drug discovery. Below are brief descriptions of the methodologies for the key experiments cited.

Kinetic Aqueous Solubility: This is typically determined by high-throughput methods. A concentrated DMSO stock solution of the compound is diluted into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). After a set incubation period, the solution is filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is measured, often by LC-MS/MS or UV spectroscopy.

Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based in vitro model of passive diffusion. A porous filter plate is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane. The compound is added to a donor compartment, and after an incubation period, the amount of compound that has diffused through the artificial membrane into an acceptor compartment is quantified by LC-MS/MS.

Lipophilicity (ChromLogD and clogP): ChromLogD is an experimental measure of lipophilicity at a specific pH (e.g., 7.4), often determined by reversed-phase high-performance liquid chromatography (RP-HPLC). The retention time of the compound is correlated with the retention times of known standards to calculate the logD value. In contrast, clogP is a calculated (in silico) measure of the octanol-water partition coefficient, which does not account for ionization.

In Vitro Potency (IC50/pIC50): Enzyme inhibition or receptor binding assays are used to determine the concentration of a compound required to inhibit a biological process by 50% (IC50). For enzyme assays, the compound is incubated with the target enzyme and its substrate, and the rate of product formation is measured. For binding assays, a radiolabeled ligand and the test compound compete for binding to the target receptor. The IC50 value is then converted to a pIC50 (-log(IC50)) for easier comparison.

Visualizing the Workflow and SAR Trends

To better understand the role of BCP in drug development, the following diagrams illustrate a typical evaluation workflow and the general structure-activity relationship trends.

G cluster_0 Drug Candidate Evaluation Workflow cluster_1 In Vitro Evaluation parent Parent Drug (p-Phenyl-containing) design Bioisosteric Replacement (Phenyl -> BCP) parent->design synthesis Synthesis of BCP Analogue design->synthesis physchem Physicochemical Profiling (Solubility, logD, Permeability) synthesis->physchem adme ADME Profiling (Metabolic Stability) synthesis->adme potency Pharmacological Assay (Potency, e.g., IC50) synthesis->potency sar Structure-Activity Relationship (SAR) Analysis physchem->sar adme->sar potency->sar invivo In Vivo Studies (Pharmacokinetics, Efficacy) sar->invivo

Caption: A typical workflow for the design, synthesis, and evaluation of BCP-modified drug candidates.

G cluster_0 SAR Trends: Phenyl to BCP Replacement start p-Substituted Phenyl Ring bcp This compound (BCP) start->bcp Bioisosteric Replacement solubility Increased Aqueous Solubility bcp->solubility metabolism Improved Metabolic Stability bcp->metabolism permeability Enhanced Permeability bcp->permeability lipophilicity Reduced Lipophilicity bcp->lipophilicity potency Variable Potency (Target-Dependent) bcp->potency

Caption: General trends in physicochemical and pharmacological properties when replacing a phenyl ring with a BCP moiety.

Conclusion

The use of the this compound scaffold as a para-substituted phenyl ring bioisostere is a well-established strategy in medicinal chemistry for improving the drug-like properties of a molecule.[1][2][13] The available data consistently demonstrate that this modification can lead to significant enhancements in solubility and metabolic stability, which are critical for developing orally bioavailable drugs.[11][17][18] While the effect on potency is not universally positive, the BCP moiety often maintains the required biological activity, particularly when the parent phenyl ring does not participate in essential aromatic interactions.[2] As synthetic methodologies for accessing BCP-containing building blocks continue to advance, the application of this valuable 3D scaffold in drug discovery is poised to expand further, enabling the development of new drug candidates with optimized properties.[3][13][19][20]

References

Bicyclo[1.1.1]pentane (BCP) at the Forefront of Saturated Bioisosteres: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the quest for molecules with optimized pharmacokinetic and pharmacodynamic profiles is relentless. Saturated bioisosteres, three-dimensional scaffolds that can mimic the spatial arrangement of functional groups like phenyl rings, have emerged as a powerful tool for medicinal chemists. Among these, bicyclo[1.1.1]pentane (BCP) has garnered significant attention for its ability to enhance drug-like properties. This guide provides a head-to-head comparison of BCP with other notable saturated bioisosteres, supported by experimental data, to inform rational drug design.

Physicochemical Property Comparison

The replacement of planar aromatic rings with saturated, rigid scaffolds like BCP can significantly alter a molecule's physicochemical properties, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize key quantitative data comparing BCP with other saturated bioisosteres such as cubane, adamantane, and cyclobutane.

Table 1: Comparison of Physicochemical Properties of BCP and Other Saturated Bioisosteres

PropertyThis compound (BCP)CubaneAdamantaneCyclobutanep-Phenyl
Calculated logP (cLogP) Lower than phenyl and other larger bioisosteres[1]Generally lower than adamantane, similar to or slightly higher than BCPHigh, significantly increases lipophilicity[1][2]Lower than adamantane, can be similar to BCP depending on substitutionVaries with substitution, often higher than BCP
Aqueous Solubility Significantly increases solubility compared to phenyl analogues[1]Can improve solubility[1]Generally decreases aqueous solubility due to high lipophilicityCan improve solubility compared to more lipophilic scaffoldsOften lower than BCP analogues
Metabolic Stability Generally enhances metabolic stability by blocking sites of metabolism[1]Can increase metabolic stability[1]Can enhance metabolic stability, but may introduce new metabolic pathways[3][4]Can increase metabolic stabilitySusceptible to oxidative metabolism
Molecular Shape Rigid, linear scaffoldRigid, spherical scaffoldRigid, bulky, spherical scaffoldPuckered, less rigid than BCPPlanar
Size (Bridgehead Distance Å) ~1.8-1.9 Å~2.7 Å~3.4 ÅN/A~4.3 Å

Table 2: Case Study Comparison of a γ-Secretase Inhibitor Analog

CompoundcLogPAqueous Solubility (µM)
Parent Phenyl Compound 3.51.2
BCP Analog 2.8>200

This case study clearly demonstrates the dramatic improvement in aqueous solubility achieved by replacing a phenyl group with a BCP moiety, a common theme observed in medicinal chemistry programs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of BCP and other saturated bioisosteres.

Determination of Lipophilicity (Shake-Flask logD)

The distribution coefficient (logD) is a measure of a compound's lipophilicity at a specific pH. The shake-flask method is considered the gold standard for its determination.[5][6][7]

Protocol:

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with 1-octanol (B28484). Similarly, saturate 1-octanol with the PBS solution. This pre-saturation ensures that the two phases are in equilibrium.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning: Add a small aliquot of the compound's stock solution to a vial containing a known ratio of the pre-saturated 1-octanol and PBS (e.g., 1:1 v/v).

  • Equilibration: Vigorously shake the vials for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vials to ensure complete separation of the aqueous and organic phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The logD value is calculated using the following formula: logD = log10 ( [Compound]octanol / [Compound]aqueous )

Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium.[8][9][10]

Protocol:

  • Compound Addition: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent (e.g., phosphate (B84403) buffer at pH 7.4).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Preparation: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. The supernatant may be filtered as an additional precaution.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a calibrated analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Determination of Metabolic Stability (Microsomal Stability Assay)

This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[11][12][13][14]

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a solution of liver microsomes (human or other species) in the reaction buffer at a specific protein concentration (e.g., 0.5 mg/mL).

    • Prepare a solution of the NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the reaction buffer.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO).

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution and the test compound solution at 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system to the wells containing the microsomes and the test compound. The final concentration of the test compound is typically low (e.g., 1 µM) to be below the Michaelis-Menten constant (Km).

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a cold quenching solution (e.g., acetonitrile containing an internal standard). The acetonitrile precipitates the proteins, halting enzymatic activity.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Quantify the remaining parent compound in each sample using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t1/2) can be calculated as: t1/2 = 0.693 / k.

    • Intrinsic clearance (CLint) can also be calculated from the rate constant.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts in the application of BCP as a bioisostere.

Bioisosteric_Replacement_Workflow cluster_0 Design Phase cluster_1 Synthesis & In Vitro Evaluation cluster_2 Analysis & Decision Start Identify Lead Compound with Suboptimal Properties (e.g., poor solubility, metabolic liability) Identify Identify Aromatic Ring for Bioisosteric Replacement Start->Identify Select Select Saturated Bioisostere (e.g., BCP, Cubane, Adamantane) Identify->Select Synthesize Synthesize Analogues Select->Synthesize Test Evaluate Physicochemical and ADME Properties (logD, Solubility, Metabolic Stability) Synthesize->Test Compare Compare Data with Parent Compound Test->Compare Decision Decision: Proceed with In Vivo Studies or Further Optimization Compare->Decision

Caption: A logical workflow for the bioisosteric replacement of an aromatic ring with a saturated scaffold.

BCP_Impact_on_Properties cluster_0 Physicochemical Properties Parent Parent Compound (with Phenyl Ring) Lipophilicity Lipophilicity (logP/logD) Parent->Lipophilicity Often High Solubility Aqueous Solubility Parent->Solubility Often Low Metabolic_Stability Metabolic Stability Parent->Metabolic_Stability Often Susceptible Shape Molecular Shape Parent->Shape Planar BCP_Analog BCP Analog Lipophilicity->BCP_Analog Decreased Solubility->BCP_Analog Increased Metabolic_Stability->BCP_Analog Increased Shape->BCP_Analog 3D, Rigid

Caption: The impact of replacing a phenyl ring with a BCP moiety on key physicochemical properties.

References

A Comparative Guide to Bicyclo[1.1.1]pentane's Impact on Compound Lipophilicity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to optimizing the physicochemical and pharmacokinetic properties of drug candidates. The Bicyclo[1.1.1]pentane (BCP) moiety has emerged as a significant three-dimensional bioisostere for common planar or bulky groups, such as the para-substituted phenyl ring and the tert-butyl group.[1][2] Its rigid, rod-like structure allows it to mimic the geometry of these groups while often conferring superior properties. This guide provides a detailed analysis, supported by experimental data, of how incorporating a BCP scaffold impacts compound lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Understanding Lipophilicity: LogP and LogD

Lipophilicity, the affinity of a compound for a lipid-like (non-polar) environment, is quantitatively expressed by the partition coefficient (P) or its logarithmic form (LogP). LogP is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[3]

  • LogP = log₁₀ ([solute]ₙ₋ₒ꜀ₜₐₙₒₗ / [solute]ᵥᵥₐₜₑᵣ)

For ionizable compounds, the distribution coefficient (LogD) is used, which is the LogP at a specific pH (commonly 7.4 for physiological relevance). A lower LogP or LogD value indicates lower lipophilicity and, generally, higher aqueous solubility.

Comparative Analysis of BCP Bioisosteres

Experimental data consistently demonstrates that replacing traditional aromatic or bulky aliphatic groups with a BCP core can significantly modulate a compound's lipophilicity.

BCP as a para-Phenyl Bioisostere

The replacement of a para-phenyl ring with a BCP moiety is a common strategy to "escape from flatland" in medicinal chemistry, aiming to improve properties like solubility and metabolic stability.[4] This substitution typically leads to a marked reduction in lipophilicity.

Table 1: Comparison of Lipophilicity (LogD₇.₄) for p-Phenyl vs. BCP Analogues

Parent Compound (with p-Phenyl)LogD₇.₄BCP AnalogueLogD₇.₄ΔLogD₇.₄ (BCP - Phenyl)Reference
Compound 37 3.6Compound 38 3.4-0.2[4]
Imatinib2.6Imatinib BCP Analogue1.51-1.09[5][6]
γ-Secretase Modulator 5 >4.0Analogue 6 (BCP)3.6< -0.4[7]
Darapladib6.3Darapladib BCP Analogue7.0+0.7[8]

Note: While most cases show a decrease in lipophilicity, the effect can be context-dependent, as seen with the highly lipophilic Darapladib analogue.

BCP vs. Other Non-Classical Phenyl Bioisosteres

BCP is one of several saturated, three-dimensional scaffolds used to replace phenyl rings. When compared to alternatives like bicyclo[2.2.2]octane (BCO) and cubane, BCP is generally the least lipophilic, primarily due to its lower carbon count.[1]

Table 2: Comparison of Lipophilicity for Phenyl and Various Saturated Bioisosteres

Base StructurePhenyl Analogue LogD₇.₄BCO Analogue LogD₇.₄BCP Analogue LogD₇.₄Bridged Piperidine (BP) Analogue LogD₇.₄Reference
γ-Secretase Modulator Series 1>4.03.93.63.6[7]
Imatinib2.62.71.51N/A[5][9]
BCP as a tert-Butyl Bioisostere

The bulky tert-butyl group is often used in drug design but can contribute to high lipophilicity and metabolic instability.[1] BCP can serve as a suitable replacement, offering a rigid scaffold with a different property profile. While direct comparative tables are less common in the literature, the principle is to replace a high-carbon, sp³-rich group with the smaller, less lipophilic BCP cage.

Impact of BCP Core Substitution

The lipophilicity of the BCP moiety itself can be fine-tuned through substitution. Fluorination, a common tactic in medicinal chemistry, has a notable effect.

Table 3: Impact of Fluorination on Phenyl and BCP Lipophilicity (clogP & LogD₇.₄)

CompoundDescriptionclogPLogD₇.₄Reference
30 BCP Analogue3.5N/A[10][11]
9 Fluoro-BCP Analogue3.3N/A[10][11]
31 meta-Fluorophenyl Analogue4.9N/A[10][11]
32 para-Fluorophenyl Analogue5.4N/A[10][11]
37 Phenyl AnalogueN/A3.6[4]
38 BCP AnalogueN/A3.4[4]
39 gem-Difluoro-BCP AnalogueN/A3.6[4]

As shown, replacing a fluorophenyl ring with a fluoro-BCP core can dramatically reduce calculated lipophilicity (clogP).[10][11] Interestingly, gem-difluorination on the BCP core can slightly increase the experimental LogD back to the level of the original phenyl compound, demonstrating the subtle effects of substitution patterns.[4]

Experimental Protocols for Lipophilicity Measurement

Accurate determination of LogP and LogD is crucial for evaluating the effects of structural modifications. The most common methods are the shake-flask method and chromatographic techniques.

Shake-Flask Method for LogP/LogD Determination

This is the traditional and most direct method for measuring partition coefficients.

Protocol:

  • Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4 for LogD) are mutually saturated by mixing them vigorously and allowing them to separate for at least 24 hours.[12]

  • Compound Dissolution: A precisely weighed amount of the test compound is dissolved in one of the phases (or a 50/50 mixture).

  • Partitioning: The solution is added to a flask containing both the saturated n-octanol and saturated aqueous phases. The flask is sealed and shaken or agitated at a constant temperature until equilibrium is reached (typically for several hours).

  • Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the two phases.

  • Concentration Analysis: A sample is carefully taken from each phase. The concentration of the compound in each layer is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[12]

  • Calculation: The LogP or LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Chromatographic Method (ChromLogD)

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a high-throughput alternative for estimating lipophilicity.

Protocol:

  • System Setup: An HPLC system is equipped with a non-polar stationary phase column (e.g., C18). The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Calibration: A set of standard compounds with known LogP or LogD values is injected into the system, and their retention times (tᵣ) are measured. A calibration curve is generated by plotting the known LogP/D values against the logarithm of the capacity factor, k, where k = (tᵣ - t₀) / t₀ (t₀ is the column dead time).

  • Sample Analysis: The test compound is injected under the identical chromatographic conditions, and its retention time is measured.

  • LogD Calculation: The capacity factor (k) for the test compound is calculated, and its LogD value is determined by interpolation from the calibration curve. This method is often referred to as determining the ChromLogD.[8]

Visualizing the Bioisosteric Strategy

The decision-making process for employing BCP as a bioisostere can be visualized as a logical workflow, where a lead compound with suboptimal properties is modified to improve its profile.

G cluster_0 Lead Compound Optimization cluster_1 Bioisostere Selection cluster_2 Predicted & Observed Outcomes Lead Lead Compound (e.g., with p-Phenyl Ring) Properties Suboptimal Properties: - High Lipophilicity (High LogP/D) - Poor Solubility - Metabolic Liability Lead->Properties Strategy Bioisosteric Replacement Strategy Properties->Strategy BCP This compound (BCP) Strategy->BCP Select BCP BCO Bicyclo[2.2.2]octane (BCO) Strategy->BCO Consider Alternatives Other Other Isosteres (Cubane, Piperidine, etc.) Strategy->Other Outcome_BCP Improved Profile (BCP): - Lower Lipophilicity - Increased Solubility - Improved Metabolic Stability BCP->Outcome_BCP Outcome_Others Alternative Profiles (BCO, etc.): - Varied Lipophilicity - Different Exit Vectors BCO->Outcome_Others Other->Outcome_Others

References

A Comparative Guide to Quantum Chemical Calculations of Bicyclo[1.1.1]pentane Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bicyclo[1.1.1]pentane (BCP) has emerged as a critical structural motif in modern chemistry, particularly in medicinal chemistry where it serves as a bioisostere for para-substituted phenyl rings, alkynes, and tert-butyl groups.[1][2][3] Its rigid, rod-like structure and unique electronic properties, stemming from its considerable strain energy of approximately 66.6 kcal/mol, make it an attractive component for designing novel therapeutics with improved physicochemical properties.[3] Accurate prediction of BCP's properties through quantum chemical calculations is paramount for its effective application. This guide provides an objective comparison of various computational methods against experimental data for key properties of BCP.

Geometric Parameters

The geometry of BCP is a fundamental property that influences its overall shape and how it interacts with its environment. The key parameters are the bridgehead-bridgehead distance (C1-C3), the C1-C2 bond length, and the C1-C2-C3 bond angle. Below is a comparison of experimental values with those obtained from various computational methods.

PropertyExperimental ValueComputational MethodCalculated ValueReference
C1–C3 Distance (Å) 1.874 (gas-phase electron diffraction)B3LYP-D3(BJ)/def2-TZVP1.849[4]
CASSCF(2,2)/def2-TZVP1.876[4]
C1–C2 Bond Length (Å) 1.542 (gas-phase electron diffraction)B3LYP-D3(BJ)/def2-TZVP1.546[4]
CASSCF(2,2)/def2-TZVP1.545[4]
**C1–C2–C3 Angle (°) **73.0Not Specified73.0[5]

Strain Energy

The high strain energy of BCP is a defining characteristic that governs its reactivity. Accurate calculation of strain energy is crucial for understanding and predicting its chemical behavior. Various high-level computational methods have been employed to determine the strain energy of BCP.

Computational MethodStrain Energy (kcal/mol)Reference
W1BD66.9[6]
G-466.8[6]
CBS-APNO67.1[6]
CBS-QB366.0[6]
M06-2X/6-31+G(2df,p)65.5[6]
Experimental Estimate ~66.6 [3]

Spectroscopic Properties

Spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and vibrational frequencies, provide valuable fingerprints of molecular structure and bonding. Quantum chemical calculations can predict these properties, aiding in the interpretation of experimental spectra.

NMR Spectroscopy

The 1H and 13C NMR chemical shifts are sensitive probes of the electronic environment of the nuclei in BCP.

NucleusExperimental Chemical Shift (ppm)Computational MethodCalculated Chemical Shift (ppm)Reference
1H (Bridgehead) 2.49 (in CDCl3)Not SpecifiedNot Specified[7]
1H (Methylene) 2.19 (in CDCl3)Not SpecifiedNot Specified[8]
13C (Bridgehead) 30.6, 30.8 (in CDCl3)Not SpecifiedNot Specified[9]
13C (Methylene) 59.0 (in CDCl3)Not SpecifiedNot Specified[9]

Note: Direct comparison of calculated and experimental NMR shifts requires careful consideration of the reference standard and solvent effects, which are not always detailed in the cited literature.

Vibrational Spectroscopy

Vibrational frequencies from Infrared (IR) and Raman spectroscopy correspond to the different modes of molecular motion.

Vibrational ModeExperimental Frequency (cm-1)Reference
C-H stretch (bridgehead)~3000[10]
Cage deformationsMultiple bands below 1500[11][12]

A detailed assignment of all vibrational modes requires a comprehensive normal-coordinate analysis, which has been performed in specialized studies.[12]

Experimental and Computational Protocols

A general workflow for the quantum chemical calculation of BCP properties is outlined below. The choice of method and basis set is critical and depends on the desired accuracy and available computational resources.

Experimental Data Acquisition
  • Geometric Parameters: Gas-phase electron diffraction is a standard technique for determining the geometry of small molecules like BCP in the gas phase.

  • NMR Spectra: 1H and 13C NMR spectra are typically recorded on high-field spectrometers (e.g., 400 MHz or higher) in deuterated solvents such as chloroform-d (B32938) (CDCl3).[7][8] Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

  • Vibrational Spectra: Infrared and Raman spectra are recorded to determine the vibrational frequencies of the molecule.

Computational Methodology
  • Geometry Optimization: The first step in most quantum chemical calculations is to find the minimum energy structure of the molecule. This is typically done using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculations: Once the geometry is optimized, a frequency calculation is performed to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain the vibrational frequencies.

  • Property Calculations: Single-point energy calculations are then performed at the optimized geometry using higher levels of theory and larger basis sets to obtain more accurate electronic properties, such as strain energy and NMR parameters. For high accuracy, coupled-cluster methods like CCSD(T) or composite methods like G-4 and CBS-APNO are often used.[6]

  • NMR Calculations: NMR shielding constants are typically calculated using the Gauge-Including Atomic Orbital (GIAO) method. These are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

Logical Workflow for Quantum Chemical Calculations of BCP Properties

The following diagram illustrates a typical workflow for the computational study of this compound properties.

BCP_Calculation_Workflow cluster_input Input cluster_methodology Computational Methodology cluster_output Calculated Properties cluster_comparison Validation start Define BCP Structure geom_opt Geometry Optimization (e.g., DFT/B3LYP) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc high_level_calc High-Level Single Point Calculation (e.g., CCSD(T), G4, CBS) geom_opt->high_level_calc nmr_calc NMR Shielding Calculation (GIAO) geom_opt->nmr_calc geom_params Geometric Parameters geom_opt->geom_params vib_freq Vibrational Frequencies freq_calc->vib_freq strain_energy Strain Energy high_level_calc->strain_energy nmr_shifts NMR Chemical Shifts nmr_calc->nmr_shifts comparison Compare Calculated vs. Experimental geom_params->comparison vib_freq->comparison strain_energy->comparison nmr_shifts->comparison exp_data Experimental Data exp_data->comparison

Caption: A flowchart of the quantum chemical calculation process for this compound properties.

Conclusion

Quantum chemical calculations are indispensable tools for understanding and predicting the properties of this compound. This guide demonstrates that while various computational methods can provide valuable insights, their accuracy can vary. For geometric parameters, methods like CASSCF can provide excellent agreement with experimental data. For strain energy, high-level composite methods such as W1BD, G-4, and CBS-APNO offer reliable predictions. The calculation of spectroscopic properties like NMR chemical shifts remains a challenge due to the sensitivity to the choice of method, basis set, and the treatment of environmental effects. Researchers and drug development professionals should carefully consider the specific property of interest and the desired level of accuracy when selecting a computational methodology for their studies on BCP and its derivatives. Continuous benchmarking against experimental data is crucial for validating and improving the predictive power of these computational models.

References

Safety Operating Guide

Navigating the Disposal of Bicyclo[1.1.1]pentane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling Bicyclo[1.1.1]pentane (BCP), a unique and highly strained carbocycle, must adhere to stringent safety protocols, not only during its use in synthesis and drug development but also through to its final disposal.[1] While specific disposal procedures for neat this compound are not extensively documented, a comprehensive approach based on its chemical properties and general laboratory waste management principles is essential for ensuring safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the proper disposal of this compound and its derivatives in a laboratory setting.

Core Chemical Properties and Safety Considerations

This compound is a hydrocarbon with the molecular formula C₅H₈.[1] Its defining characteristic is its highly strained cage structure, which imparts unique three-dimensional properties that are increasingly utilized in medicinal chemistry as a bioisostere for phenyl rings.[2] While this strained nature is advantageous in molecular design, it also necessitates careful handling and disposal considerations due to the potential for unexpected reactivity.

Key properties of the parent this compound are summarized in the table below:

PropertyValueSource
Molecular FormulaC₅H₈PubChem[3]
Molar Mass68.12 g/mol PubChem[3]
CAS Number311-75-1ChemicalBook[4]
AppearanceData not available (likely a volatile liquid or solid)N/A
Boiling PointData not availableN/A
Melting PointData not availableN/A

Note: The lack of readily available physical data for the parent compound underscores the importance of treating it with caution. Derivatives of BCP will have different physical properties, and their respective Safety Data Sheets (SDS) must be consulted.

Step-by-Step Disposal Protocol for this compound Waste

The following protocol is a general guideline based on established best practices for laboratory chemical waste disposal.[5][6][7][8] Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the compound's SDS before proceeding.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • If there is a risk of inhalation, especially with volatile derivatives or if generating aerosols, use a fume hood.[9][11]

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless compatibility is certain.

  • Collect BCP waste in a dedicated, properly labeled, and sealed container.[12] The container should be made of a material compatible with hydrocarbons.

  • For liquid waste, use a container with a secure screw cap. For solid waste, a sealed bag or container is appropriate.[11]

3. Labeling of Waste Containers:

  • Clearly label the waste container with the words "Hazardous Waste."[6]

  • Identify the contents, including the full chemical name ("this compound") and any other components in the waste.[6]

  • Include the date of waste generation and the name of the generating researcher or lab.

4. Storage of Waste:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[5][8]

  • Ensure the storage area is well-ventilated and away from heat, sparks, or open flames.[9]

  • Keep the waste container closed at all times, except when adding waste.[5][8]

5. Arranging for Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[10][13]

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[7][9]

  • Follow all instructions provided by EHS for the final disposal process. Disposal will typically be handled by a licensed professional waste disposal service.[10]

6. Handling Spills:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the contaminated absorbent material and place it in a sealed container for disposal as hazardous waste.[9]

  • For larger spills, evacuate the area and contact your institution's emergency response team or EHS immediately.[11]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

BCP_Disposal_Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start BCP Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 spill Spill Occurs start->spill container Select Compatible & Labeled Waste Container ppe->container Step 2 collect Collect BCP Waste in Designated Container container->collect Step 3 seal Securely Seal Container collect->seal Step 4 saa Store in Designated Satellite Accumulation Area (SAA) seal->saa Step 5 ehs Contact Institutional EHS for Waste Pickup saa->ehs Step 6 disposal Professional Disposal via Licensed Service ehs->disposal Step 7 end Disposal Complete disposal->end spill->ehs Large Spill (Evacuate & Report) absorb Absorb with Inert Material spill->absorb Small Spill collect_spill Collect & Seal in Hazardous Waste Container absorb->collect_spill collect_spill->saa Treat as BCP Waste

Caption: Workflow for the safe collection, storage, and disposal of this compound waste.

By adhering to these procedures and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.

References

Navigating the Safe Handling of Bicyclo[1.1.1]pentane: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Core Safety and Physical Properties

Due to the lack of a specific SDS for Bicyclo[1.1.1]pentane, the following table summarizes its known physical and chemical properties, alongside a qualitative hazard assessment based on common findings from its derivatives.

PropertyValueHazard and Safety Considerations
Chemical Formula C₅H₈As a strained hydrocarbon, it may be flammable and reactive.
Molecular Weight 68.12 g/mol -
Appearance Presumed to be a volatile liquid or gasPotential for inhalation hazard. Work should be conducted in a well-ventilated area or a chemical fume hood.
Boiling Point ~40 °C (Predicted)High volatility increases the risk of inhalation and formation of flammable vapor-air mixtures.
GHS Hazard Statements (Inferred from Derivatives) H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationDirect contact with skin and eyes should be avoided through appropriate PPE. Inhalation of vapors or aerosols should be prevented.
GHS Precautionary Statements (Inferred from Derivatives) P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.These statements highlight the critical need for respiratory, hand, and eye protection, and outline immediate first aid measures.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound and its derivatives. The following protocol is a general guideline and should be adapted to specific experimental conditions based on a comprehensive risk assessment.

Eye and Face Protection:
  • Minimum Requirement: Wear chemical safety goggles that provide a complete seal around the eyes.

  • Enhanced Protection: In situations with a higher risk of splashes or generation of aerosols, a face shield should be worn in addition to safety goggles.

Skin and Body Protection:
  • Gloves: Wear nitrile or neoprene gloves. Ensure gloves are inspected for any signs of degradation or perforation before use. For prolonged or immersive contact, consider using thicker, chemically resistant gloves.

  • Laboratory Coat: A standard laboratory coat should be worn at all times.

  • Additional Protection: For larger quantities or procedures with a high splash risk, a chemically resistant apron or coveralls should be considered.

Respiratory Protection:
  • Standard Operations: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Situations: In the event of a large spill or ventilation failure, a respirator with an organic vapor cartridge may be necessary. The specific type of respirator should be selected based on the potential exposure concentration and in accordance with the institution's respiratory protection program.

Operational and Disposal Plans

Handling Procedures:
  • Preparation: Before starting work, ensure that a chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Have an emergency plan in place, including the location of safety showers and eyewash stations.

  • Aliquotting and Transfer: Conduct all transfers and manipulations of this compound within the fume hood. Use appropriate tools (e.g., syringes, cannulas) to minimize the generation of aerosols.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.

Spill Management:
  • Small Spills: For minor spills within a fume hood, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand). Place the contaminated absorbent in a sealed container for disposal.

  • Large Spills: Evacuate the area immediately and alert emergency personnel. If it is safe to do so, increase ventilation to the area.

Disposal Plan:
  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, should be collected in a designated, labeled, and sealed waste container.

  • Disposal Method: Dispose of chemical waste through a licensed hazardous waste disposal company. Do not dispose of this compound or its waste down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizing the Safety Workflow

The following diagram illustrates the logical workflow for selecting and using Personal Protective Equipment when handling strained organic compounds like this compound.

PPE_Workflow cluster_assessment 1. Hazard and Risk Assessment cluster_selection 2. PPE Selection cluster_procedure 3. Handling and Disposal Procedure A Identify Chemical: This compound B Review Available Safety Data (SDS for derivatives, literature) A->B C Assess Experimental Procedure (Scale, Temperature, Pressure) B->C D Determine Potential Exposure Routes (Inhalation, Dermal, Ocular) C->D E Respiratory Protection: Work in Fume Hood D->E F Eye/Face Protection: Safety Goggles (minimum) + Face Shield (splash risk) D->F G Hand Protection: Nitrile/Neoprene Gloves D->G H Body Protection: Lab Coat + Chemically Resistant Apron (if needed) D->H I Pre-use Inspection of PPE H->I J Conduct Experiment in Fume Hood I->J K Segregate and Label Waste J->K L Decontaminate Work Area K->L M Properly Doff and Dispose of PPE L->M

Caption: PPE selection and handling workflow for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.